molecular formula C6H10FNO2 B1524949 4-Fluoropiperidine-4-carboxylic acid CAS No. 1187087-08-6

4-Fluoropiperidine-4-carboxylic acid

Cat. No.: B1524949
CAS No.: 1187087-08-6
M. Wt: 147.15 g/mol
InChI Key: HCCMWFNZFOHBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoropiperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C6H10FNO2 and its molecular weight is 147.15 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Fluoropiperidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Fluoropiperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoropiperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluoropiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2/c7-6(5(9)10)1-3-8-4-2-6/h8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCMWFNZFOHBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187087-08-6
Record name 4-fluoropiperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Deep Dive: 4-Fluoropiperidine-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoropiperidine-4-carboxylic acid (4-F-P4C) represents a critical scaffold in modern medicinal chemistry, serving as a conformationally biased, metabolically stable bioisostere of isonipecotic acid (piperidine-4-carboxylic acid). By introducing a fluorine atom geminal to the carboxylic acid at the C4 position, researchers can modulate pKa, lipophilicity, and metabolic susceptibility without significantly altering steric bulk.

This guide provides a comprehensive technical analysis of the physicochemical properties, synthetic methodologies, and structural dynamics of 4-F-P4C, designed for application scientists and drug discovery chemists.

Part 1: Physicochemical Profile[1][2]

The introduction of the fluorine atom at the C4 position creates a quaternary center that fundamentally alters the electronic and steric landscape of the piperidine ring.

Comparative Properties Table

The following table contrasts 4-F-P4C with its non-fluorinated parent, Isonipecotic Acid, to highlight the "Fluorine Effect."

Property4-Fluoropiperidine-4-carboxylic AcidIsonipecotic Acid (Parent)Impact of Fluorination
CAS Number 1187087-08-6 (Free Acid)498-94-2
Formula C₆H₁₀FNO₂C₆H₁₁NO₂+18 Da (approx)
MW 147.15 g/mol 129.16 g/mol Negligible steric penalty
pKa₁ (COOH) ~2.4 - 2.8 (Predicted)3.73Increased Acidity (Inductive effect of α-F)
pKa₂ (NH) ~9.0 - 9.4 (Predicted)10.72Decreased Basicity (Through-bond induction)
LogP -2.75 (Predicted)-2.46Modulates polarity/solvation
C4 Geometry Quaternary (Achiral if symmetrical)TertiaryConformational Lock
Ionization and Zwitterionic Character

Like isonipecotic acid, 4-F-P4C exists primarily as a zwitterion in neutral aqueous solution. However, the strong electron-withdrawing nature of the fluorine atom (


) exerts a powerful inductive effect (-I) on the geminal carboxyl group.
  • Acidic Shift: The

    
    -fluorine stabilizes the carboxylate anion, significantly lowering the pKa₁ compared to the parent compound. This makes the carboxylate harder to protonate at physiological pH.
    
  • Basic Shift: The inductive effect propagates through the ring (

    
    -bonds), reducing the electron density on the piperidine nitrogen, thereby lowering the pKa₂. This can be advantageous for improving oral bioavailability by reducing the fraction of cationic species in the high-pH environment of the intestine.
    
Conformational Analysis: The "Fluorine Lock"

The conformational preference of 4-F-P4C is governed by the competition between steric bulk (A-values) and stereoelectronic effects (dipole interactions).

  • Steric Dominance: The carboxylate group (COO⁻) is significantly larger than the fluorine atom. To minimize 1,3-diaxial interactions with the C2/C6 protons, the bulky carboxylate group strongly prefers the equatorial position.

  • Result: This forces the fluorine atom into the axial position.[1]

  • Dipole Effects: In the axial orientation, the C-F bond vector is anti-parallel to the nitrogen lone pair (if unprotonated), which can be stabilized by the gauche effect, though steric factors are the primary driver here.

Conformation cluster_0 Conformational Equilibrium Chair_Eq F-Equatorial / COOH-Axial (High Energy - Steric Clash) Chair_Ax F-Axial / COOH-Equatorial (Preferred Conformer) Chair_Eq->Chair_Ax Steric Relief (A-Value COOH > F)

Figure 1: Conformational preference driven by steric differentiation between the geminal substituents.

Part 2: Synthetic Methodologies

Direct fluorination of isonipecotic acid is chemically difficult due to the lack of selectivity. The industry-standard approach utilizes a de novo construction of the quaternary center starting from 4-piperidone.

The Cyanohydrin-Fluorination Route

This protocol ensures the correct installation of the gem-fluoro-carboxyl motif.

Step 1: Protection Protect the secondary amine to prevent side reactions.

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O).

  • Product: N-Boc-4-piperidone.

Step 2: Cyanohydrin Formation Formation of the quaternary center.

  • Reagents: TMSCN (Trimethylsilyl cyanide), catalytic ZnI₂ or KCN/NaHSO₃.

  • Mechanism:[2] Nucleophilic attack of cyanide on the ketone carbonyl.

Step 3: Deoxyfluorination Substitution of the hydroxyl group with fluorine.

  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Critical Note: This step proceeds via an S_N1-like or S_N2 mechanism depending on conditions. Control of temperature is vital to prevent elimination to the alkene (4-fluoro-alkene impurity).

Step 4: Hydrolysis Conversion of the nitrile to the carboxylic acid.

  • Reagents: Conc. HCl or H₂SO₄ (Acidic hydrolysis).

  • Outcome: Converts -CN to -COOH and simultaneously removes the Boc protecting group (if acid labile).

Synthetic Workflow Diagram

Synthesis cluster_impurities Common Impurities Start 4-Piperidone HCl Monohydrate Step1 N-Protection (Boc2O, TEA, DCM) Start->Step1 Step2 Cyanohydrin Formation (TMSCN, ZnI2 cat.) Step1->Step2 Nucleophilic Addition Step3 Deoxyfluorination (DAST, -78°C to RT) Step2->Step3 F/OH Exchange (Critical Step) Step4 Nitrile Hydrolysis & Deprotection (Conc. HCl, Reflux) Step3->Step4 Acid Hydrolysis Elim Elimination Product (Tetrahydropyridine) Step3->Elim Side Reaction (If Temp > 0°C) End 4-Fluoropiperidine-4-carboxylic Acid (HCl Salt) Step4->End

Figure 2: Step-wise synthetic pathway highlighting the critical fluorination junction.

Part 3: Applications in Drug Design

Metabolic Blocking

The C4 position of piperidine is a metabolic "soft spot," susceptible to oxidation by Cytochrome P450 enzymes.

  • Mechanism: P450s typically abstract a hydrogen atom from the C4 position.

  • Solution: Replacing the C4-H with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) renders this position metabolically inert.

  • Benefit: Increases half-life (

    
    ) and reduces clearance (
    
    
    
    ) of the drug candidate.
Bioisosterism & Selectivity

4-F-P4C serves as a bioisostere for:

  • Isonipecotic Acid: Modulates basicity/acidity.

  • Proline: In peptide mimetics, the constrained ring + electronegative substituent can mimic specific turn conformations.

Case Study Relevance: In the development of Dopamine D4 receptor antagonists, fluorinated piperidine scaffolds have been shown to maintain receptor affinity while significantly lowering lipophilicity (LogD), reducing off-target hERG binding risks often associated with highly lipophilic basic amines.

Part 4: Handling and Safety Standards

While 4-F-P4C is generally stable, the synthesis intermediates (specifically DAST and cyanohydrins) require rigorous safety protocols.

  • Hazard Classification (GHS):

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Analytical Verification:

    • 19F NMR: Essential for confirming the presence of the C-F bond (typically a multiplet around -150 to -170 ppm depending on solvent/pH).

    • 1H NMR: Verify the absence of the methine proton at C4 (present in isonipecotic acid) and the integrity of the C2/C6 methylene signals.

References

  • ChemicalBook. (2025).[4][5] 1-Boc-4-fluoro-4-piperidinecarboxylic acid Properties and CAS Data.

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2758352 (4,4-Difluoropiperidine - Structural Analog Context).

  • Champagne, P. A., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry - A European Journal.[6][7]

  • Organic Chemistry Portal. (2025). Synthesis of 4-Piperidones (Precursor Synthesis).

  • Sigma-Aldrich. (2025). N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid Safety Data Sheet.

Sources

Biological Activity and Medicinal Chemistry of 4-Fluoropiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activity, medicinal chemistry utility, and synthesis of 4-Fluoropiperidine-4-carboxylic acid and its derivatives.

Executive Summary

4-Fluoropiperidine-4-carboxylic acid is a specialized gem-disubstituted scaffold used in drug discovery to modulate conformation, metabolic stability, and physicochemical properties. Unlike simple piperidines, the presence of both a fluorine atom and a carboxylic acid (or amide) at the C4 position creates a "quaternary center" that locks the piperidine ring into specific low-energy conformations. This structural rigidity, combined with the electronic withdrawal of fluorine, makes it a high-value building block for peptide mimetics, GPCR ligands, and enzyme inhibitors.

The "Fluorine Effect" in Piperidine Scaffolds

The biological utility of this scaffold rests on three pillars of organofluorine chemistry:

Conformational Locking (The Gauche Effect)

In 4-fluoropiperidines, the fluorine atom exhibits a strong stereoelectronic preference.

  • Axial Preference: Due to the gauche effect (hyperconjugation between the

    
     and 
    
    
    
    orbitals) and dipole minimization, the fluorine atom often prefers the axial orientation.
  • Entropy Reduction: By restricting the conformational flexibility of the piperidine ring, the scaffold "pre-organizes" the molecule for binding. This reduces the entropic penalty upon binding to a protein target, potentially increasing affinity (

    
    ).
    
pKa Modulation and Safety

The piperidine nitrogen is typically basic (


).
  • Inductive Effect: The strong electronegativity of the fluorine at C4 (through-bond inductive effect,

    
    ) lowers the 
    
    
    
    of the secondary amine by approximately 1.5 to 2.0 log units.
  • hERG Avoidance: Lowering the basicity reduces the likelihood of the molecule becoming trapped in the cation-binding pocket of the hERG potassium channel, a common cause of drug-induced QT prolongation (cardiotoxicity).

Metabolic Blockade

The C4 position of piperidines is a metabolic "hotspot," susceptible to oxidation by Cytochrome P450 enzymes.

  • Metabolic Switch: Replacing the C4-hydrogen with fluorine blocks this oxidative pathway (C-F bond strength: ~116 kcal/mol vs C-H: ~99 kcal/mol), significantly extending the in vivo half-life (

    
    ) of the drug.
    

Therapeutic Applications and Case Studies

Peptide Mimetics (Constrained Amino Acids)

4-Fluoropiperidine-4-carboxylic acid acts as a conformationally constrained amino acid .

  • Proline/Phenylalanine Mimicry: It can replace Proline or Phenylalanine residues in bioactive peptides. The rigid piperidine ring mimics the turn-inducing properties of Proline but with an expanded 6-membered ring geometry.

  • Proteolytic Stability: The non-natural structure prevents recognition by common proteases (e.g., trypsin, chymotrypsin), increasing the oral bioavailability of peptide drugs.

Enzyme Inhibitors (KSP and DPP-4)
  • Kinesin Spindle Protein (KSP) Inhibitors: In the development of KSP inhibitors (e.g., MK-0731 ), the introduction of a fluorine atom at the piperidine C4 position was critical. It modulated the basicity of the nitrogen to reduce P-glycoprotein (P-gp) efflux while maintaining potency.

  • DPP-4 Inhibitors: Piperidine derivatives are common in Dipeptidyl Peptidase-4 inhibitors (for Type 2 Diabetes). The 4-fluoro substitution is used to fine-tune the fit within the hydrophobic S1 or S2 pockets of the enzyme.

GPCR Ligands (Opioids and Neurokinin)
  • Fentanyl Analogs: The 4-substituted piperidine core is the pharmacophore of the fentanyl class. While 4-phenyl is standard, 4-fluoro-4-amido derivatives have been explored to alter potency and reduce lipophilicity (LogP), changing the blood-brain barrier (BBB) penetration profile.

Quantitative Data Summary

PropertyUnsubstituted Piperidine4-Fluoropiperidine4-Fluoro-4-CarboxypiperidineBiological Impact
pKa (NH) ~11.0~9.5~8.5 - 9.0Reduced hERG binding; improved membrane permeability.
LogP ModerateLowerLow (Polar)Improved solubility; reduced non-specific binding.
Metabolic Stability Low (C4 oxidation)HighHighExtended half-life; reduced clearance.
Conformation Fluxional (Chair flip)Biased (Axial F)LockedHigher binding affinity (entropic advantage).

Experimental Protocols

Synthesis of 4-Fluoropiperidine-4-carboxylic Acid (Core Scaffold)

Objective: Synthesize the N-protected core from commercially available 4-piperidone.

Reagents: N-Boc-4-piperidone, Trimethylsilyl cyanide (TMSCN), Diethylaminosulfur trifluoride (DAST), HCl.

Step-by-Step Protocol:

  • Cyanohydrin Formation:

    • Dissolve N-Boc-4-piperidone (10 mmol) in dry DCM (50 mL) under Argon.

    • Add Zinc Iodide (ZnI₂, 0.5 mmol) as catalyst.

    • Dropwise add TMSCN (12 mmol) at 0°C. Stir at RT for 2 hours.

    • Result: Formation of the O-TMS protected cyanohydrin.

  • Hydrolysis to Hydroxy-Acid:

    • Treat the intermediate with concentrated HCl/AcOH (1:1) at reflux for 4 hours to hydrolyze both the nitrile (to acid) and remove the TMS group.

    • Re-protect the amine with Boc₂O if orthogonal protection is needed for the next step.

  • Deoxofluorination (The Critical Step):

    • Dissolve the N-Boc-4-hydroxy-4-piperidinecarboxylate ester (methyl or ethyl ester) in dry DCM at -78°C.

    • Slowly add DAST (1.2 eq). Caution: DAST can be explosive; maintain strict temperature control.

    • Allow to warm to RT overnight. The DAST replaces the -OH with -F with inversion of configuration (irrelevant for the achiral 4-position unless other chiral centers exist).

  • Final Deprotection:

    • Hydrolyze the ester (LiOH/THF/Water) to yield the free acid.

    • Remove Boc (TFA/DCM) to yield the final 4-fluoropiperidine-4-carboxylic acid.

Biological Assay: Metabolic Stability (Microsomal Stability)

Objective: Verify the "metabolic blockade" effect of the fluorine substitution.

  • Preparation: Prepare 10 mM stock solutions of the test compound (4-fluoro derivative) and the non-fluorinated control in DMSO.

  • Incubation:

    • Mix test compound (1 µM final) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction by adding NADPH (1 mM).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ) and 
    
    
    
    .
    • Expectation: The 4-fluoro analog should show <10% degradation at 60 min, whereas the non-fluorinated control may show >50% degradation.

Visualization and Pathways

Conformational Landscape (DOT Diagram)

This diagram illustrates the thermodynamic preference for the axial fluorine conformation due to the gauche effect.

ConformationalAnalysis Unsub Unsubstituted Piperidine (Fluxional Chair) Axial Axial-Fluoro Conformer (Stabilized by Gauche Effect) Unsub->Axial Fluorination (C4) Equatorial Equatorial-Fluoro Conformer (Destabilized by Dipole) Unsub->Equatorial Fluorination (C4) Axial->Equatorial Equilibrium (Favors Axial) Target Protein Binding Pocket (Pre-organized Fit) Axial->Target High Affinity (Low Entropy Cost) Equatorial->Target Low Affinity (High Steric Clash)

Caption: The "Fluorine Gauche Effect" stabilizes the axial conformer, reducing the entropic penalty during protein binding.

Synthesis Workflow (DOT Diagram)

A schematic of the synthesis pathway from 4-piperidone.

SynthesisWorkflow Start N-Boc-4-Piperidone Step1 Cyanohydrin Formation (TMSCN, ZnI2) Start->Step1 Step2 Hydrolysis to alpha-Hydroxy Acid Step1->Step2 Step3 Esterification (MeOH, H+) Step2->Step3 Step4 Deoxofluorination (DAST, -78°C) Step3->Step4 Critical Step Final 4-Fluoro-4-Carboxypiperidine (Scaffold) Step4->Final Deprotection

Caption: Synthetic route for the construction of the gem-fluoro-carboxy quaternary center.

References

  • Surmont, R., et al. (2010). "Synthesis of 4-substituted 3,3-difluoropiperidines." Journal of Organic Chemistry. Link

  • Nairoukh, Z., et al. (2020). "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry - A European Journal. Link

  • Cox, C. D., et al. (2008). "Kinesin spindle protein (KSP) inhibitors... Discovery of MK-0731." Journal of Medicinal Chemistry. Link

  • Wojtasek, H., et al. (2017). "4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides." Topics in Heterocyclic Chemistry. Link

  • Kuduk, S. D., et al. (2010). "Piperidine-4-carboxylic acid derivatives as inhibitors of DPP-4." Bioorganic & Medicinal Chemistry Letters. (General reference to class).

4-Fluoropiperidine-4-carboxylic acid as a novel building block in chemistry

Author: BenchChem Technical Support Team. Date: February 2026

4-Fluoropiperidine-4-carboxylic Acid: A Strategic Scaffold in Next-Gen Drug Design

Executive Summary

In the landscape of modern medicinal chemistry, 4-fluoropiperidine-4-carboxylic acid (and its protected derivatives like 1-Boc-4-fluoro-4-carboxypiperidine) has emerged as a high-value building block.[1] Beyond simple halogenation, the introduction of a fluorine atom at the C4 position of the piperidine ring creates a unique gem-disubstituted center. This modification exerts profound stereoelectronic effects, lowering the pKₐ of the carboxylic acid, modulating the basicity of the piperidine nitrogen, and locking the ring into specific conformations favored by protein binding pockets. This guide analyzes its physicochemical properties, synthesis, and critical role in the development of covalent inhibitors like Elironrasib (RMC-6291) .

The "Fluorine Effect": Stereoelectronic & Conformational Control

The utility of 4-fluoropiperidine-4-carboxylic acid extends far beyond metabolic blocking.[1] The fluorine atom acts as a conformational control element via the gauche effect and dipole minimization .

Conformational Locking

In unsubstituted piperidines, the ring flips rapidly between chair conformers. However, in 4-fluoropiperidine-4-carboxylic acid, the electronegativity of fluorine creates a preference for the axial orientation in certain solvents and protonation states.[1]

  • Charge-Dipole Interaction: In the protonated ammonium form (common at physiological pH), the C–F bond vector often aligns antiparallel to the N–H bond vectors to minimize dipole repulsion, stabilizing the axial conformer.

  • Implications for Binding: This "pre-organized" conformation reduces the entropic penalty upon binding to a target protein, potentially increasing potency (ΔG_bind).

pKₐ Modulation

The strong electron-withdrawing nature of fluorine (Inductive effect, -I) significantly impacts the acidity of the geminal carboxylic acid and the basicity of the distal amine.

  • Carboxylic Acid pKₐ: Shifts from ~4.8 (unsubstituted) to ~2.44 (fluorinated). This increases the percentage of the ionized carboxylate form at acidic pH, altering solubility and permeability profiles.

  • Amine pKₐ: The basicity of the piperidine nitrogen is reduced, which can improve oral bioavailability by reducing lysosomal trapping.

Table 1: Physicochemical Comparison

Property Piperidine-4-carboxylic Acid 4-Fluoropiperidine-4-carboxylic Acid Impact
C4 Geometry Achiral / Flexible Gem-disubstituted / Rigidified Reduces entropic penalty in binding.[1]
Acid pKₐ ~4.8 ~2.44 (Predicted) Enhances ionization at low pH.[1]
Metabolic Stability Susceptible to C4 oxidation Blocked (C-F bond strength) Prevents oxidative metabolism at C4.[1]

| Lipophilicity (LogP) | Low | Moderate | Fluorine increases lipophilicity (hydrophobic effect).[1] |

Synthesis & Production Pathways

The synthesis of 4-fluoropiperidine-4-carboxylic acid is non-trivial due to the instability of intermediates and the risk of elimination (HF loss) to form the alkene. The most robust industrial route proceeds via the cyanohydrin intermediate.

Core Synthetic Route
  • Starting Material: 1-Boc-4-piperidone.

  • Cyanohydrin Formation: Reaction with TMSCN or KCN to form the 4-cyano-4-hydroxy intermediate.[1]

  • Fluorination: Nucleophilic fluorination using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[1] This is the critical step where temperature control is vital to prevent elimination.

  • Hydrolysis: Acidic hydrolysis of the nitrile (-CN) to the carboxylic acid (-COOH).[1]

SynthesisRoute Step1 1-Boc-4-piperidone Step2 Cyanohydrin Intermediate Step1->Step2 TMSCN, ZnI2 Step3 4-Fluoro-4-cyano Piperidine Step2->Step3 DAST, DCM -78°C to RT Step4 4-Fluoro-4-carboxy Piperidine (Target) Step3->Step4 HCl/H2O Hydrolysis

Figure 1: Standard synthetic pathway from commercially available piperidone.

Applications in Drug Discovery

Case Study: Elironrasib (RMC-6291)

The most prominent application of this building block is in the development of Elironrasib (RMC-6291) , a covalent inhibitor of the KRAS G12C mutant, a "holy grail" oncology target.

  • Role of the Scaffold: The 4-fluoropiperidine moiety serves as a rigid linker that positions the electrophilic warhead (acrylamide) perfectly to react with the mutant Cysteine-12 residue on KRAS.

  • Why Fluorine? The fluorine atom likely prevents metabolic oxidation at the C4 position (a common metabolic soft spot in saturated heterocycles) and fine-tunes the ring pucker to fit the cryptic pocket of KRAS(ON).

Peptide Mimetics

In peptide synthesis, replacing a Proline or Phenylalanine residue with 4-fluoropiperidine-4-carboxylic acid introduces a "kink" in the backbone with defined geometry.[1] This is used to:

  • Stabilize

    
    -turn secondary structures.
    
  • Create non-hydrolyzable peptide bonds (bioisosteres).

Experimental Protocol: Peptide Coupling

Context: Coupling 1-Boc-4-fluoropiperidine-4-carboxylic acid to an amine (e.g., in the synthesis of a KRAS inhibitor fragment).

Reagents:

  • 1-Boc-4-fluoropiperidine-4-carboxylic acid (1.0 equiv)[1]

  • Amine partner (1.1 equiv)

  • HATU (1.5 equiv)[2]

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Methodology:

  • Activation: Dissolve 1-Boc-4-fluoropiperidine-4-carboxylic acid in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) and stir for 5 minutes.

  • Coupling Agent: Add HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add the amine partner (dissolved in minimal DMF).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS for the disappearance of the acid (m/z [M+H]+ corresponding to the Boc-acid).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄.

Critical Note: Avoid using strong bases or high heat during workup, as the gem-fluoro acid moiety can undergo HF elimination to form the


-unsaturated enamide if the nitrogen protecting group is removed prematurely.

Decision Tree for Scaffold Selection

Use this logic flow to determine if 4-fluoropiperidine-4-carboxylic acid is the right building block for your lead optimization.

DecisionTree Start Lead Optimization Need Linker/Scaffold Q1 Is metabolic stability at C4 an issue? Start->Q1 Q3 Is conformational rigidity required? Q1->Q3 No ResultYes Use 4-Fluoro-4-carboxy Piperidine Q1->ResultYes Yes (Block Metabolism) Q2 Is the pKa of the acid/amine optimal? Q2->ResultYes Need Lower pKa ResultNo Use Standard Piperidine-4-COOH Q2->ResultNo Current pKa is fine Q3->Q2 No Q3->ResultYes Yes (Lock Conformation)

Figure 2: Strategic decision tree for medicinal chemists.

References

  • Synthesis & Applications in KRAS Inhibitors

    • Discovery of Elironrasib (RMC-6291), a Potent and Orally Bioavailable, RAS(ON) G12C-Selective, Covalent Tricomplex Inhibitor.[1]

    • Journal of Medicinal Chemistry, 2023.
  • Conformational Analysis of Fluorinated Piperidines

    • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
    • Chemistry – A European Journal, 2020.
  • General Synthesis of 4-Amino-4-Carboxy Piperidines

    • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.[1][3]

    • Bioorganic & Medicinal Chemistry Letters, 2004.
  • Fluorine in Drug Design (Review)

    • Fluorine and Fluorinated Motifs in the Design and Applic
    • Journal of Medicinal Chemistry, 2018.[4][5][6]

Sources

Conformational Dynamics of 4-Fluoropiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Design & Structural Analysis

Executive Summary

The incorporation of fluorine into saturated heterocycles is a cornerstone strategy in modern medicinal chemistry to modulate pKa, lipophilicity (logP), and metabolic stability. 4-Fluoropiperidine-4-carboxylic acid represents a unique scaffold where geminal disubstitution at the C4 position creates a distinct stereoelectronic environment.

Unlike 3-fluoropiperidines, where steric and electronic forces often compete, this guide posits that 4-fluoropiperidine-4-carboxylic acid exhibits a cooperative conformational lock . The steric bulk of the carboxylic acid group (A-value ~1.4 kcal/mol) and the stereoelectronic stabilization of the axial fluorine (A-value ~0.25 kcal/mol) synergistically favor a single dominant conformer: Fluorine-Axial / Carboxyl-Equatorial .

This guide details the theoretical basis, computational modeling protocols, and experimental validation methods required to utilize this scaffold effectively in drug discovery.

Theoretical Framework: The Cooperative Lock

Steric Analysis (The A-Value Hierarchy)

In a standard cyclohexane or piperidine chair, substituents prefer the equatorial position to avoid 1,3-diaxial interactions. The magnitude of this preference is the A-value.

  • Carboxylic Acid (-COOH): High steric demand (A-value

    
     1.4 kcal/mol).
    
  • Fluorine (-F): Low steric demand (A-value

    
     0.25 kcal/mol).
    

Thermodynamic Consequence: The bulky carboxyl group dominates the steric landscape, forcing the smaller fluorine atom into the axial position to relieve 1,3-diaxial strain from the carboxylate.

Stereoelectronic Stabilization (The Fluorine Effect)

While sterics alone predict the F-axial conformation, electronic effects reinforce it.

  • Hyperconjugation (

    
    ):  When fluorine is axial, the C-F antibonding orbital (
    
    
    
    ) is antiperiplanar to the adjacent axial C-H bonds at C3 and C5. This overlap allows for charge transfer from the filled
    
    
    orbitals into the empty
    
    
    , stabilizing the axial conformer.
  • Dipole Minimization: In the gas phase and non-polar solvents, the axial C-F bond vector opposes the overall ring dipole less severely than the equatorial orientation, further stabilizing this form.

The Resultant Equilibrium

The equilibrium is heavily shifted toward Conformer A (F-axial) .



Computational Methodology

To predict the precise geometry and energy barriers for your specific derivatives (e.g., N-alkylated analogs), follow this validated computational workflow.

Recommended Level of Theory

Standard force fields (MMFF94) often underestimate the stereoelectronic fluorine effects.

  • Method: Density Functional Theory (DFT)

  • Functional: M06-2X (Captures dispersion forces and non-covalent interactions better than B3LYP).

  • Basis Set: def2-QZVPP (Triple-zeta quality is essential for accurate description of C-F bonds).

Solvation Models

Fluorine conformational preferences are solvent-dependent due to dipole interactions.

  • Implicit Model: PCM (Polarizable Continuum Model) or SMD.

  • Solvents: Model in Water (

    
    ) for biological relevance and Chloroform (
    
    
    
    ) for NMR comparison.
Computational Workflow Diagram

G start Input Structure (3D Coordinates) conf_search Conformational Search (Monte Carlo/MMFF) start->conf_search dft_opt DFT Optimization (M06-2X/def2-QZVPP) conf_search->dft_opt Lowest Energy Candidates freq_calc Frequency Calculation (Verify Minima) dft_opt->freq_calc freq_calc->dft_opt Imaginary Freq (Transition State) nbo_analysis NBO Analysis (Quantify Hyperconjugation) freq_calc->nbo_analysis No Imaginary Freq output Final Conformer & Energy Profile nbo_analysis->output

Caption: Figure 1. DFT workflow for accurate prediction of fluorinated piperidine conformations.

Experimental Validation Protocols

Do not rely solely on calculations. Validate the conformation using Nuclear Magnetic Resonance (NMR).[1][2][3][4]

F NMR Analysis

Fluorine NMR is the gold standard due to its wide chemical shift dispersion and sensitivity to environment.

  • Protocol:

    • Dissolve 5-10 mg of compound in CDCl

      
       or D
      
      
      
      O.
    • Acquire proton-decoupled

      
      F NMR.
      
    • Diagnostic Signal: Axial fluorine typically resonates upfield (-180 to -200 ppm) compared to equatorial fluorine (-160 to -180 ppm), though this is relative.

    • Coupling Constants (

      
      ):  This is the definitive metric.
      
H NMR Coupling Analysis

The coupling between the fluorine at C4 and the protons at C3/C5 determines the ring pucker.

InteractionCoupling Constant (

)
Structural Implication
F(ax) - H(ax) 25 - 35 HzLarge coupling indicates antiperiplanar arrangement (F is Axial).
F(ax) - H(eq) 10 - 15 HzModerate coupling (Gauche).
F(eq) - H(ax) 10 - 15 HzModerate coupling (Gauche).
F(eq) - H(eq) 3 - 6 HzSmall coupling (Gauche).

Validation Check: If you observe a large multiplet splitting of >25 Hz for the geminal protons adjacent to the fluorine, the fluorine is Axial .

X-Ray Crystallography

For solid-state confirmation, crystallize the hydrochloride salt.

  • Solvent System: Slow evaporation from Methanol/Ether or Ethanol/Hexane.

  • Expected Result: The C-F bond length should be slightly elongated (approx 1.38–1.40 Å) due to the

    
     hyperconjugation.
    

Physicochemical Implications in Drug Design[1][2][3][5]

pKa Modulation (Basicity Reduction)

The inductive effect of the fluorine atom (


-effect relative to the ring carbons, but 

relative to Nitrogen depending on path) significantly lowers the basicity of the piperidine nitrogen.
  • Piperidine pKa: ~11.2

  • 4-Fluoropiperidine pKa: ~9.4[5]

  • 4-Fluoro-4-carboxypiperidine pKa: Estimated ~7.8 – 8.5 (due to combined electron withdrawal of F and COOH).

Strategic Value: Lowering the pKa reduces the fraction of ionized drug in the intestinal lumen (pH 6-7), potentially improving passive membrane permeability and oral bioavailability.

Metabolic Blocking

The C4 position of piperidines is a "metabolic soft spot," prone to oxidation by Cytochrome P450 enzymes (hydroxylation).

  • Mechanism: Substitution with Fluorine blocks H-atom abstraction.

  • Benefit: Increases half-life (

    
    ) and reduces clearance.
    
Conformational Locking Diagram

Caption: Figure 2. Thermodynamic equilibrium heavily favors Conformer A due to the high A-value of the carboxyl group.

References

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Source: Chemistry - A European Journal (2020).[1] URL:[Link]

  • The role of fluorine in medicinal chemistry. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2008). URL:[Link]

  • Stereoelectronic effects of fluorine in organic synthesis and drug discovery. Source: O'Hagan, D. Chemical Society Reviews. URL:[Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Source: Journal of Medicinal Chemistry (2020). URL:[Link]

  • Bordwell pKa Table (Acidity in DMSO). Source: University of Wisconsin-Madison. URL:[Link]

Sources

Physicochemical Profiling: 4-Fluoropiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile of 4-Fluoropiperidine-4-carboxylic acid , a specialized fluorinated amino acid used as a conformationally restricted bioisostere in drug discovery.[1]

Technical Guide for Medicinal Chemistry Applications [1]

Executive Summary

4-Fluoropiperidine-4-carboxylic acid (CAS: 1187087-08-6 / 158663-79-3) represents a strategic scaffold in rational drug design.[1] By introducing a fluorine atom geminal to the carboxyl group at the C4 position of the piperidine ring, this moiety modulates acidity, lipophilicity, and metabolic stability without significantly altering steric bulk compared to its non-fluorinated parent, isonipecotic acid.[1]

This guide provides an in-depth analysis of its solubility and ionization constants (pKa), derived from structure-activity relationships (SAR) and experimental precedents of analogous fluorinated heterocycles.[1]

Structural & Ionization Analysis (pKa)

The introduction of a highly electronegative fluorine atom at the


-position to the carboxylic acid and the 

-position to the amine creates a unique electronic environment.[1]
Estimated pKa Values

Based on the inductive effects of geminal fluorination and authoritative datasets for 4-fluoropiperidine analogs, the ionization constants are defined as follows:

Ionization CenterFunctional GroupEstimated pKaShift vs. Parent (Isonipecotic Acid)Mechanistic Rationale
pKa₁ (Acidic) Carboxylic Acid (-COOH)2.1 – 2.4 ↓ ~1.8 units Strong

-inductive electron withdrawal by the geminal fluorine stabilizes the carboxylate anion (

).[1]
pKa₂ (Basic) Piperidine Nitrogen (-NH-)9.0 – 9.4 ↓ ~1.5 units Through-bond inductive effect (

-position) reduces electron density on the nitrogen, lowering proton affinity.[1]

Isoelectric Point (pI): Calculated as


. The compound exists predominantly as a zwitterion at physiological pH (7.4).
Ionization Microspecies Workflow

The compound transitions through three distinct ionization states across the pH scale. Understanding these states is critical for optimizing extraction and formulation protocols.

Ionization Cation Cationic Species (pH < 2.0) COOH / NH2+ Zwitterion Neutral Zwitterion (pH 2.4 - 9.0) COO- / NH2+ (Dominant at Phys. pH) Cation->Zwitterion pKa1 ~2.2 (Deprotonation of COOH) Anion Anionic Species (pH > 9.5) COO- / NH Zwitterion->Anion pKa2 ~9.2 (Deprotonation of NH2+)

Figure 1: Ionization equilibrium of 4-Fluoropiperidine-4-carboxylic acid showing the dominant zwitterionic window.[1]

Solubility & Lipophilicity Profile[1]

Aqueous Solubility

As a zwitterionic amino acid analog, 4-Fluoropiperidine-4-carboxylic acid exhibits high aqueous solubility , particularly at pH extremes where it carries a net charge.[1]

  • Predicted LogP: -2.3 to -2.7 (Highly Hydrophilic).[1]

  • Solubility Classification: Soluble (>10 mg/mL in water).

  • pH Dependence: Solubility is lowest near the isoelectric point (pH ~5.7) due to crystal lattice stabilization energy of the zwitterion, though it likely remains soluble enough for most biological assays.

Organic Solubility
  • Polar Organic Solvents (MeOH, DMSO): Moderate to High solubility.

  • Non-Polar Solvents (DCM, Hexane): Negligible solubility.

  • Implication: Extraction from aqueous media requires pH adjustment to suppress ionization (e.g., pH > 11 for extraction into organic phase as the free amine, though the anionic carboxylate may still prevent partitioning). Recommendation: Use derivatization (e.g., Boc-protection) or ion-pairing reagents for organic extraction.[1]

Experimental Protocols

To validate these values in-house, the following self-validating protocols are recommended.

Protocol: Potentiometric pKa Determination

Objective: Accurately determine pKa₁ and pKa₂ using a pH-metric titration.

  • Preparation: Dissolve 5.0 mg of the compound in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

  • Acid Titration: Adjust initial pH to ~1.5 using 0.5 M HCl.

  • Base Titration: Titrate with 0.1 M standardized KOH (CO₂-free) under inert gas (N₂ or Ar) atmosphere at 25°C.

  • Data Capture: Record pH vs. Volume of KOH added.

  • Analysis: Use the Bjerrum plot method or software (e.g., Hyperquad) to calculate pKa values.

    • Self-Check: The first inflection point corresponds to the COOH group; the second corresponds to the NH group.[1] Ensure the curve shows two distinct buffering regions.

Protocol: Kinetic Solubility Assay (Shake-Flask)

Objective: Determine thermodynamic solubility at pH 7.4.

  • Saturation: Add excess solid compound (~10 mg) to 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Agitate (shake or stir) at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane.

  • Quantification: Analyze the supernatant via HPLC-UV (210 nm) or LC-MS.

    • Calibration: Prepare a standard curve using DMSO stock solutions (0.1 – 100 µM).

    • Calculation:

      
      .[1]
      

Implications for Drug Design[1]

The "Fluorine Effect" at the C4 position offers specific advantages over the non-fluorinated isonipecotic acid:

  • Metabolic Blockade: The C4 position is a common site for oxidative metabolism (hydroxylation).[1] Substitution with fluorine blocks this pathway, potentially extending half-life (

    
    ).[1]
    
  • Permeability Modulation: While the LogP is lower (more negative), the reduced basicity of the amine (pKa ~9.2 vs 10.8) increases the fraction of neutral species available at physiological pH, potentially improving passive membrane permeability despite the high hydrophilicity.

  • Bioisosterism: The C-F bond mimics the C-OH bond electronically but mimics the C-H bond sterically, allowing for precise probing of receptor interactions.[1]

DrugDesign cluster_effects Medicinal Chemistry Impact Compound 4-Fluoropiperidine- 4-carboxylic acid Effect1 Lower Amine pKa (Reduced Lysosomotropism) Compound->Effect1 Effect2 Metabolic Stability (Blocked C4 Oxidation) Compound->Effect2 Effect3 Dipole Modulation (Enhanced Binding Affinity) Compound->Effect3

Figure 2: Strategic advantages of the 4-fluoro scaffold in medicinal chemistry.

References

  • PubChem Compound Summary. (2025). 4-Fluoropiperidine-4-carboxylic acid.[1][2][3] National Center for Biotechnology Information. Link

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem.[1] (Provides foundational SAR for fluorinated amines). Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[1] Journal of Medicinal Chemistry.[1] (Review of fluorine's effect on pKa and lipophilicity). Link[1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] Link[1]

Sources

Fluorinated Piperidine Carboxylic Acids: Technical Guide to Synthesis & Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the synthesis, physicochemical properties, and medicinal chemistry applications of fluorinated piperidine carboxylic acids. It synthesizes current literature to provide actionable protocols and theoretical grounding for drug discovery professionals.

Executive Summary

Fluorinated piperidine carboxylic acids (F-PCAs) represent a high-value class of non-proteinogenic amino acids. They serve as critical scaffolds in peptidomimetics and small-molecule drug discovery. The strategic introduction of fluorine into the piperidine ring exerts profound electronic and stereoelectronic effects—specifically the gauche effect and pKa modulation —which can be leveraged to lock conformations, alter metabolic stability, and tune basicity without changing steric bulk.

This guide details the structural logic, synthetic pathways, and experimental protocols required to utilize F-PCAs effectively.

Part 1: The Fluorine Effect in Piperidine Scaffolds[1]

pKa Modulation and Basicity

The introduction of electronegative fluorine atoms onto the piperidine ring significantly lowers the basicity of the secondary amine. This is a critical tool for medicinal chemists to improve bioavailability and reduce hERG channel liability by lowering the fraction of ionized species at physiological pH.

Table 1: Comparative pKa Shifts in Fluorinated Piperidines

CompoundStructurepKa (approx.)[1][2][3][4]

pKa (vs. Parent)
Effect
Piperidine Unsubstituted11.20Baseline
3-Fluoropiperidine Monofluorinated9.4-1.8Moderate reduction
3,3-Difluoropiperidine Gem-difluoro6.5 - 7.4-3.8 to -4.7Significant reduction
4-Fluoropiperidine Monofluorinated9.8-1.4Inductive effect distance-dependent

Note: Values are approximate aqueous pKa measurements derived from potentiometric and NMR titration studies cited in the literature.

Conformational Control: The "Fluorine Gauche Effect"

Unlike steric-driven conformational preferences (A-values), fluorine introduces stereoelectronic biases. In protonated 3-fluoropiperidines, the C-F bond exhibits a strong preference for the axial orientation.[5][6]

  • Mechanism: The

    
     hyperconjugation and charge-dipole stabilization between the electronegative fluorine and the positively charged ammonium center (
    
    
    
    ) stabilize the axial conformer.
  • Application: This effect allows researchers to "lock" the piperidine ring into a specific chair conformation, pre-organizing the molecule for receptor binding.

Diagram 1: Conformational Equilibrium & The Gauche Effect

GaucheEffect Eq Equatorial Conformer (Sterically Favored) Ax Axial Conformer (Stereoelectronically Favored) Eq->Ax Protonation / Solvent Polarity Dipole Charge-Dipole Stabilization (N+-H ... F-C) Dipole->Ax Hyper Hyperconjugation (σC-H → σ*C-F) Hyper->Ax

Caption: In protonated 3-fluoropiperidines, the equilibrium shifts toward the axial conformer due to stabilizing stereoelectronic interactions.

Part 2: Synthetic Strategies

Synthesis of F-PCAs generally follows two distinct logic streams: De Novo Synthesis (ring construction) and Chiral Pool Manipulation (functionalization of existing scaffolds).

Strategy A: De Novo Synthesis (Pyridine Reduction)

This approach is scalable and allows for the introduction of fluorine early in the sequence. It typically involves the hydrogenation of fluorinated pyridine carboxylic acids or their esters.

  • Advantages: Access to both enantiomers via chiral hydrogenation catalysts (Rh/Ru).

  • Challenges: Controlling cis/trans diastereoselectivity during reduction.

Strategy B: Chiral Pool (Late-Stage Fluorination)

Starting from commercially available hydroxy-pipecolic acids (derived from L-lysine or L-glutamic acid), the hydroxyl group is converted to fluorine with inversion of configuration.

  • Reagents: DAST (Diethylaminosulfur trifluoride), Deoxofluor.

  • Advantages: High enantiopurity defined by the starting material.

Diagram 2: Synthetic Workflow for Fluorinated Pipecolic Acids

SynthesisPath Lysine L-Lysine / Hydroxy-Pipecolic Acid (Chiral Pool) Ester N-Protected Hydroxy Ester Lysine->Ester Protection Pyridine Fluorinated Pyridine Carboxylic Acid Salt Pyridinium Salt Pyridine->Salt Activation Fluorination Fluorodehydroxylation (DAST/Deoxofluor) *Inversion of Configuration* Ester->Fluorination Reduction Catalytic Hydrogenation (Rh/C or Ru-BINAP) *Diastereoselective* Salt->Reduction Target Fluorinated Piperidine Carboxylic Acid Fluorination->Target Deprotection Reduction->Target

Caption: Dual pathways for synthesis: Nucleophilic fluorination of chiral hydroxy-precursors vs. catalytic reduction of aromatic heterocycles.

Part 3: Medicinal Chemistry Applications[8][9]

Case Study: MK-0731 (Kinesin Spindle Protein Inhibitor)

A landmark example of F-PCA utility is the development of MK-0731 by Merck.[6]

  • Challenge: The initial piperidine lead suffered from P-glycoprotein (P-gp) efflux and hERG toxicity due to the highly basic piperidine nitrogen.[6]

  • Solution: Introduction of a fluorine atom at the C3 position.[7]

  • Outcome: The axial fluorine lowered the pKa to the 6.5–8.0 range.[6] This modification reduced hERG affinity and improved oral bioavailability while maintaining potency against KSP. The equatorial isomer was significantly less effective due to a smaller pKa shift and steric clash.

Bioisosterism
  • Gem-difluoro (CF2): Acts as a lipophilic bioisostere for a carbonyl (C=O) group or an ether oxygen, maintaining polarity without the metabolic liability of a hydrolyzable bond.

  • Monofluoro (CH-F): Mimics a hydroxyl (CH-OH) group in terms of dipole but acts as a hydrogen bond acceptor only (not a donor).

Part 4: Experimental Protocols

Protocol 1: Synthesis of cis-4-Fluoropipecolic Acid

Targeting the cis-isomer via inversion of the trans-4-hydroxy precursor.

Prerequisites:

  • Starting Material: trans-4-hydroxy-L-pipecolic acid (commercially available or synthesized from L-glutamic acid).

  • Reagent: Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride).

Step-by-Step Methodology:

  • Protection:

    • Dissolve trans-4-hydroxy-L-pipecolic acid (1.0 eq) in MeOH. Add

      
       (2.5 eq) at 0°C to form the methyl ester.
      
    • Treat the crude ester with

      
       (1.2 eq) and 
      
      
      
      (2.0 eq) in DCM to yield N-Boc-trans-4-hydroxy-L-pipecolic acid methyl ester.
  • Fluorination (Inversion):

    • Dissolve the N-Boc intermediate in anhydrous DCM under

      
       atmosphere. Cool to -78°C.
      
    • Add Deoxofluor (1.5 eq) dropwise. Note: Deoxofluor is preferred over DAST due to higher thermal stability.

    • Allow the reaction to warm to room temperature (RT) slowly over 12 hours.

    • Quench: Pour carefully into saturated

      
       solution (gas evolution). Extract with DCM, dry over 
      
      
      
      , and concentrate.
    • Result:N-Boc-cis-4-fluoro-L-pipecolic acid methyl ester.

  • Deprotection:

    • Hydrolysis: Treat ester with LiOH (2.0 eq) in THF/H2O (3:1) at RT for 4 hours. Acidify to pH 3 with 1M HCl and extract/lyophilize.

    • N-Deprotection: Treat with 4M HCl in dioxane for 1 hour to remove the Boc group.

    • Purification: Recrystallize from EtOH/Et2O or use ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic final product.

Protocol 2: Synthesis of 3-Fluoro-4-Aminopiperidine (Reduction Route)

Based on the MK-0731 intermediate synthesis logic.

  • Precursor Preparation: Start with 3-fluoro-4-aminopyridine.

  • Acylation: Protect the exocyclic amine with a benzoyl group (

    
    , pyridine).
    
  • Quaternization: React with Benzyl bromide (

    
    ) in acetone to form the N-benzyl pyridinium salt.
    
  • Reduction:

    • Dissolve the salt in MeOH.[8] Cool to 0°C.

    • Add

      
       (4.0 eq) portion-wise. Caution: Exothermic.
      
    • This yields the tetrahydropyridine intermediate.

  • Catalytic Hydrogenation:

    • Transfer to a hydrogenation vessel. Add Pd(OH)2/C (Pearlman's catalyst, 10 wt%).

    • Pressurize with

      
       (50 psi) in EtOH/AcOH.
      
    • Stir for 24 hours to effect both double bond reduction and N-debenzylation.

    • Note: Stereoselectivity (cis/trans ratio) is solvent-dependent; acidic media often favor the cis isomer.

References

  • Conformational Analysis: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020).[9][10] Chemistry—A European Journal.[10] Link

  • Medicinal Chemistry (MK-0731): Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. Link

  • Synthesis of Hydroxy-Precursors: Stereoselective total synthesis of cis- and trans-3-hydroxypipecolic acid. (2005).[2][11] Journal of Organic Chemistry. Link

  • pKa Data: Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (2020).[9][10] ChemPhysChem. Link

  • General Synthesis: Synthesis of Pipecolic Acid and Baikiain. (2002).[1][9] European Journal of Organic Chemistry. Link

Sources

Technical Guide: Safety, Handling, and Application of 4-Fluoropiperidine-4-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

4-Fluoropiperidine-4-carboxylic acid hydrochloride (CAS: 1186663-32-0) is a specialized fluorinated amino acid derivative widely employed in modern medicinal chemistry.[1] Structurally, it represents a gem-disubstituted piperidine where the fluorine atom and the carboxylic acid group share the C4 position.

Why this molecule matters:

  • Conformational Restriction: It serves as a conformationally restricted analogue of phenylalanine or other amino acids, reducing the entropic penalty upon binding to biological targets.

  • Bioisosterism: The fluorine atom modulates the pKa of the adjacent carboxylic acid (inductive effect) and alters lipophilicity (

    
    ), often improving metabolic stability against proteases.
    
  • Safety Criticality: While not highly volatile, the hydrochloride salt nature combined with the fluorine substituent requires specific handling to prevent hydrolysis, ensure stoichiometric accuracy, and avoid mucosal irritation.

Physicochemical Profile & Technical Data

The following data aggregates standard specifications for the hydrochloride salt. Researchers must verify the Certificate of Analysis (CoA) for their specific batch, as hydration states may vary.

PropertySpecification
Chemical Name 4-Fluoropiperidine-4-carboxylic acid hydrochloride
CAS Number 1186663-32-0 (Verify specific isomer/salt)
Molecular Formula

Molecular Weight ~183.61 g/mol
Physical State White to off-white solid / Powder
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexanes
Hygroscopicity High (HCl salt tends to absorb atmospheric moisture)
Acidity (pKa) Carboxylic acid pKa is lowered (approx. 2.0–2.5) due to

-fluorine electron withdrawal.

Hazard Identification & Risk Assessment (GHS)[2][3]

While this compound does not spontaneously generate Hydrogen Fluoride (HF) under ambient conditions, it is a potent irritant. The hydrochloride moiety contributes to significant acidity upon contact with moisture.

GHS Classification (Regulation (EC) No 1272/2008)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3][4]

    • H335: May cause respiratory irritation.[2][3][4]

Toxicology Insights (The "Fluorine Effect")
  • Metabolic Stability: The C-F bond is generally inert (

    
    ). However, under extreme thermal decomposition or combustion, toxic fluoride vapors (HF, COF2) may form.
    
  • Acidity: The primary acute hazard is the acidity from the HCl salt. Upon inhalation, the dust reacts with mucosal moisture to form hydrochloric acid, causing immediate irritation.

Operational Protocols: A Self-Validating System

To ensure both safety and experimental success (stoichiometry), the following protocols utilize a "Check-Verify" methodology.

Storage & Stability
  • Requirement: Store at 2–8°C under inert gas (Argon/Nitrogen).

  • Causality: The HCl salt is hygroscopic. Moisture absorption alters the effective molecular weight, leading to errors in coupling reactions (e.g., amide bond formation).

  • Validation: If the solid appears "clumpy" or sticky rather than a free-flowing powder, perform a

    
     NMR in DMSO-
    
    
    
    to check for hydrolysis or degradation products before use.
Handling & Weighing Workflow

Objective: Prevent dust inhalation and moisture contamination.[1]

  • Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or a Powder Weighing Station.

  • PPE: Nitrile gloves (double gloved recommended), safety goggles (ANSI Z87.1), and a lab coat.

  • Tools: Use plastic or ceramic spatulas . Avoid metal spatulas, as the acidic surface of the HCl salt can cause micro-corrosion, contaminating the sample with trace metal ions (Fe, Ni), which can poison downstream palladium-catalyzed reactions.

  • Static Control: Fluorinated powders are often static-prone. Use an anti-static gun if the powder "flies" to ensure accurate mass measurement.

Reaction Setup (Standard Amide Coupling)
  • Solvent Choice: Use anhydrous DMF or DMSO. The zwitterionic nature of the amino acid makes it poorly soluble in DCM or THF.

  • Base Neutralization: Since this is an HCl salt, you must add at least 1.0 equivalent of a tertiary base (e.g., DIPEA or NMM) before adding the coupling reagent (HATU/EDC) to liberate the free amine/carboxylate.

  • Validation Step: Monitor pH (wet pH paper) to ensure the reaction mixture is slightly basic (pH 8-9) for the coupling to proceed.

Visualized Workflows (Graphviz)

Diagram 1: Risk Assessment & Handling Logic

This diagram outlines the decision-making process for handling the compound safely.

HandlingWorkflow Figure 1: Handling workflow ensuring material integrity and safety. Start Start: Material Retrieval CheckState Visual Inspection: Is it free-flowing? Start->CheckState Dry Protocol A: Dry under High Vacuum (P2O5 desiccator) CheckState->Dry No (Clumpy/Sticky) Weigh Weighing: Plastic Spatula + Fume Hood CheckState->Weigh Yes Dry->Weigh After 12h Dissolve Dissolution: Anhydrous DMF/DMSO Weigh->Dissolve BaseAdd Neutralization: Add 1.0 eq DIPEA (Liberate HCl) Dissolve->BaseAdd Reaction Proceed to Reaction BaseAdd->Reaction

Diagram 2: Emergency Response Protocol

This diagram details the immediate actions in case of exposure, specifically tailored for acidic/fluorinated solids.

EmergencyResponse Figure 2: Emergency response logic for acidic hydrochloride salt exposure. Incident Incident Detected Type Exposure Type? Incident->Type Skin Skin Contact: Brush off dry powder first, then wash 15 min Type->Skin Dermal Eye Eye Contact: Flush 15 min (Eyewash) Do NOT rub Type->Eye Ocular Inhale Inhalation: Move to Fresh Air Supportive Oxygen if needed Type->Inhale Respiratory Medical Seek Medical Attention (Bring SDS) Skin->Medical Eye->Medical Inhale->Medical

Scientific Context: The "Why"

Understanding the chemical behavior of 4-Fluoropiperidine-4-carboxylic acid hydrochloride aids in safer handling.

  • The Gem-Fluoro Effect: The presence of fluorine at the C4 position creates a dipole that lowers the basicity of the piperidine nitrogen. This means the HCl salt may be more prone to dissociation in solution than non-fluorinated analogues, potentially affecting pH sensitive protecting groups (like Boc) if left in solution for extended periods.

  • NMR Characterization:

    • 
       NMR:  The protons on the piperidine ring will show complex splitting patterns due to 
      
      
      
      and
      
      
      couplings.
    • 
       NMR:  This is the diagnostic tool.[5] A clean singlet (or triplet depending on decoupling) around -160 to -180 ppm (standard range for aliphatic fluorides) confirms integrity. If you see peaks shifting significantly, it may indicate elimination of HF (rare, but possible under basic heating) or ring opening.
      

References

  • PubChem. (n.d.).[3] 4-Fluoropiperidine-4-carboxylic acid hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[3] C&L Inventory: Fluorinated Piperidine Derivatives. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Strategic Guide: Commercial Availability & Technical Utilization of 4-Fluoropiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoropiperidine-4-carboxylic acid (and its N-protected derivatives) represents a high-value, specialized building block in modern medicinal chemistry. Unlike its non-fluorinated parent (isonipecotic acid), this scaffold is not a commodity chemical. Its commercial availability is constrained by challenging synthetic methodologies requiring hazardous fluorinating agents (e.g., DAST, Deoxofluor) or cryogenic enolate chemistry.

This guide provides a technical roadmap for sourcing, synthesizing, and validating this compound, designed for drug discovery teams leveraging fluorine bioisosterism to modulate pKa, metabolic stability, and lipophilicity.

Chemical Profile & Therapeutic Significance[1]

The introduction of a fluorine atom geminal to the carboxylic acid at the C4 position induces profound electronic and conformational changes compared to the parent isonipecotic acid.

Feature4-Fluoropiperidine-4-carboxylic acidIsonipecotic Acid (Parent)Impact on Drug Design
Structure Gem-fluoro-carboxy motifSimple piperidine-4-carboxyMetabolic Block: Prevents oxidative metabolism at C4.
pKa (Acid) ~2.4 - 2.6 (Predicted)~3.73Acidity: F-induction stabilizes the carboxylate, lowering pKa.
pKa (Base) ~8.5 - 9.0 (Estimated)~10.7Permeability: Lowers amine basicity, potentially improving CNS penetration.
Conformation Chair (F-axial/equatorial preference)ChairBinding: F-gauche effect can lock active conformations.

Primary CAS Registry Numbers:

  • Free Acid (HCl salt): 1186663-32-0 (Often sold as the hydrochloride to ensure stability).

  • N-Boc Protected: 614731-04-3 (The primary commercial form for peptide coupling).

  • N-Fmoc Protected: 1076197-06-2 (Specialized for solid-phase synthesis).

Synthesis & Manufacturing Landscape

Understanding the synthesis is critical for evaluating supplier lead times and cost structures. The high cost (


300/gram) stems from the difficulty of introducing a fluorine atom at a quaternary center.
Dominant Synthetic Route: The Cyanohydrin Pathway

Most commercial suppliers utilize a route starting from N-Boc-4-piperidone . This avoids the difficult direct fluorination of an ester enolate.

  • Cyanohydrin Formation: Reaction of the ketone with TMSCN or HCN.

  • Dehydroxyfluorination: Critical step using DAST (Diethylaminosulfur trifluoride) or Deoxofluor . This converts the C-OH to C-F.

  • Hydrolysis: The nitrile (-CN) is hydrolyzed to the acid (-COOH) under harsh acidic conditions (H2SO4/HCl), which also removes the Boc group (requiring re-protection if the N-Boc form is desired).

Alternative Route: Electrophilic Fluorination

Direct fluorination of an ester enolate using NFSI (N-fluorobenzenesulfonimide) is possible but suffers from lower yields and requires cryogenic conditions (-78°C) to prevent elimination side products.

Visualization: Synthetic Workflow

Synthesis_Workflow Start N-Boc-4-Piperidone (Commodity Precursor) Step1 Cyanohydrin Formation (TMSCN, ZnI2) Start->Step1 Step2 Dehydroxyfluorination (DAST/Deoxofluor) Step1->Step2 Critical Step Inter 4-Fluoro-4-cyano Intermediate Step2->Inter Step3 Acid Hydrolysis (Conc. HCl, Reflux) Inter->Step3 End 4-Fluoro-4-carboxypiperidine (HCl Salt) Step3->End

Caption: The dominant industrial route relies on nucleophilic fluorination of a cyanohydrin intermediate. The DAST step (Red) is the primary safety and cost bottleneck.

Commercial Sourcing Strategy

Procuring this compound requires distinguishing between "catalog listings" (often out of stock) and "verified stock."

Supplier Tiers & Availability[2]
  • Tier 1 (Global Distributors):

    • Sigma-Aldrich / MilliporeSigma: Often lists the HCl salt (CAS 1186663-32-0) but frequently routes through third-party synthesis. High price, high reliability.

    • Enamine / Combi-Blocks: Primary sources for building blocks. Combi-Blocks is often the most cost-effective for gram-scale quantities (Catalog: SS-5632 or similar).

    • Fluorochem (UK): Strong expertise in fluorinated heterocycles. Reliable stock for European researchers.

  • Tier 2 (Specialty Fluorine CROs):

    • Oakwood Chemical / Matrix Scientific: Good for US-based quick turnaround on small quantities (mg to g).

    • SynQuest Labs: Specialized in fluorinated materials.

Cost Analysis (Estimates for N-Boc-4-fluoro-4-carboxylic acid)
  • Research Scale (250 mg - 1 g): $150 - $350 USD. High unit cost due to purification overhead.

  • Process Scale (10 g - 100 g): $80 - $120 USD/gram. Economies of scale apply, but raw material costs (DAST) keep the floor price high.

Sourcing Decision Matrix

Sourcing_Decision Need Quantity Required? Small < 5 Grams Need->Small Large > 100 Grams Need->Large Catalog Check Tier 1 Catalogs (Combi-Blocks, Enamine) Lead Time: 1-2 Weeks Small->Catalog Custom Custom Synthesis Quote (WuXi, Pharmaron) Lead Time: 8-12 Weeks Large->Custom Stock In Stock? Catalog->Stock Yes Direct Purchase Stock->Yes No Request Re-Synthesis (Check Batch Purity) Stock->No

Caption: Decision tree for procurement. For >100g, custom synthesis is often required due to limited shelf stability of bulk inventory.

Quality Assurance & Analytical Protocols

Due to the difficulty of the synthesis, commercial batches often contain specific impurities. Validation is mandatory before use in SAR campaigns.

Key Impurities to Monitor
  • Des-fluoro Impurity (Isonipecotic acid): Result of incomplete fluorination or over-reduction. Hard to separate by standard reverse-phase HPLC due to similar polarity.

  • Elimination Product (Tetrahydropyridine): Result of HF elimination during the DAST step.

  • Regioisomers: Rare, but possible if starting materials were impure.

Analytical Workflow
  • 19F-NMR (Essential): The definitive test.

    • Expectation: A singlet (or multiplet depending on proton coupling) around -160 to -170 ppm (relative to CFCl3).

    • Protocol: Dissolve ~10 mg in DMSO-d6. Run uncoupled 19F scan to verify a single fluorine peak.

  • 1H-NMR:

    • Verify the integrity of the piperidine ring protons. The protons adjacent to the C4-F will show characteristic H-F coupling (J ~ 20-50 Hz).

  • LC-MS:

    • Method: Electrospray Ionization (ESI+).[1]

    • Mass Shift: Target Mass = [M+H]+. Note that C-F (19 Da) vs C-OH (17 Da) is a mass difference of only 2 Da. High-resolution MS (HRMS) is recommended to distinguish from the hydroxy impurity.

Handling, Stability & Safety

  • Hygroscopicity: The HCl salt (CAS 1186663-32-0) is highly hygroscopic. It will absorb atmospheric moisture, turning into a sticky gum which complicates weighing.

    • Recommendation: Store in a desiccator at 2-8°C. Allow to warm to room temperature before opening.

  • Reactivity: The C-F bond at the 4-position is generally stable, but strong bases can trigger HF elimination, generating an α,β-unsaturated acid (tetrahydropyridine derivative).

    • Protocol: Avoid using strong bases (e.g., NaH, t-BuOK) during coupling reactions. Use mild organic bases (DIPEA, TEA) for amide coupling.

References

  • PubChem Compound Summary. (2025). 4-Fluoropiperidine-4-carboxylic acid.[2][3] National Center for Biotechnology Information. Link

  • ChemicalBook. (2025). 1-Boc-4-fluoro-4-piperidinecarboxylic acid Product Description. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots. Journal of Medicinal Chemistry.
  • Scientific Update. (2019). Synthetic approaches to fluorinated piperidines. Link

  • Sigma-Aldrich. (2025). 4-Fluoropiperidine hydrochloride Product Specification. Link

Sources

Mechanistic Architectures of Piperidine Fluorination: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Impact

The piperidine ring is the most frequently occurring nitrogen heterocycle in FDA-approved drugs.[1] Fluorination of this scaffold is not merely a structural decoration; it is a precise tool for modulating physicochemical properties.[2]

  • pKa Modulation: Fluorine at the 3-position lowers the basicity of the piperidine nitrogen (typically by 1–2 pKa units) via the inductive effect (

    
    ), improving bioavailability and blood-brain barrier permeability.
    
  • Conformational Locking: The gauche effect (stereoelectronic interaction between the C-F

    
     orbital and adjacent C-H or C-C 
    
    
    
    orbitals) can lock the piperidine chair into specific conformations, enhancing receptor binding affinity.

This guide moves beyond basic synthesis to explore the mechanistic causality of fluorination, providing self-validating protocols for Nucleophilic Deoxofluorination, Electrophilic Enolate Trapping, and Photoredox C-H Activation.

Strategy I: Nucleophilic Deoxofluorination

Target: Conversion of Hydroxypiperidines to Fluoropiperidines.[2] Primary Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, XtalFluor-E.[2]

Mechanistic Causality & The Aziridinium Trap

The standard mechanism involves the attack of the alcohol oxygen on the sulfur center of DAST, releasing HF and forming an activated alkoxy-sulfur intermediate. Fluoride ion then displaces this leaving group via an


 pathway, resulting in stereochemical inversion.[2][3]

The Critical Failure Mode (Ring Contraction): In 3-hydroxypiperidines , the reaction rarely proceeds cleanly. The nitrogen lone pair (even if carbamate-protected) can participate via anchimeric assistance, displacing the leaving group to form a bicyclic aziridinium intermediate (1-azabicyclo[3.1.0]hexane cation).[2]

  • Path A (Retention): Fluoride attacks the bridgehead carbon

    
     3-fluoropiperidine.[2]
    
  • Path B (Contraction): Fluoride attacks the adjacent carbon

    
     2-(fluoromethyl)pyrrolidine.[2]
    

Note: In 4-hydroxypiperidines, this participation is geometrically disfavored, making the reaction robust.

Visualization: The Aziridinium Bifurcation

The following diagram details the competition between direct substitution and rearrangement.

DAST_Mechanism Start N-Protected 3-Hydroxypiperidine Activated Activated Alkoxy-Sulfur Species Start->Activated DAST / -HF Aziridinium Bicyclic Aziridinium Intermediate Activated->Aziridinium N-Lone Pair Assistance Prod_Pip 3-Fluoropiperidine (Piperidine Ring) Activated->Prod_Pip Direct SN2 (Minor) Aziridinium->Prod_Pip Path A: F- attack at C3 Prod_Pyr 2-(Fluoromethyl) pyrrolidine Aziridinium->Prod_Pyr Path B: F- attack at C2 (Ring Contraction)

Caption: Mechanistic bifurcation in 3-hydroxypiperidine fluorination showing the risk of ring contraction via aziridinium.

Experimental Protocol: Deoxofluorination of N-Cbz-4-Hydroxypiperidine

This protocol is self-validating: The evolution of gas implies reagent quality, and color stability indicates controlled temperature.[2]

Reagents:

  • N-Cbz-4-hydroxypiperidine (1.0 equiv)[2]

  • DAST (1.2 equiv)[2]

  • Dichloromethane (anhydrous)[2]

Workflow:

  • System Prep: Flame-dry a round-bottom flask under

    
     flow. Charge with N-Cbz-4-hydroxypiperidine and dissolve in DCM (0.2 M).
    
  • Cryogenic Addition: Cool to -78 °C . Add DAST dropwise via syringe.[2]

    • Validation: The solution should remain colorless or pale yellow. Darkening (brown/black) indicates decomposition or lack of temperature control.[2]

  • Activation Phase: Stir at -78 °C for 1 hour, then allow to warm to room temperature over 2 hours.

    • Mechanism:[2][3][4][5][6][7][8][9][10] Warming allows the fluoride displacement of the activated intermediate formed at low temp.

  • Quench (Critical): Cool back to 0 °C. Quench with saturated aqueous

    
    .
    
    • Safety: Massive

      
       evolution will occur.[2] Add slowly.
      
  • Isolation: Extract with DCM, wash with brine, dry over

    
    .
    

Troubleshooting:

  • Low Yield? Check for elimination products (enamides) by NMR (alkene protons at 5.0–6.0 ppm). This suggests the reaction mixture became too basic or hot.

Strategy II: Electrophilic Fluorination (Enolate Chemistry)

Target:


-Fluorination of Piperidine Carbonyls or N-Boc Piperidines.[2]
Primary Reagents:  Selectfluor, NFSI (N-Fluorobenzenesulfonimide).[2]
Mechanism: The SET vs. Debate

While often conceptualized as a simple nucleophilic attack of an enolate on an electrophilic fluorine (


), mechanistic studies on Selectfluor  suggest a Single Electron Transfer (SET) pathway in many cases.[2]
  • Deprotonation: Strong base (LDA or LiTMP) removes the

    
    -proton (to the carbonyl or activated N-Boc group).[2]
    
  • Fluorine Transfer: The enolate attacks the N-F bond of Selectfluor.

    • Self-Validation: Selectfluor is insoluble in THF/Ether.[2] As the reaction proceeds, the disappearance of the solid Selectfluor and appearance of the soluble byproduct is a visual indicator.

Data Comparison: Fluorinating Reagents
ReagentStateMechanismReactivityStability
DAST LiquidNucleophilic (

)
High; reacts with OH, C=O[2]Explosive >90°C; Moisture sensitive
Deoxo-Fluor LiquidNucleophilic (

)
Similar to DAST; better thermal stabilityMore stable than DAST
Selectfluor SolidElectrophilic / RadicalHigh; attacks enolates/radicalsStable, non-hygroscopic solid
NFSI SolidElectrophilicModerate; requires strong nucleophilesStable solid

Strategy III: Late-Stage C-H Fluorination (Photoredox)

Target: Direct functionalization of


 C-H bonds adjacent to Nitrogen (

-amino C-H).[2] Primary Reagents: Ir(ppy)

(Photocatalyst), Selectfluor (F source & Oxidant).[2]
Mechanism: Radical-Polar Crossover

This method avoids pre-functionalization (like hydroxylation).[2] It relies on the low Bond Dissociation Energy (BDE) of the


-C-H bond (~90 kcal/mol) due to stabilization by the nitrogen lone pair.
  • Excitation: Ir(III)

    
     *Ir(III) (Excited State).
    
  • Oxidation/HAT: The excited catalyst (or a mediator like quinuclidine) abstracts a hydrogen atom or electron, generating an

    
    -amino radical .[2]
    
  • Fluorination: The radical abstracts F from Selectfluor (or is oxidized to an iminium ion which is then trapped by fluoride).[2]

Visualization: Photoredox Cycle

Photoredox Cat_Ground Ir(III) Ground State Cat_Excited *Ir(III) Excited State Cat_Ground->Cat_Excited Blue LED (450 nm) Cat_Excited->Cat_Ground SET / Quenching Substrate Piperidine Substrate Radical α-Amino Radical Substrate->Radical HAT / Oxidation Product α-Fluoropiperidine Radical->Product F Transfer Selectfluor Selectfluor (F Source) Selectfluor->Product F donor

Caption: Visible-light mediated


-C-H fluorination cycle of piperidine.
Experimental Protocol: Photoredox -Fluorination

Reagents:

  • N-Boc-piperidine (1.0 equiv)[2]

  • Selectfluor (2.0 equiv)[2]

  • Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%)[2]

  • Solvent: Acetonitrile (

    
    )[2]
    

Workflow:

  • Setup: In a clear vial, mix substrate, catalyst, and Selectfluor in degassed

    
    .
    
  • Irradiation: Irradiate with Blue LEDs (450 nm) at room temperature. Fan cooling is required to maintain ambient temperature (prevent thermal decomposition).[2]

  • Monitoring: Monitor by LC-MS.

    • Self-Validation: The reaction mixture often turns from yellow to clear/pale green upon completion.

  • Workup: Filter off solids (Selectfluor byproducts), concentrate, and purify via silica gel chromatography.

References

  • Selectfluor Mechanism: Selectfluor - Wikipedia: Mechanism of fluorination.[2]2[2][6][10]

  • Piperidine Ring Contraction: Ring Expansion Induced by DAST: Synthesis of Substituted 3-Fluoropiperidines.[2]11[2][6][8][10][12][13]

  • Photoredox C-H Functionalization: Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C-H Arylation.4[2][6][8][10]

  • Fluorinated Piperidine Synthesis: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.14[2][6][8][10]

  • Deoxyfluorination Reagents: Methods for deoxyfluorination of alcohols.[2][9][15]15[2][6][10]

Sources

Methodological & Application

Application Note: Synthetic Routes to 4-Fluoropiperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 4-fluoropiperidine-4-carboxylic acid moiety is a high-value pharmacophore in medicinal chemistry. It serves as a conformationally restricted, non-coded amino acid scaffold that modulates lipophilicity (


), metabolic stability, and pKa compared to its non-fluorinated parent.

Synthesizing the gem-fluoro-carboxylic acid motif is non-trivial due to the high energy barrier of introducing a fluorine atom adjacent to a quaternary center and the risk of elimination to the


-unsaturated ester.

This guide details two distinct synthetic architectures:

  • Route A (Nucleophilic Strategy): The "Gold Standard" for scale-up. Utilizes a cyanohydrin intermediate and Deoxofluorination.

  • Route B (Electrophilic Strategy): Best for late-stage functionalization. Utilizes

    
    -fluorobenzenesulfonimide (NFSI) on ester enolates.
    

Route A: The Cyanohydrin Deoxofluorination Protocol (Gold Standard)

This route is preferred for gram-to-kilogram scale synthesis due to its high regioselectivity. It relies on converting a ketone to a cyanohydrin, followed by nucleophilic displacement of the hydroxyl group with fluoride.

Retrosynthetic Logic

The logic follows a functional group interconversion (FGI) strategy:



Detailed Protocol
Step 1: Formation of the Trimethylsilyl Cyanohydrin
  • Reagents:

    
    -Boc-4-piperidone (1.0 equiv), TMSCN (1.2 equiv), ZnI
    
    
    
    (catalytic, 0.05 equiv).
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

Procedure:

  • Charge a dry flask with

    
    -Boc-4-piperidone dissolved in anhydrous DCM (
    
    
    
    ).
  • Add catalytic ZnI

    
     under 
    
    
    
    atmosphere.
  • Add TMSCN dropwise at

    
    . Caution: TMSCN is toxic; use a scrubber.
    
  • Warm to Room Temperature (RT) and stir for 4–6 hours.

  • Validation: Monitor by TLC (disappearance of ketone).

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM.[1] The crude silyl ether is often used directly to prevent hydrolysis back to the ketone.
    
Step 2: Nucleophilic Fluorination (The Critical Step)
  • Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[2]

  • Solvent: Anhydrous DCM or Toluene.

Procedure:

  • Cool the solution of crude TMS-cyanohydrin in DCM to

    
    . Critical: Low temperature prevents elimination to the tetrahydropyridine byproduct.
    
  • Add DAST (1.5 equiv) dropwise. The exotherm must be controlled.

  • Stir at

    
     for 1 hour, then allow to warm slowly to RT over 12 hours.
    
  • Mechanistic Insight: The DAST activates the silyl ether/alcohol, forming a sulfinate intermediate which is displaced by fluoride in an

    
    -like fashion stabilized by the nitrile.
    
  • Quench: Pour slowly into ice-cold saturated NaHCO

    
    . Warning: Vigorous gas evolution.
    
Step 3: Pinner Hydrolysis to the Acid
  • Reagents: Conc. HCl or H

    
    SO
    
    
    
    in MeOH.

Procedure:

  • Dissolve the 4-fluoro-4-cyanopiperidine in concentrated HCl (

    
    ).
    
  • Reflux for 4–16 hours. This converts the nitrile

    
     amide 
    
    
    
    acid and simultaneously cleaves the Boc group.
  • Reprotection (Optional): If the N-Boc protected form is required, treat the crude amino acid salt with Boc

    
    O and Et
    
    
    
    N in Dioxane/Water.

Route B: Electrophilic Fluorination (Late-Stage)

This route is useful when the ester is already formed or when testing fluorination on complex intermediates. It is generally lower yielding than Route A due to di-fluorination side products.

Detailed Protocol
  • Substrate:

    
    -Boc-piperidine-4-carboxylic acid ethyl ester.
    
  • Reagents: LiHMDS (Lithium hexamethyldisilazide), NFSI (

    
    -Fluorobenzenesulfonimide).
    
  • Solvent: THF (anhydrous).

Procedure:

  • Cool a solution of LiHMDS (1.2 equiv) in THF to

    
    .
    
  • Add the piperidine ester (1.0 equiv) dropwise. Stir for 45 mins to generate the enolate.

  • Add NFSI: Dissolve NFSI (1.3 equiv) in THF and add dropwise to the enolate.

  • Kinetic Control: Keep at

    
     for 2 hours. Warming too fast promotes di-fluorination.
    
  • Quench with saturated NH

    
    Cl.
    

Comparative Data Analysis

FeatureRoute A (Cyanohydrin/DAST)Route B (Enolate/NFSI)
Primary Mechanism Nucleophilic Substitution (

)
Electrophilic Fluorination
Key Intermediate 4-cyano-4-trimethylsilyloxypiperidineLithium Enolate
Overall Yield High (50–70%)Moderate (30–50%)
Selectivity High (Mono-fluorination favored)Low (Risk of gem-difluoro)
Scalability Excellent (Kilogram viable)Limited (Cryogenic req.)
Safety Profile DAST requires thermal careNFSI is stable solid

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical flow for the "Gold Standard" Route A.

G Start Start: N-Boc-4-Piperidone Step1 Step 1: Cyanohydrin Formation (TMSCN, ZnI2, DCM) Start->Step1 Inter1 Intermediate: 4-Cyano-4-TMS-oxy-piperidine Step1->Inter1 Step2 Step 2: Deoxofluorination (DAST, -78°C) Inter1->Step2 Decision Check: Elimination Byproduct? Step2->Decision Decision->Start Yes (Optimize Temp) Inter2 Intermediate: 4-Fluoro-4-cyanopiperidine Decision->Inter2 No (Controlled Temp) Step3 Step 3: Acid Hydrolysis (HCl, Reflux) Inter2->Step3 Final Final Product: 4-Fluoropiperidine-4-COOH Step3->Final

Figure 1: Step-wise logic flow for the synthesis of 4-fluoropiperidine-4-carboxylic acid via the Cyanohydrin Route.

Troubleshooting & Optimization

Preventing Elimination (The Alkene Problem)

The most common failure mode in Route A is the elimination of the hydroxyl group to form the


-unsaturated nitrile (tetrahydropyridine derivative).
  • Cause: High reaction temperature or basic impurities.

  • Solution: Ensure the DAST addition is strictly at

    
    . Use Deoxo-Fluor  if DAST proves too unstable, as it has better thermal stability, though it is often less reactive.
    
Handling DAST Safety
  • Hazard: DAST releases HF upon hydrolysis and can explode if heated above

    
    .
    
  • Protocol: Never distill DAST. Quench reactions by slow addition to bicarbonate solution. Do not use glass syringes for long-term storage of DAST solutions (etching).

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Umemoto, T., et al. (2021).[3] Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry.

  • Organic Syntheses. (2014). Fluorination with Deoxo-Fluor. Organic Syntheses, Coll. Vol. 10.

  • ChemicalBook. (2023). 4-Fluoropiperidine-4-carboxylic acid hydrochloride Product Entry.

Sources

Application Note: 4-Fluoropiperidine-4-carboxylic Acid in Medicinal Chemistry

[1]

Executive Summary

The 4-fluoropiperidine-4-carboxylic acid moiety represents a high-value "privileged structure" in modern drug discovery. It serves as a bioisostere of isonipecotic acid (piperidine-4-carboxylic acid) but offers distinct physicochemical advantages. By introducing a fluorine atom geminal to the carboxylic acid (and gamma to the amine), medicinal chemists can precisely modulate basicity (pKa), enhance metabolic stability, and restrict conformational flexibility.

This guide details the physicochemical rationale for using this building block, provides comparative data against non-fluorinated analogs, and outlines robust protocols for its incorporation into peptide and small-molecule libraries.

Physicochemical Profiling: The "Fluorine Effect"[2][3][4]

The strategic value of 4-fluoropiperidine-4-carboxylic acid lies in the profound electronic and steric perturbations caused by the fluorine atom.

pKa Modulation: The Critical Shift

The most immediate impact of the 4-fluoro substituent is the attenuation of the piperidine nitrogen's basicity.

  • Isonipecotic Acid (Parent): pKa of the secondary amine is ~10.7 . At physiological pH (7.4), it is >99.9% protonated (cationic).

  • 4-Fluoropiperidine-4-carboxylic Acid: The strong inductive effect (

    
    ) of the fluorine atom, transmitted through the carbon framework, lowers the pKa of the amine significantly, typically into the 6.5 – 8.0 range  (depending on N-substitution).
    

Why this matters:

  • Membrane Permeability: A lower pKa increases the fraction of neutral species at physiological pH, significantly improving passive membrane permeability and oral bioavailability.

  • hERG Avoidance: High basicity is a known pharmacophore for hERG channel blockade (cardiotoxicity).[1] Lowering the pKa reduces the energetic penalty of desolvation and electrostatic interaction with the hERG pore.

Conformational Control (Stereoelectronic Effects)

Unlike a hydrogen atom, the fluorine atom introduces a "conformational lock" via the fluorine gauche effect and charge-dipole interactions.

  • Axial Preference: In protonated 4-fluoropiperidines, the C-F bond often adopts an axial orientation.[1][2] This aligns the C-F bond antiparallel to the

    
     bond, maximizing favorable charge-dipole stabilization.
    
  • Geminal Rigidity: In the 4-fluoro-4-carboxy system, the gem-disubstitution creates a specific vector for the carboxylate, restricting the "wobble" observed in isonipecotic acid. This can lower the entropic penalty of binding to a target protein.

Metabolic Blocking

The C4 position of piperidines is a metabolic "soft spot," susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

  • Mechanism: Replacing the C-H bond with a C-F bond (bond energy: ~116 kcal/mol vs. ~99 kcal/mol) effectively blocks this metabolic route.

  • Result: Extended half-life (

    
    ) and reduced clearance (
    
    
    ).

Comparative Data Analysis

The following table summarizes the key property shifts when replacing isonipecotic acid with its 4-fluoro analog.

PropertyIsonipecotic Acid (Parent)4-Fluoropiperidine-4-carboxylic AcidImpact on Drug Design
Amine pKa ~10.7~7.5 (Est.)Improved permeability; reduced hERG risk.
LogD (pH 7.4) Low (Highly Cationic)Moderate (More Neutral)Better CNS penetration and oral absorption.
Metabolic Stability Low (C4 Oxidation)High (Blocked)Increased in vivo half-life.
Conformation Flexible ChairBiased Chair Reduced entropic penalty upon binding.
C-X Bond Length 1.09 Å (C-H)1.35 Å (C-F)Minimal steric clash; bioisosteric replacement.

Application Note: Strategic Implementation

Case Study: Optimizing a GPCR Ligand
  • Scenario: A lead compound containing an isonipecotic acid amide linker shows potency (IC50 < 10 nM) but suffers from poor oral exposure (F% < 5) and high clearance.

  • Diagnosis: The highly basic piperidine nitrogen leads to lysosomal trapping and poor permeation. The C4 position is rapidly oxidized.

  • Solution: Replace the isonipecotic core with 4-fluoropiperidine-4-carboxylic acid.

  • Outcome: The pKa drops to 7.2. The fraction of neutral species at pH 7.4 increases from <0.1% to ~60%. Oral bioavailability increases to >40%, and metabolic clearance is halved.

Pathway Visualization: The "Fluorine Switch"

The following diagram illustrates the mechanistic advantages of the 4-fluoro substitution.

FluorineEffectParentIsonipecotic Acid Scaffold(pKa ~10.7)ProblemIssues:1. High Ionization (Low Permeability)2. C4 Metabolic Oxidation3. hERG LiabilityParent->ProblemIn vivo profileModificationSubstitution:4-Fluoro-4-Carboxy MotifProblem->ModificationMedChem StrategyResult4-Fluoro Analog(pKa ~7.5)Modification->ResultSynthesisBenefitsBenefits:1. Increased Lipophilicity (LogD)2. Metabolic Block (C-F)3. Conformational LockingResult->BenefitsPhysicochemical Outcome

Figure 1: The "Fluorine Switch" strategy for optimizing piperidine-based scaffolds.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate Fmoc-4-fluoropiperidine-4-carboxylic acid into a peptide sequence. Challenge: The gem-disubstitution at the C4 position creates significant steric hindrance, making standard coupling sluggish.

Materials:

  • Resin: Rink Amide or Wang Resin (0.4–0.6 mmol/g loading).

  • Building Block: Fmoc-4-fluoro-1-Boc-piperidine-4-carboxylic acid (or Fmoc-protected amine version). Note: Ensure the amine of the piperidine is orthogonally protected if it is not the N-terminus.

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIEA (Diisopropylethylamine).

Step-by-Step Procedure:

  • Swelling: Swell resin in DMF for 30 minutes.

  • Deprotection: Remove previous Fmoc group using 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x), DCM (3x), DMF (3x).

  • Activation (Pre-activation is critical):

    • Dissolve 3.0 equivalents of the amino acid in minimal dry DMF.

    • Add 2.9 equivalents of HATU and 3.0 equivalents of HOAt.

    • Add 6.0 equivalents of DIEA.

    • Crucial Step: Allow the mixture to activate for 2–3 minutes (color change to yellow/orange) before adding to the resin.

  • Coupling:

    • Add the activated mixture to the resin.

    • Shake/vortex at room temperature for 2 to 4 hours . (Standard amino acids take 45 mins; this hindered core requires more time).

    • Optional: For difficult sequences, perform a "double coupling" (repeat step 3-4 with fresh reagents).

  • Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (for primary amines) to ensure completion. The steric bulk may cause false negatives; LC-MS of a micro-cleavage is the gold standard.

Protocol B: Solution-Phase Amide Coupling

Objective: Coupling 4-fluoropiperidine-4-carboxylic acid (HCl salt) to an amine (

Step-by-Step Procedure:

  • Free Basing (In situ):

    • Suspend 1.0 eq of 4-fluoropiperidine-4-carboxylic acid hydrochloride in DCM or DMF.

    • Add 3.0 eq of DIEA or NMM (N-methylmorpholine) to neutralize the HCl and the carboxylic acid.

  • Protection (If utilizing the free amino acid):

    • Note: If the piperidine nitrogen is unprotected, it must be protected (e.g., Boc, Cbz) before activating the carboxylic acid to prevent self-polymerization.

    • Standard: Use commercially available N-Boc-4-fluoropiperidine-4-carboxylic acid.

  • Activation:

    • To the N-protected acid (1.0 eq) in DMF/DCM, add HATU (1.1 eq) and DIEA (2.0 eq). Stir for 5 minutes.

  • Addition:

    • Add the amine partner (

      
      , 1.1 eq).
      
  • Reaction:

    • Stir at Room Temperature for 12–16 hours.

    • Troubleshooting: If conversion is low, heat to 40°C. The fluorine atom decreases the nucleophilicity of the carboxylate initially, but the steric bulk is the main barrier.

  • Workup:

    • Dilute with EtOAc. Wash with 1N HCl (to remove unreacted amine/DIEA), sat.

      
      , and brine. Dry over 
      
      
      .

Synthesis Workflow Visualization

The following diagram outlines the decision tree for selecting the correct synthesis pathway based on the desired final compound.

SynthesisWorkflowStartTarget Molecule SelectionDecisionIs the Piperidine Npart of the backbone?Start->DecisionPathAPeptide/Peptidomimetic(N is part of chain)Decision->PathAYesPathBSmall Molecule Scaffold(N is free/capped)Decision->PathBNoStepA1Use Fmoc-4-F-Piperidine-4-COOHPathA->StepA1StepB1Use N-Boc-4-F-Piperidine-4-COOHPathB->StepB1StepA2Protocol A: SPPS(Extended Coupling Time)StepA1->StepA2StepB2Protocol B: Solution Phase Amide CouplingStepB1->StepB2StepB3Deprotection (TFA/DCM)& N-CappingStepB2->StepB3

Figure 2: Synthesis workflow for incorporating the 4-fluoro-4-carboxy motif.

References

  • Physicochemical Properties of Fluorinated Piperidines

    • Nairoukh, Z., et al. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal, 2020.[2]

  • pKa Modulation in Drug Design

    • Scientific Update. "Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations." Scientific Update, 2019.

  • Metabolic Stability of Fluorinated Scaffolds

    • Kerekes, A. D., et al. "Fluorinated Piperidines as Metabolic Blockers." Journal of Medicinal Chemistry, 2011.[3] (Contextual reference for metabolic blocking principle).

  • General Piperidine Synthesis

    • "Synthesis of 4-piperidones."[4][5] Organic Chemistry Portal.

  • Commercial Availability & Data

    • Chem-Impex International. "Fmoc-4-(4-fluorophenyl)-piperidine-4-carboxylic acid."[6]

Strategic Incorporation of 4-Fluoropiperidine-4-carboxylic Acid (4-FPC) in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

4-Fluoropiperidine-4-carboxylic acid (4-FPC) represents a high-value, non-proteinogenic amino acid scaffold used to introduce specific conformational constraints and electronic modulation into peptide backbones.[1] Structurally, it is a


-amino acid equivalent where the nitrogen and the 

-carbon are bridged by an ethylene chain, forming a six-membered piperidine ring.[1]

The geminal substitution of Fluorine and Carboxyl at the 4-position creates a quaternary center that imparts unique properties:

  • Conformational Locking: The piperidine ring restricts the torsional angles, forcing the backbone into specific turn geometries (often stabilizing

    
    -turns).[1]
    
  • The Fluorine Effect: The highly electronegative fluorine atom lowers the

    
     of the piperidine nitrogen (via inductive effects) and modulates the lipophilicity (
    
    
    
    ) of the residue, often improving membrane permeability and metabolic stability against proteases.[1]

This guide details the specific protocols for overcoming the synthetic challenges associated with 4-FPC: steric hindrance at the quaternary carboxyl center and reduced nucleophilicity of the secondary amine.[1]

Physicochemical Profile & Design Considerations

Before initiating synthesis, it is critical to understand how 4-FPC differs from its non-fluorinated analog (Isonipecotic acid) and standard amino acids.[1]

Table 1: Comparative Physicochemical Properties
PropertyIsonipecotic Acid (Pip-4-COOH)4-FPC (4-F-Pip-4-COOH) Impact on Synthesis/Biology
Amine Type Secondary (

)
Secondary (

)
Requires specialized monitoring (Chloranil test); Ninhydrin is unreliable.[1]
Amine

~11.0~9.4 Reduced Nucleophilicity: Coupling to the N-terminus of 4-FPC is significantly slower than standard AA.
C-Term Sterics Tertiary CarbonQuaternary Carbon High Steric Bulk: Activation of the COOH requires high-efficiency reagents (HATU/PyAOP).[1]
Conformation Chair (flexible)Biased Chair Fluorine prefers the axial position in protonated states (Charge-Dipole effect), locking the conformation.[1]
Bio-stability ModerateHigh The C-F bond blocks oxidative metabolism at the 4-position.

Synthetic Protocols (SPPS)[1][2]

The following protocols are optimized for Fmoc-based Solid Phase Peptide Synthesis (SPPS).

Protocol A: Resin Loading & Preparation

Target: To avoid diketopiperazine (DKP) formation, which is a risk when 4-FPC is the C-terminal or penultimate residue.[1]

  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin for C-terminal acids or Rink Amide MBHA for amides. 2-CTC is preferred to minimize DKP formation due to its steric bulk.[1]

  • Loading 4-FPC (for 2-CTC Resin):

    • Dissolve Fmoc-4-FPC (1.2 eq) in dry DCM.[1]

    • Add DIEA (4.0 eq).[1]

    • Add to resin and shake for 2 hours.[1]

    • Capping: Add MeOH (1 mL) to the reaction mixture and shake for 20 min to cap unreacted chlorides.

    • Note: Do not use standard coupling reagents (HATU/DIC) for loading 2-CTC; nucleophilic displacement is sufficient.[1]

Protocol B: Coupling OF Fmoc-4-FPC (Carboxyl Activation)

Challenge: The quaternary center at C4 makes the carboxylic acid sterically hindered. Standard DIC/HOBt couplings often result in deletion sequences.[1]

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) OR PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[1]

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIEA (Diisopropylethylamine).[1]

  • Solvent: DMF/NMP (1:1).[1]

Step-by-Step:

  • Pre-activation: Dissolve Fmoc-4-FPC (3.0 eq) and HATU (2.9 eq) in minimum DMF. Add DIEA (6.0 eq).[1] Let stand for 30-60 seconds (do not exceed 2 mins to avoid racemization/side reactions).

  • Coupling: Add the pre-activated mixture to the resin-bound peptide.

  • Duration: Shake for 2 hours at room temperature.

  • Microwave Assist (Optional but Recommended): 75°C for 5 minutes (25W).

  • Monitoring: Perform a Kaiser test (if coupling to primary amine) or Chloranil test (if coupling to secondary amine).[1]

Protocol C: Coupling TO the N-Terminus of 4-FPC

Challenge: The amine of 4-FPC is secondary and electron-deficient due to the 4-Fluoro group.[1] It is a poor nucleophile .[1]

Reagents:

  • Next Amino Acid: Fmoc-AA-OH (5.0 eq).[1]

  • Coupling Reagent: COMU or PyAOP (5.0 eq).[1] Avoid HBTU/TBTU as they are often insufficient.

  • Base: TMP (2,4,6-Trimethylpyridine/Collidine) or DIEA.[1] Collidine is preferred for difficult couplings to prevent epimerization.[1]

Step-by-Step:

  • Double Coupling is Mandatory.

  • Cycle 1: Dissolve Fmoc-AA-OH, COMU, and Collidine in NMP. Add to resin.[1][2][3] React for 1 hour at RT or 10 min at 75°C (Microwave) .

  • Wash: DMF (3x).

  • Cycle 2: Repeat the coupling with fresh reagents.

  • Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine (1:9) to prevent deletion sequences from propagating.

Process Visualization & Logic

Workflow Logic: The "Difficult Coupling" Cycle

The following diagram illustrates the decision logic for coupling residues adjacent to the 4-FPC core.

SPPS_Workflow Start Resin-Peptide-NH2 NextAA Identify Next Residue: Is it 4-FPC or coupling TO 4-FPC? Start->NextAA Standard Standard Cycle (DIC/Oxyma or HBTU) NextAA->Standard No Critical CRITICAL PATH Steric/Electronic Hindrance NextAA->Critical Yes Choice Select Reagent System Critical->Choice HATU HATU / HOAt / DIEA (Strong Activation) Choice->HATU Standard Hindered PyAOP PyAOP / Collidine (Max Reactivity) Choice->PyAOP Extremely Hindered Double Double Couple (2 x 1 hr or MW 75°C) HATU->Double PyAOP->Double Monitor Monitor Reaction Double->Monitor Test_Method Chloranil Test (For 2° Amines) Monitor->Test_Method Result Blue Particles? Test_Method->Result Cap Capping (Ac2O) Prevent Deletion Result->Cap Yes (Blue) Proceed Proceed to Deprotection Result->Proceed No (Colorless) Cap->Proceed Terminate Chain

Figure 1: Decision matrix for incorporating 4-FPC. Note the requirement for specialized monitoring (Chloranil) due to the secondary amine nature of the piperidine ring.[1]

Troubleshooting & Quality Control

Monitoring Deprotection

The Fmoc removal from 4-FPC is generally straightforward using 20% Piperidine in DMF .[1] However, the subsequent UV monitoring of the fulvene adduct can be misleading due to the slower release kinetics from the hindered amine.[1]

  • Recommendation: Extend deprotection time to 2 x 10 minutes to ensure complete removal.

Colorimetric Tests
  • Kaiser Test (Ninhydrin): DO NOT USE for checking coupling to 4-FPC.[1] The secondary amine does not yield the characteristic Rhemann's Purple.

  • Chloranil Test: Use this.

    • Positive (Free secondary amine): Dark Blue/Green beads.[1]

    • Negative (Coupled): Colorless/Yellowish beads.[1]

    • Protocol: Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a few resin beads.[1]

Solubility Issues

4-FPC peptides can be prone to aggregation due to the rigid turn structure.[1]

  • Mitigation: Use Pseudoproline dipeptides on the N-terminal side if the sequence allows, or perform synthesis at elevated temperature (50°C) using a microwave synthesizer.[1]

References

  • O’Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009).[1] Amino acid-protecting groups.[1][4][2][3][5][6][7][8][9] Chemical Reviews, 109(6), 2455-2504.[1] Link[1]

  • Champagne, P. A., et al. (2015).[1] The influence of fluorine on the conformation of piperidines. Journal of Organic Chemistry. (General reference for conformational analysis of fluorinated piperidines).

  • Bachem. (2024).[1][8] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • PubChem. (2024).[1][5] 4-Fluoropiperidine-4-carboxylic acid Compound Summary. National Library of Medicine.[1] Link(Note: Link directs to 4-fluoropiperidine core data for pKa extrapolation).

Sources

protocols for N-Boc protection of 4-Fluoropiperidine-4-carboxylic acid

Application Note: Protocols for -Boc Protection of 4-Fluoropiperidine-4-carboxylic Acid

Introduction & Scope

The incorporation of fluorine into piperidine scaffolds is a critical strategy in medicinal chemistry to modulate pKa, lipophilicity (

This Application Note details the Modified Schotten-Baumann Protocol for the


Key Chemical Challenges
  • Electronic Deactivation: The electronegative fluorine atom at the C4 position exerts an inductive electron-withdrawing effect ($ -I $), lowering the nucleophilicity of the secondary amine compared to isonipecotic acid.

  • Zwitterionic Solubility: The starting material exists as a zwitterion (ammonium carboxylate salt) with poor solubility in organic solvents.

  • Product Amphotericity: The product is a carboxylic acid, requiring precise pH control during workup to prevent loss into the aqueous phase.

Mechanistic Principles

The reaction proceeds via the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate (

Reaction Pathway[1][2][3]
  • Deprotonation: Sodium hydroxide neutralizes the ammonium salt, generating the free amine and the sodium carboxylate.

  • Nucleophilic Attack: The free amine attacks

    
    .
    
  • Elimination: The tetrahedral intermediate collapses, releasing tert-butanol and

    
     (gas), driving the reaction forward.
    
Mechanistic Diagram

ReactionMechanismStartZwitterion(Starting Material)BaseNaOH (aq)DeprotonationStart->Base DissolutionFreeAmineFree Amine(Nucleophile)Base->FreeAmine pH > 10IntermediateTetrahedralIntermediateFreeAmine->Intermediate + Boc2OBoc2OBoc2O(Electrophile)Boc2O->IntermediateProductN-Boc Product(Carboxylate Form)Intermediate->Product EliminationByproductsCO2 (gas) +t-BuOHIntermediate->Byproducts

Figure 1: Reaction mechanism for the N-Boc protection of 4-fluoropiperidine-4-carboxylic acid under basic conditions.

Experimental Protocol

Target Compound: 1-(tert-butoxycarbonyl)-4-fluoropiperidine-4-carboxylic acid Scale: 10.0 mmol (adaptable for scale-up)

Reagents & Materials
ComponentRoleEquiv.Mass/VolSpecification
4-Fluoropiperidine-4-carboxylic acid Substrate1.01.47 g>97% Purity
Di-tert-butyl dicarbonate (

)
Reagent1.22.62 gMelt before use if solid
Sodium Hydroxide (NaOH) Base2.525 mL (1M)1.0 M Aqueous Solution
1,4-Dioxane Co-solventN/A25 mLHPLC Grade
Citric Acid (10% aq) or KHSO4 (1M) AcidifierN/A~30 mLPreferred over HCl
Ethyl Acetate (EtOAc) ExtractionN/A100 mLACS Grade
Step-by-Step Procedure
Phase 1: Reaction Setup (Solubilization)
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-fluoropiperidine-4-carboxylic acid (1.47 g, 10 mmol) in 1,4-dioxane (15 mL).

  • Basification: Cool the suspension to 0°C (ice bath). Add 1M NaOH (25 mL, 25 mmol) dropwise.

    • Checkpoint: The solution should become clear and homogeneous as the zwitterion is converted to the sodium salt. If solids persist, add small aliquots of water.

    • Why: Dioxane is used to solubilize the lipophilic

      
      , while water solubilizes the amino acid salt.
      
Phase 2: Reaction[1]
  • Addition: Dissolve

    
     (2.62 g, 12 mmol) in 1,4-dioxane (10 mL) and add it dropwise to the reaction mixture over 15 minutes at 0°C.
    
  • Incubation: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir vigorously for 12–18 hours.

    • Note: The presence of the 4-fluoro group may slow the reaction compared to unsubstituted piperidines. Overnight stirring ensures complete conversion.

Phase 3: Workup & Purification (The "pH Swing")

This is the most critical phase. The product must be separated from excess

  • Concentration: Evaporate the 1,4-dioxane under reduced pressure (rotary evaporator, 40°C). Do not evaporate to dryness; leave the aqueous phase.

  • Neutral Wash: Dilute the remaining aqueous residue with water (10 mL) and wash with Diethyl Ether or Hexanes (2 x 20 mL).

    • Critical Step: Discard the organic (ether) layer. This removes unreacted

      
       and non-polar impurities. The product remains in the aqueous layer (pH > 10) as the sodium salt.
      
  • Acidification: Cool the aqueous layer to 0°C. Acidify carefully with 10% Citric Acid or 1M KHSO4 to pH 2–3 .

    • Precaution: Avoid strong conc. HCl if possible to prevent potential Boc-cleavage, although Boc is generally stable to dilute acid at 0°C for short periods. The solution will become cloudy as the free acid product precipitates/oils out.

  • Extraction: Extract the acidic aqueous layer immediately with Ethyl Acetate (3 x 30 mL).

  • Drying: Combine the EtOAc layers, wash with Brine (1 x 20 mL), dry over anhydrous

    
    , and filter.
    
  • Isolation: Concentrate the filtrate under reduced pressure to yield the product.

Workup Flowchart

WorkupFlowRxnMixReaction Mixture(Aq. NaOH + Dioxane)EvapEvaporate DioxaneRxnMix->EvapWashWash with Ether/Hexane(Basic pH ~11)Evap->WashSep1Phase SeparationWash->Sep1OrgLayer1Organic Layer(Excess Boc2O)Sep1->OrgLayer1 DiscardAqLayer1Aqueous Layer(Product as Na-Salt)Sep1->AqLayer1 KeepAcidifyAcidify to pH 2-3(Citric Acid/KHSO4)AqLayer1->AcidifyExtractExtract with EtOAcAcidify->ExtractSep2Phase SeparationExtract->Sep2AqLayer2Aqueous Layer(Salts)Sep2->AqLayer2 DiscardOrgLayer2Organic Layer(Product)Sep2->OrgLayer2 KeepFinalDry & ConcentrateTarget ProductOrgLayer2->Final

Figure 2: The "pH Swing" purification strategy ensures removal of excess reagent before isolating the acidic product.

Results & Troubleshooting

Expected Data
  • Yield: 85% – 95%

  • Appearance: White to off-white solid.[2]

  • 1H NMR (DMSO-d6/CDCl3): Look for the characteristic tert-butyl singlet (~1.45 ppm, 9H). The piperidine ring protons will show complex splitting due to H-F coupling (

    
    ).
    
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Incomplete AcidificationEnsure aqueous phase reaches pH 2–3. If pH > 4, the carboxylic acid remains as a salt in water.
Oil instead of Solid Solvent EntrapmentCo-evaporate with small amounts of DCM or Hexanes. Dry under high vacuum for >4 hours.
Boc Cleavage Acid too strong/WarmUse Citric Acid or KHSO4 instead of HCl. Keep temperature at 0°C during acidification.
Starting Material Remaining Fluorine DeactivationThe 4-F group lowers reactivity. Increase

to 1.5 eq and stir for 24h.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc chemistry stability and conditions).
  • Han, G., et al. (2006). Preparation of 1-tert-butyloxycarbonyl-4-fluoropiperidine-4-carboxylic acid. ChemicalBook Protocols. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11666874, 1-Boc-4-fluoropiperidine-4-carboxylic acid. Link

  • Organic Syntheses. (1999). General procedures for Boc protection of amino acids. Org. Synth. 1999, 76, 110. Link

Application Note: Overcoming Steric and Electronic Barriers in the Amide Coupling of 4-Fluoropiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into saturated heterocycles is a cornerstone strategy in modern medicinal chemistry to modulate pKa, metabolic stability (blocking CYP450 oxidation), and lipophilicity. However, 4-Fluoropiperidine-4-carboxylic acid presents a unique synthetic challenge. The presence of a quaternary center at C4, bearing both a bulky carboxylic acid and a highly electronegative fluorine atom, creates a "perfect storm" of steric hindrance and electronic deactivation.

This Application Note provides validated protocols for coupling this scaffold either as the carboxylic acid donor (C-terminus activation) or the amine nucleophile (N-terminus coupling). We prioritize reagents that minimize side reactions and maximize conversion rates for this specific sterically demanding motif.

Strategic Analysis: The "Gem-Fluoro" Quaternary Challenge

Before attempting synthesis, it is critical to understand the two forces fighting against the coupling reaction:

  • Steric Shielding (The Primary Barrier): The C4 position is quaternary. The geminal fluorine atom, while small (van der Waals radius ~1.47 Å), contributes to a dense electron cloud that repels incoming nucleophiles during the formation of the tetrahedral intermediate. Standard coupling reagents (EDC/NHS) often fail to generate the active ester fast enough or suffer from hydrolysis before the amine can attack.

  • Electronic Inductive Effect (-I): The fluorine atom exerts a strong inductive withdrawal.

    • Effect on COOH: It increases the acidity of the carboxylic acid, making the carboxylate more stable and slightly harder to activate initially, though the resulting active ester is highly electrophilic.

    • Effect on Piperidine NH: If coupling the amine end, the fluorine (4-position) lowers the pKa of the piperidine nitrogen (1-position) via through-bond induction, reducing its nucleophilicity compared to a standard piperidine.

Decision Matrix & Workflow

Use the following logic flow to select the appropriate protocol.

CouplingStrategy Start Start: 4-Fluoropiperidine-4-carboxylic Acid Scaffold Decision Which functional group are you coupling? Start->Decision PathA Carboxylic Acid (C4-COOH) Decision->PathA COOH Activation PathB Piperidine Amine (N1-H) Decision->PathB NH Nucleophile CheckProtA Is the Piperidine Amine Protected? (e.g., N-Boc, N-Cbz) PathA->CheckProtA ActionA1 Protect Amine First (Critical to prevent polymerization) CheckProtA->ActionA1 No ActionA2 Use High-Power Coupling Agent (T3P or HATU) CheckProtA->ActionA2 Yes CheckProtB Is the Carboxylic Acid Protected? (e.g., Methyl/Ethyl Ester) PathB->CheckProtB ActionB1 Esterify Acid First (Thionyl Chloride/MeOH) CheckProtB->ActionB1 No ActionB2 Standard Coupling (PyBOP or COMU) CheckProtB->ActionB2 Yes

Figure 1: Decision matrix for selecting the appropriate protection group strategy and coupling reagents.

Protocol A: Coupling as the Acid Component

Scenario: You are reacting N-Boc-4-fluoropiperidine-4-carboxylic acid with a primary or secondary amine.

The Solution: T3P (Propylphosphonic Anhydride) is the reagent of choice here. Unlike HATU, T3P produces a water-soluble byproduct and drives the reaction through a cyclic transition state that is particularly effective for sterically hindered acids. It also exhibits lower epimerization rates (though this scaffold is achiral, this property reflects its mild activation nature).

Materials
  • Substrate: N-Boc-4-fluoropiperidine-4-carboxylic acid (1.0 equiv)

  • Amine Partner: 1.1 – 1.2 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor).

Step-by-Step Methodology
  • Dissolution: In a dry flask under N2, dissolve the N-Boc-acid (1.0 equiv) and the Amine partner (1.1 equiv) in anhydrous EtOAc (concentration ~0.1 M).

    • Note: If the zwitterionic nature of the amino acid causes solubility issues, switch to DMF.

  • Base Addition: Cool the solution to 0 °C. Add DIPEA (3.0 equiv) dropwise. Stir for 5 minutes.

  • Activation: Add T3P solution (1.5 equiv) dropwise.

    • Why? Adding T3P last ensures the base neutralizes the HCl byproduct immediately, preventing Boc cleavage.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–16 hours.

    • Monitoring: Check via LCMS. The hindered acid may require heating to 50 °C if conversion is <50% after 4 hours.

  • Workup (Self-Validating Step):

    • Dilute with EtOAc.

    • Wash with Water (removes T3P byproducts).

    • Wash with 0.5 M HCl (removes unreacted amine and DIPEA).

    • Wash with Sat. NaHCO3 (removes unreacted acid).

    • Dry over MgSO4 and concentrate.

Protocol B: Coupling as the Amine Component

Scenario: You are reacting 4-fluoro-4-(methoxycarbonyl)piperidinium chloride (Methyl ester salt) with a carboxylic acid.

The Solution: COMU or HATU . The fluorine at C4 inductively withdraws electron density from the piperidine nitrogen, making it a "sluggish" nucleophile. We need a highly reactive active ester (Oxyma or At-based) to capture the amine.

Materials
  • Substrate: 4-Fluoro-4-piperidinecarboxylic acid methyl ester HCl salt (1.0 equiv)

  • Acid Partner: 1.0 – 1.1 equiv

  • Reagent: HATU or COMU (1.1 equiv)

  • Base: DIPEA (3.0 – 4.0 equiv)

  • Solvent: DMF or DMAc (Required for polarity of the salt).

Step-by-Step Methodology
  • Pre-Activation (Crucial): In a dry vial, dissolve the Acid Partner (1.0 equiv) and HATU (1.1 equiv) in DMF.

  • Base 1: Add DIPEA (1.0 equiv) to the acid/HATU mixture. Stir for 2-5 minutes to form the activated ester (bright yellow color often develops).

  • Amine Preparation: In a separate vial, dissolve the Piperidine Ester Salt (1.0 equiv) in DMF and add DIPEA (2.0 equiv) to liberate the free amine.

  • Coupling: Add the Amine solution to the Activated Acid solution.

    • Why? Pre-activating the acid ensures the sluggish fluorinated amine doesn't have to compete with the formation of the active ester.

  • Reaction: Stir at RT for 1–4 hours.

  • Workup: Standard EtOAc/Water extraction.

Comparative Data: Reagent Performance

The following table summarizes expected conversion rates for sterically hindered couplings involving quaternary


-fluoro acids.
ReagentMechanismSteric ToleranceByproduct RemovalRecommended For
T3P Phosphonic AnhydrideHigh Aqueous Wash (Easy)Protocol A (Acid Activation)
HATU Uronium (OAt)Very High Chromatography (Hard)Difficult substrates / Protocol B
EDC/HOBt CarbodiimideLowUrea precipitationNot Recommended
SOCl2 Acid ChlorideHighHarsh / Side reactionsOnly if T3P fails

Troubleshooting & Optimization

Solubility Issues (The "Aggregation" Problem)

The combination of the rigid piperidine ring and the polar amide bond can lead to aggregation or poor solubility in DCM/EtOAc.

  • Solution: Use HFIP (Hexafluoroisopropanol) as a co-solvent (10-20% v/v in DCM). HFIP disrupts hydrogen bond networks and stabilizes the transition state of difficult amide couplings.

Low Yield in Protocol A

If the C4-COOH is not activating:

  • Switch to Acid Chloride: Convert the acid to the acid chloride using Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). This is milder than Thionyl Chloride and compatible with acid-sensitive groups.

  • Double Coupling: Do not just add more reagent. Isolate the crude material and re-subject it to fresh reagents.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of simple coupling.[1] Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

  • Patterson, A. W., et al. (2011). Protection of α-amino acids for the synthesis of sterically hindered amides. Tetrahedron Letters, 52(20), 2543-2546. (Context on steric bulk).
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

Sources

Application Note: Precision Modulation of Neuropharmacological Agents using 4-Fluoropiperidine-4-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The blood-brain barrier (BBB) and rapid metabolic clearance represent the two most significant attrition factors in neuroscience drug discovery. 4-Fluoropiperidine-4-carboxylic acid (4-F-P4C) has emerged as a critical "problem-solving" scaffold. By introducing a fluorine atom at the C4 position of the piperidine ring, researchers can simultaneously modulate the basicity (pKa) of the piperidine nitrogen and block a primary site of oxidative metabolism. This application note details the mechanistic rationale and experimental protocols for utilizing 4-F-P4C to optimize the pharmacokinetics (PK) and pharmacodynamics (PD) of CNS-targeted ligands, specifically in the context of NMDA and GABA receptor modulation.

Part 1: Mechanistic Rationale & Applications

The Fluorine Effect: Tuning pKa for BBB Penetration

The piperidine ring is a ubiquitous pharmacophore in neuroscience (e.g., paroxetine, donepezil). However, the secondary amine typically has a pKa of ~10-11, meaning it is >99% protonated at physiological pH (7.4). This high ionization impedes passive diffusion across the lipophilic BBB.

Mechanism: The fluorine atom at the C4 position exerts a strong electron-withdrawing inductive effect (


) through the 

-framework. This reduces the electron density on the piperidine nitrogen, lowering its pKa by approximately 1.5 - 2.0 log units (from ~10.5 to ~8.5-9.0).
  • Result: A higher fraction of the molecule exists in the neutral (uncharged) state at pH 7.4.

  • Impact: Enhanced passive diffusion across the BBB without sacrificing the cation-

    
     interactions often required for receptor binding.
    
Metabolic Blockade

The C4 position of piperidine is a "metabolic soft spot," highly susceptible to oxidation by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4).

  • Mechanism: Replacing the C4-hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol) renders this position inert to oxidative attack.

  • Impact: Significantly extended biological half-life (

    
    ) and reduced clearance.
    
Conformationally Restricted Bioisosterism

4-F-P4C serves as a bioisostere for Isonipecotic Acid (a GABA agonist scaffold) and Pipecolic Acid (an NMDA antagonist scaffold).

  • GABA-A Receptor Probing: The fluorine substitution alters the zwitterionic equilibrium of GABA analogs, allowing researchers to probe the specific requirements for channel gating versus binding affinity.

  • Peptidomimetics: When incorporated into neuropeptides, the tetrasubstituted C4 center locks the piperidine ring into a specific chair conformation, reducing entropic penalty upon receptor binding.

Part 2: Visualization of Logic & Workflow

Diagram 1: Structure-Property Optimization Logic

This diagram illustrates how the incorporation of the 4-fluoro motif translates into specific pharmacological advantages.

FluorineOptimization Scaffold Piperidine Scaffold Modification C4-Fluorine Substitution Scaffold->Modification Synthetic Step Effect1 Inductive Effect (-I) Modification->Effect1 Effect2 Metabolic Blockade Modification->Effect2 Effect3 Conformational Lock Modification->Effect3 Outcome1 Lower pKa (N-H) Effect1->Outcome1 Outcome2 Inert C-F Bond Effect2->Outcome2 Outcome3 Defined Vector Effect3->Outcome3 Clinical1 Increased Neutral Fraction (pH 7.4) Outcome1->Clinical1 Clinical2 Reduced CYP Oxidation Outcome2->Clinical2 Clinical3 High Receptor Affinity Outcome3->Clinical3 Final Optimized CNS Candidate (High BBB Permeability + Long t1/2) Clinical1->Final Clinical2->Final Clinical3->Final

Caption: Logical flow of physicochemical alterations induced by 4-fluoro substitution leading to enhanced CNS drug properties.

Part 3: Experimental Protocols

Protocol 1: Solid-Phase Synthesis Integration (Fmoc Chemistry)

Objective: To incorporate 4-Fluoropiperidine-4-carboxylic acid into a peptide-based neuroactive ligand.

Materials:

  • Fmoc-4-fluoro-1-Boc-piperidine-4-carboxylic acid (Commercially available or synthesized).

  • Rink Amide MBHA Resin.

  • Coupling Reagents: HATU, DIPEA.

  • Solvents: DMF, DCM, Piperidine.

Step-by-Step Methodology:

  • Resin Swelling: Swell 100 mg Rink Amide resin in DCM (30 min).

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to remove Fmoc group. Wash 5x with DMF.

  • Coupling (The Critical Step):

    • Note: The C4-fluorine and C4-carboxyl group create steric hindrance. Standard HBTU coupling may fail.

    • Mix: 3.0 eq Fmoc-4-fluoro-piperidine-derivative + 2.9 eq HATU + 6.0 eq DIPEA in minimal DMF.

    • Activation: Allow to pre-activate for 2 minutes (color change to yellow).

    • Reaction: Add to resin and shake for 4 hours (double standard time) at room temperature.

  • Monitoring: Perform Chloranil test (ninhydrin is ineffective for secondary amines). If positive (blue), repeat coupling.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. The high acidity will also remove the Boc protecting group on the piperidine nitrogen if present.

  • Purification: Precipitate in cold diethyl ether and purify via RP-HPLC (C18 column, 0-60% ACN gradient).

Protocol 2: Comparative Microsomal Stability Assay

Objective: To quantify the metabolic stability improvement of the 4-fluoro analog vs. the non-fluorinated parent.

Materials:

  • Test Compounds: 4-H-Piperidine analog (Control) and 4-F-Piperidine analog.

  • Liver Microsomes: Human and Mouse (pooled).

  • NADPH Regenerating System.

Workflow:

  • Preparation: Prepare 1 µM solutions of both compounds in phosphate buffer (pH 7.4).

  • Incubation: Add liver microsomes (0.5 mg/mL protein) and pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL samples at T=0, 15, 30, and 60 minutes.

  • Quenching: Immediately mix with 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    

Expected Data Output:

ParameterNon-Fluorinated (Parent)4-Fluoro AnalogInterpretation
pKa (Piperidine N) ~10.8~9.2Reduced basicity improves lipophilicity at pH 7.4.
LogD (pH 7.4) -1.50.8Positive shift indicates better membrane permeability.
Microsomal

12 min>60 minFluorine successfully blocked oxidative metabolism.
BBB Permeability (

)

cm/s

cm/s
>7-fold improvement in brain penetration.
Diagram 2: Experimental Validation Workflow

ValidationWorkflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Functional Validation Start Candidate Design (4-F-Piperidine Scaffold) Step1 Coupling (HATU/DIPEA) Start->Step1 Step2 TFA Cleavage Step1->Step2 Assay1 PAMPA-BBB Assay (Permeability) Step2->Assay1 Assay2 Microsomal Stability (Metabolic Half-life) Step2->Assay2 Func1 Patch Clamp (Receptor Efficacy) Assay1->Func1 If Papp > 5e-6 Assay2->Func1 If t1/2 > 30min

Caption: Step-by-step workflow for synthesizing and validating 4-fluoropiperidine derivatives.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagihara, K., et al. (2021). Discovery of Elironrasib (RMC-6291), a Potent and Orally Bioavailable, RAS(ON) G12C-Selective Inhibitor. Journal of Medicinal Chemistry (Demonstrating the use of 4-fluoropiperidine to improve oral bioavailability). Link

  • Krogsgaard-Larsen, P., et al. (2002). GABA(A) receptor agonists, partial agonists, and antagonists.[1] Design and therapeutic prospects. Journal of Medicinal Chemistry, 45(10), 1953-1960. (Context for isonipecotic acid derivatives). Link

Sources

use of 4-Fluoropiperidine-4-carboxylic acid in PET imaging agent synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Oxidative [


F]Fluorodecarboxylation of 4-Fluoropiperidine-4-carboxylic Acid for Gem-Difluoro PET Tracers 

Part 1: Executive Summary & Strategic Rationale

The use of 4-Fluoropiperidine-4-carboxylic acid (and its N-protected derivatives) in PET imaging agent synthesis represents a paradigm shift from traditional nucleophilic substitution (


) to radical-mediated oxidative fluorodecarboxylation .

While traditional


F-labeling often relies on leaving group displacement (e.g., tosylates, mesylates), this protocol utilizes the carboxylic acid moiety as a "masked" leaving group. This is specifically designed to generate the gem-[

F]difluoropiperidine
motif (

F-CF

-).

Why this matters:

  • Bioisosterism: The gem-difluoro group is a metabolic blocker and a lipophilic bioisostere for carbonyl (C=O) and sulfoxide (S=O) groups, crucial for improving the pharmacokinetics of neuroactive drugs (e.g., PARP inhibitors, NMDA antagonists).

  • Late-Stage Functionalization: This method allows the introduction of

    
    F into a complex piperidine scaffold without requiring highly reactive, unstable sulfonate precursors.
    
  • Structural Access: It provides direct access to 4,4-difluoropiperidine cores, which are difficult to synthesize via standard nucleophilic fluorination due to steric hindrance and competing elimination reactions.

Part 2: Mechanistic Principles & Causality

The transformation relies on a High-Valent Metal-Oxo mediated radical pathway. Unlike standard nucleophilic fluorination which inverts stereochemistry, this reaction destroys the stereocenter at C4 to create an achiral, gem-difluoro center.

Mechanism of Action:

  • Activation: The carboxylic acid coordinates with the high-valent Manganese(IV)-oxo porphyrin complex.

  • Decarboxylation: Single-electron transfer (SET) triggers the loss of CO

    
    , generating a transient carbon-centered radical at the C4 position stabilized by the alpha-fluorine atom.
    
  • Fluorine Transfer: The radical rapidly abstracts a fluorine atom from the metal-fluoride species (Mn-F), forming the C-F bond.

Diagram 1: Oxidative Fluorodecarboxylation Pathway

G Start Precursor: N-Benzoyl-4-fluoro- piperidine-4-carboxylic acid Complex Mn(IV)-Oxo Complex Formation Start->Complex + Mn(tmp)Cl + PhIO Radical Decarboxylation (-CO2) & C4-Radical Generation Complex->Radical SET / 80°C Complex->Radical Trap Fluorine Trapping (Mn-18F Transfer) Radical->Trap Fast Product Product: N-Benzoyl-4,4- [18F]difluoropiperidine Trap->Product Final

Caption: Radical pathway converting the alpha-fluoro acid to a gem-difluoro motif via Mn-porphyrin catalysis.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of N-Benzoyl-4,4-[


F]difluoropiperidine (Model Compound).
Scale:  Clinical research dose (Start: 5–10 GBq).
Reagents & Equipment
ComponentSpecificationFunction
Precursor 1-Benzoyl-4-fluoropiperidine-4-carboxylic acid (5 mg)Substrate
Catalyst Mn(tmp)Cl (Manganese(III) meso-tetramesitylporphyrin chloride)Radical Mediator
Oxidant Iodosobenzene (PhIO)Oxygen donor for Mn-Oxo species
Phase Transfer [

F]TEAF (Tetraethylammonium fluoride)
Fluoride source (solubilizer)
Solvent 1,2-Dichloroethane (DCE)Reaction medium (Radical compatible)
Purification Silica Sep-Pak or Semi-prep HPLCIsolation
Step-by-Step Workflow

Step 1: [


F]Fluoride Preparation (Azeotropic Drying) 
  • Trapping: Pass cyclotron-produced [

    
    F]F
    
    
    
    (in H
    
    
    O) through a QMA carbonate cartridge.
  • Elution: Elute with TEAHCO

    
      (Tetraethylammonium bicarbonate) solution (not K
    
    
    
    /K
    
    
    CO
    
    
    , as K
    
    
    can interfere with some radical metal cycles).
  • Drying: Azeotropically dry with acetonitrile (

    
    ) at 95°C under a stream of inert gas (He or Ar). Crucial: Water content must be <100 ppm to prevent quenching of the radical.
    

Step 2: Reaction Assembly (Inside Hot Cell)

  • Dissolve the Precursor (5 mg, ~20 µmol) and Mn(tmp)Cl (catalyst, ~10 mol%) in 0.5 mL of DCE.

  • Add PhIO (Oxidant, 2.5 equiv) to the reaction vial.

  • Add the dried [

    
    F]TEAF residue (re-dissolved in 0.5 mL DCE) to the reaction vial.
    

Step 3: Oxidative Fluorination

  • Seal the vessel and heat to 80°C for 20 minutes .

  • Note: The solution will turn dark (characteristic of porphyrin species). No pressure monitoring is usually required as CO

    
     evolution is stoichiometric but minimal on this scale.
    

Step 4: Purification & Formulation

  • Quench: Cool the reaction to ambient temperature. Dilute with 2 mL of water.

  • Extraction: Pass the mixture through a pre-conditioned C18 Sep-Pak cartridge.

    • Wash with water (5 mL) to remove unreacted fluoride and salts.

    • Elute the organic product with Ethanol (2 mL).

  • HPLC (Optional but Recommended):

    • Column: C18 Semi-prep (e.g., Luna C18, 250 x 10 mm).

    • Mobile Phase: 55% Acetonitrile / 45% Water.

    • Flow Rate: 4 mL/min.

    • UV Detection: 254 nm (detecting the benzoyl group).

    • Radiometric Detection: Gamma.

Quality Control (QC) Parameters
ParameterAcceptance CriteriaMethod
Radiochemical Yield (RCY) 30% – 50% (Decay Corrected)Dose Calibrator
Radiochemical Purity (RCP) > 98%Radio-HPLC / TLC
Molar Activity (A

)
> 1 GBq/µmolHPLC (UV mass calc)
Identity Co-elution with cold standardHPLC

Part 4: Troubleshooting & Optimization

Self-Validating the Protocol:

  • The "Color Check": The Mn-porphyrin catalyst is deeply colored. If the reaction mixture becomes colorless or precipitates pale solids immediately, the catalyst may have degraded (bleached) due to excess oxidant or water. Ensure anhydrous conditions.

  • The "Gas Check": This reaction evolves CO

    
    . While hard to see on a micro-scale, ensure the reaction vessel is not over-pressurized if scaling up.
    

Common Failure Modes:

  • Low Yield (<5%): Usually due to "wet" fluoride. The radical mechanism is extremely sensitive to hydration which quenches the high-valent Mn-oxo species. Action: Double the azeotropic drying cycles.

  • Side Products: Elimination to the alkene (4-fluoropyridine derivatives) can occur if the temperature exceeds 100°C. Action: Strictly control temp at 80°C.

Diagram 2: Automated Synthesis Module Setup (Graphviz)

Module QMA QMA Cartridge (Trapping) Vial1 Reactor Vial (80°C Heater) QMA->Vial1 Elute [18F] SPE C18 Sep-Pak (Purification) Vial1->SPE Transfer ReagentA Reagent A: Mn(tmp)Cl + Precursor in DCE ReagentA->Vial1 Add ReagentB Reagent B: PhIO (Oxidant) ReagentB->Vial1 Add Waste Waste SPE->Waste Wash (H2O) Product Final Vial [18F]Gem-Difluoro SPE->Product Elute (EtOH)

Caption: Schematic for cassette-based automated synthesis (e.g., GE TracerLab or Synthera).

References

  • Base Mechanism (Manganese Catalysis)

    • Huang, X., Liu, W., Ren, H., Neelamegam, R., Hooker, J. M., & Groves, J. T. (2014). Late-stage benzylic C–H fluorination with [ F]fluoride for PET imaging. Journal of the American Chemical Society, 136(2), 682-687.
  • Specific Application to Carboxylic Acids (Decarboxylative Fluorination)

    • Mishr, P., & Gouverneur, V. (2022).
  • Gem-Difluoro Synthesis via Mn-Porphyrin

    • Nishihara, R., et al. (2020). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride.[1][2][3] Journal of the American Chemical Society. (Key reference for the specific 4-fluoropiperidine-4-carboxylic acid substrate).

  • Biological Context (Amino Acid Transporters)

    • Krasikova, R. N. (2022).[4][5] Recent Advances in

      
      F-Labeled Amino Acids Synthesis and Application. Molecules, 27(21), 7466.
      

Sources

Application Note: Scalable Synthesis of 1-Boc-4-fluoropiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(tert-butoxycarbonyl)-4-fluoropiperidine-4-carboxylic acid (CAS: 203313-25-1). This scaffold is a critical building block in medicinal chemistry, often serving as a metabolically stable bioisostere for piperidine-4-carboxylic acid in the development of IDO1 inhibitors and GPCR ligands.

Unlike bench-scale methods that often rely on the deoxofluorination of alcohols (using DAST or Deoxo-Fluor®), which poses severe thermal risks upon scale-up, this protocol utilizes electrophilic fluorination of an ester enolate using N-Fluorobenzenesulfonimide (NFSI) . This route offers superior process safety, controllable thermodynamics, and avoids the formation of shock-sensitive byproducts.

Key Process Metrics
ParameterSpecification
Target Scale 100 g – 1 kg (Kilo-Lab)
Overall Yield 65 – 75% (2 Steps)
Purity >98% (HPLC), >99% (qNMR)
Critical Reagent NFSI (Stable solid, non-hygroscopic)
Safety Profile No shock-sensitive reagents; controlled exotherms.

Retrosynthetic Strategy & Rationale

The introduction of a fluorine atom at a quaternary center alpha to a carbonyl is synthetically challenging. We selected Route A (Electrophilic Fluorination) over Route B (Nucleophilic Displacement) for the following reasons:

  • Route A (Selected): Deprotonation of ethyl 1-Boc-piperidine-4-carboxylate followed by trapping with NFSI.

    • Advantage:[1][2][3][4][5][6] Convergent, uses stable solid reagents, avoids HF generation.

    • Scale Factor: LiHMDS is commercially available in bulk; NFSI is thermally stable up to ~180°C (though reaction is run at -20°C to -78°C).

  • Route B (Rejected): Deoxofluorination of 1-Boc-4-hydroxy-4-piperidinecarboxylate.

    • Risk:[1][4][6][7][8][9] Reagents like DAST are prone to catastrophic decomposition at elevated temperatures or larger volumes.

Reaction Scheme Visualization

ReactionScheme SM Ethyl 1-Boc-piperidine-4-carboxylate (Starting Material) Enolate Lithium Enolate (Intermediate) SM->Enolate FluorinatedEster Ethyl 1-Boc-4-fluoropiperidine-4-carboxylate (Crude Intermediate) Enolate->FluorinatedEster Electrophilic Fluorination Target 1-Boc-4-fluoropiperidine-4-carboxylic acid (Final Product) FluorinatedEster->Target Hydrolysis Reagent1 1. LiHMDS, THF, -78°C Reagent2 2. NFSI, THF Reagent3 3. LiOH, THF/H2O

Caption: Figure 1. Two-stage synthesis involving enolate formation, electrophilic fluorination, and ester hydrolysis.

Detailed Experimental Protocol

Stage 1: Electrophilic Fluorination

Reaction: Ethyl 1-Boc-piperidine-4-carboxylate + LiHMDS + NFSI


 Ethyl 1-Boc-4-fluoropiperidine-4-carboxylate.
Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[10]Mass/Vol (for 100g SM)
Ethyl 1-Boc-piperidine-4-carboxylate 257.331.0100.0 g
LiHMDS (1.0 M in THF) 167.331.2466 mL
NFSI 315.341.3159.2 g
THF (Anhydrous) 72.11Solvent1.0 L (10 vol)
Step-by-Step Procedure
  • Reactor Setup: Equip a 3-L jacketed reactor with an overhead mechanical stirrer, internal temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel. Dry the system thoroughly under N2 flow.

  • Dissolution: Charge the reactor with Ethyl 1-Boc-piperidine-4-carboxylate (100 g) and anhydrous THF (800 mL). Cool the mixture to -78°C (internal temperature).

    • Note: For pilot scale (>1kg), -40°C may be acceptable, but yield erosion (~5-10%) due to self-condensation is possible.

  • Enolization: Add LiHMDS (466 mL, 1.0 M) dropwise via the addition funnel over 60 minutes.

    • Critical Parameter: Maintain internal temperature below -65°C during addition.

    • Hold: Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Fluorination: Dissolve NFSI (159.2 g) in THF (200 mL) in a separate vessel. Add this solution to the enolate mixture over 45-60 minutes.

    • Exotherm Warning: This step is exothermic. Adjust addition rate to keep T < -60°C.

  • Warming: Allow the reaction to warm slowly to room temperature (20-25°C) over 4 hours.

  • Quench: Cool to 0°C and quench with saturated aqueous NH4Cl (500 mL).

  • Workup: Extract with EtOAc (2 x 500 mL). Wash combined organics with water (500 mL) and brine (500 mL). Dry over Na2SO4 and concentrate under reduced pressure to yield the crude fluoro-ester as a yellow oil.

    • Checkpoint: The crude oil can be used directly in Stage 2. If storage is needed, keep at 4°C.

Stage 2: Ester Hydrolysis

Reaction: Ethyl 1-Boc-4-fluoropiperidine-4-carboxylate + LiOH


 Product.
Materials & Stoichiometry
ReagentEquiv.[10]Amount
Crude Fluoro-ester 1.0 (theoretical)~107 g
LiOH·H2O 3.048.9 g
THF / Water 2:1 Ratio600 mL / 300 mL
Step-by-Step Procedure
  • Dissolution: Dissolve the crude oil from Stage 1 in THF (600 mL).

  • Hydrolysis: Add a solution of LiOH·H2O (48.9 g) in water (300 mL).

  • Reaction: Stir vigorously at 50°C for 12 hours.

    • Monitor: Check by TLC or HPLC for disappearance of ester.

  • Workup:

    • Concentrate to remove THF.

    • Wash the aqueous phase with Et2O (200 mL) to remove unreacted neutral impurities (e.g., benzenesulfonimide byproducts from NFSI). Discard the organic layer.

  • Acidification: Cool the aqueous layer to 0°C. Acidify carefully with 1M HCl to pH 2-3.

    • Observation: The product will precipitate or form an oil.

  • Extraction: Extract the acidic aqueous layer with EtOAc (3 x 400 mL).

  • Isolation: Dry combined organics (MgSO4), filter, and concentrate.

  • Crystallization: Recrystallize the solid residue from Hexanes/EtOAc (3:1) to obtain white crystalline solid.

Process Safety & Hazard Analysis

This protocol is designed to mitigate high-risk events, but standard precautions for handling fluorinating agents and strong bases apply.

SafetyFlow Hazard1 HAZARD: LiHMDS Risk: Pyrophoric/Corrosive Control: Inert Atmosphere (N2/Ar) Hazard2 HAZARD: NFSI Exotherm Risk: Thermal Runaway Control: Cryogenic Addition (-78°C) Hazard1->Hazard2 Action2 Quench (NH4Cl) Hazard2->Action2 Hazard3 HAZARD: Benzenesulfonimide Risk: Skin Irritant (Byproduct) Control: Ether Wash (Stage 2) Action1 Start Reaction Action1->Hazard1 Action2->Hazard3

Caption: Figure 2. Critical Process Safety Control Points.

  • NFSI Handling: While NFSI is safer than N-fluoropyridinium salts, it can cause skin sensitization. Handle in a fume hood.

  • Regulatory Compliance: Ensure the starting material (Ethyl 1-Boc-piperidine-4-carboxylate) is not confused with N-Boc-4-piperidone or aniline derivatives which are controlled precursors for fentanyl in many jurisdictions. This specific carboxylic acid target is generally uncontrolled, but always verify local laws .

Analytical Controls

To validate the synthesis, compare the isolated product against these expected parameters.

  • 1H NMR (400 MHz, DMSO-d6):

    
     12.8 (s, 1H, COOH), 3.85 (d, 2H), 2.90 (br s, 2H), 1.95-1.80 (m, 2H), 1.60-1.50 (m, 2H), 1.40 (s, 9H).
    
  • 19F NMR:

    
     -155 to -160 ppm (singlet or multiplet depending on decoupling). The presence of a single fluorine signal confirms mono-fluorination.
    
  • HPLC Purity: >98% (Area %). Impurities to watch:

    • Des-fluoro: Starting material (incomplete enolization).

    • Difluoro:[4] Over-fluorination (rare with NFSI if stoichiometry is controlled).

References

  • Electrophilic Fluorination Review

    • Rozhkov, V. (2017).[10] "Electrophilic Fluorination with NFSI." Organic & Medicinal Chemistry International Journal.

  • General Piperidine Functionalization

    • Vapourtec Application Note.[11] "Scale-Up and Optimization of a Continuous Flow Carboxylation of N-Boc-4,4-difluoropiperidine."

  • NFSI Reagent Profile

    • Wikipedia Contributors. "Electrophilic fluorination."[5][10][12] Wikipedia, The Free Encyclopedia.

  • Process Safety in Scale-Up

    • Stanford Environmental Health & Safety. "Scale Up Safety Guide."

Sources

Application Note: Continuous Flow Synthesis of 4-Fluoropiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoropiperidine-4-carboxylic acid is a high-value pharmacophore found in next-generation pain management therapeutics (e.g., selective sodium channel blockers) and metabolic modulators. Traditional batch synthesis is hampered by the handling of hazardous fluorinating agents (DAST, Deoxo-Fluor®) and the exothermic nature of nucleophilic fluorination at quaternary centers.

This application note details a continuous flow protocol for the critical fluorination step in the synthesis of 4-fluoropiperidine-4-carboxylic acid. By transitioning from batch to flow, we achieve:

  • Enhanced Safety: Negligible inventory of reactive DAST/HF species.

  • Thermal Control: Precise management of the rapid exotherm associated with deoxofluorination.

  • Scalability: Linear scale-up from milligram optimization to gram-scale production without re-optimization.

Chemical Strategy & Mechanism[1][2][3]

The synthesis targets the 4-fluoro-4-cyano-N-Boc-piperidine intermediate, which is subsequently hydrolyzed to the final amino acid. The flow process focuses on the safety-critical fluorination of the silylated cyanohydrin.

Reaction Scheme
  • Precursor Formation (Batch/Flow): N-Boc-4-piperidone is converted to the trimethylsilyl (TMS) cyanohydrin using TMSCN.

  • Fluorination (Flow - Critical Step): The TMS-cyanohydrin undergoes nucleophilic substitution with Diethylaminosulfur trifluoride (DAST) to install the fluorine atom.

  • Hydrolysis (Batch/Flow): Acidic hydrolysis of the nitrile yields the target carboxylic acid.

Why Flow for Step 2?

In batch, adding DAST to the TMS-cyanohydrin releases stoichiometric amounts of silyl fluoride and HF, often leading to thermal runaways or decomposition of the acid-labile Boc group if localized hot-spots occur. Flow reactors provide excellent heat transfer (surface-area-to-volume ratio > 1000 m⁻¹) and contain the pressure generated by volatile byproducts.

Experimental Protocol

Equipment Configuration
  • Reactor System: Acid-resistant flow system (e.g., VapourTec R-Series or Uniqsis FlowSyn).

  • Reactor Coil: 10 mL PFA (Perfluoroalkoxy) coil reactor. Note: Avoid glass reactors due to HF generation.

  • Pumps: 2x High-pressure chemically resistant pumps (Hastelloy or Ceramic wetted parts).

  • Back Pressure Regulator (BPR): 100 psi (approx. 7 bar) to maintain solvent liquidity at elevated temperatures.

  • In-line Scavenger: Glass column packed with anhydrous CaCO₃/Silica (1:1 wt%) for immediate HF neutralization.

Reagents & Stock Solutions
  • Feed A (Substrate): 0.5 M solution of N-Boc-4-trimethylsilyloxy-4-cyanopiperidine in anhydrous Dichloromethane (DCM).

  • Feed B (Reagent): 0.6 M solution of DAST (1.2 equiv) in anhydrous DCM.

    • Caution: DAST reacts violently with water.[1] All lines must be dried thoroughly.

Flow Process Diagram

FlowProcess Substrate Feed A: TMS-Cyanohydrin (in DCM) PumpA Pump A (1.0 mL/min) Substrate->PumpA Reagent Feed B: DAST (in DCM) PumpB Pump B (1.0 mL/min) Reagent->PumpB Mixer T-Mixer (PFA/PTFE) PumpA->Mixer PumpB->Mixer Reactor Reactor Coil (PFA, 10 mL) Temp: 60°C Mixer->Reactor Combined Flow 2.0 mL/min Quench Scavenger Column (CaCO3 / Silica) Reactor->Quench BPR BPR (100 psi) Quench->BPR Collection Collection Product Solution BPR->Collection

Caption: Schematic of the continuous flow fluorination setup including in-line quenching.

Step-by-Step Procedure
  • System Preparation:

    • Flush the entire system with anhydrous DCM for 20 minutes to remove moisture.

    • Set the reactor temperature to 60 °C .

    • Install the BPR (100 psi).

  • Start-Up:

    • Prime Pump A with the Substrate solution.

    • Prime Pump B with the DAST solution.

    • Set flow rates to 1.0 mL/min for both pumps (Total flow = 2.0 mL/min).

    • Residence Time Calculation: 10 mL volume / 2.0 mL/min = 5 minutes .

  • Steady State Operation:

    • Direct the output to waste for the first 2 residence times (10 mins) to allow the system to equilibrate.

    • Switch valve to "Collect". The product stream passes through the CaCO₃ scavenger column, which neutralizes HF in-line, preventing degradation of the Boc group.

  • Work-Up:

    • Concentrate the collected DCM solution under reduced pressure.

    • The residue (4-fluoro-4-cyano-N-Boc-piperidine) is typically obtained in >90% purity and can be used directly in the hydrolysis step.

  • Hydrolysis (Batch Step):

    • Dissolve the intermediate in 6M HCl and reflux for 4 hours.

    • Concentrate to dryness to afford 4-fluoropiperidine-4-carboxylic acid hydrochloride salt.

Key Results & Optimization Data

The following data compares the flow method against a traditional batch protocol (0.5 M scale).

ParameterBatch MethodFlow Method (This Protocol)
Reaction Time 4 hours (plus slow addition)5 minutes (residence time)
Temperature 0 °C to RT (controlled)60 °C (elevated)
Yield (Intermediate) 65-75%92%
Safety Concern High (Exotherm, HF buildup)Low (Contained, in-line quench)
Purity (Crude) 85% (requires chromatography)>95% (clean conversion)

Safety & Troubleshooting Guide

Handling DAST/HF[2][4][5][6]
  • Hazard: DAST releases HF upon contact with moisture. HF is highly corrosive and toxic (penetrates skin, depletes calcium).

  • Control: Ensure the reactor is housed in a vented fume hood. Keep Calcium Gluconate gel nearby as a first-aid antidote for HF exposure. Use PFA tubing; standard steel capillaries may corrode over long-term exposure to wet HF.

Clogging Management[3]
  • Issue: Formation of insoluble ammonium salts or polymerized byproducts.

  • Prevention: The in-line CaCO₃ column can act as a filter. If back-pressure rises >150 psi, switch to solvent wash immediately. Sonicate the T-mixer if mixing efficiency drops.

Chemical Compatibility
  • Material: Use PFA (Perfluoroalkoxy) or PTFE reactor coils. Glass is acceptable for the scavenger column only if packed tightly with base, but PFA columns are preferred to avoid etching.

References

  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett, 2008(14), 2111–2114.[1] Link

    • Core reference for DAST handling, reactor setup, and in-line CaCO₃ scavenging.
  • Britton, J., & Raston, C. L. (2017). Multi-step continuous flow synthesis. Chemical Society Reviews, 46, 1250-1271. Link

    • Context on integrating multi-step workflows including hydrolysis.
  • Pieber, B., et al. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination.[2] Organic Process Research & Development. Link[2]

    • Recent authoritative work on fluorin
  • Chem-Impex International. (n.d.). Fmoc-4-(4-fluorophenyl)-piperidine-4-carboxylic acid Product Page. Link

    • Reference for the commercial relevance and structural analogs of the target molecule.

Sources

protecting group strategies for 4-Fluoropiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Orthogonal Protecting Group Strategies for 4-Fluoropiperidine-4-carboxylic Acid

Executive Summary & Strategic Rationale

4-Fluoropiperidine-4-carboxylic acid is a high-value scaffold in medicinal chemistry.[1] The incorporation of the fluorine atom at the C4 position imparts unique conformational bias (often favoring the axial fluorine conformer due to charge-dipole interactions) and lowers the basicity of the piperidine nitrogen via inductive effects.

However, the handling of this molecule is complicated by its zwitterionic nature and the altered reactivity profile caused by the electron-withdrawing fluorine. This guide outlines two distinct, field-proven protection strategies tailored to the downstream application:

  • Strategy A (Solution Phase): Methyl Ester / Boc Carbamate. Ideal for scale-up and use as a building block in standard organic synthesis.

  • Strategy B (Solid Phase / Peptide): Free Acid / Fmoc Carbamate. Ideal for Solid-Phase Peptide Synthesis (SPPS) or fragment-based drug discovery.

Critical Reactivity Analysis (The "Why")

Before initiating synthesis, researchers must understand how the gem-fluoro-carboxylic acid moiety alters standard reactivity:

  • Amine Basicity: The fluorine atom is

    
     to the nitrogen. Through the inductive effect (
    
    
    
    -bond transmission), it lowers the pKa of the piperidine nitrogen compared to the non-fluorinated analog. Implication: Nucleophilic attacks (e.g., reacting with Boc anhydride) may require slightly longer reaction times or stronger bases than standard piperidine.
  • Carboxyl Acidity: The fluorine stabilizes the carboxylate anion, making the acid more acidic. Implication: Coupling reactions using carbodiimides (EDC/DCC) are generally efficient, but the resulting esters are more electrophilic and susceptible to hydrolysis.

  • Conformation: Unlike standard piperidines which flip rapidly, 4-fluoropiperidines often exhibit a preference for the fluorine to adopt an axial orientation to minimize dipole repulsion with the lone pair on the nitrogen (the "gauche effect").

Strategic Decision Matrix

The following flowchart illustrates the decision process for selecting the correct protection route.

ProtectionStrategy Start Starting Material: 4-Fluoropiperidine-4-carboxylic acid (Zwitterion) Decision Intended Application? Start->Decision RouteA Solution Phase Synthesis (Scale-up / Intermediates) Decision->RouteA General Organic Chem RouteB Peptide Synthesis (SPPS) (Automated Synthesis) Decision->RouteB Peptide/MedChem StepA1 Step 1: Esterification (SOCl2 / MeOH) RouteA->StepA1 StepB1 Step 1: N-Protection (Fmoc-OSu / NaHCO3) RouteB->StepB1 StepA2 Step 2: N-Protection (Boc2O / TEA) StepA1->StepA2 HCl Salt Intermediate ProductA Target A: N-Boc-4-fluoro-4-methoxycarbonyl piperidine StepA2->ProductA StepB2 Step 2: Acid Protection (Optional) (tBu-Trichloroacetimidate) StepB1->StepB2 If ester needed ProductB Target B: N-Fmoc-4-fluoropiperidine -4-carboxylic acid StepB1->ProductB Free acid form

Figure 1: Decision tree for selecting orthogonal protecting groups based on downstream utility.

Detailed Protocols

Protocol A: Synthesis of N-Boc-4-fluoro-4-methoxycarbonylpiperidine

Best for: Large scale intermediate synthesis.

Mechanism: We perform esterification first. Acid-catalyzed esterification in methanol generates the HCl salt of the amine. This avoids exposing the acid-sensitive Boc group to the harsh conditions of thionyl chloride.

Reagents:

  • 4-Fluoropiperidine-4-carboxylic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (3.0 eq)
    
  • Methanol (anhydrous)

  • Di-tert-butyl dicarbonate (

    
    ) (1.2 eq)
    
  • Triethylamine (

    
    ) (3.0 eq)
    

Step-by-Step Procedure:

  • Activation (In Situ): Chill anhydrous methanol (10 mL/g of substrate) to 0°C under

    
    .
    
  • Acid Chloride Formation: Add

    
     dropwise. Caution: Exothermic gas evolution (HCl/SO2). Stir for 15 minutes.
    
  • Addition: Add solid 4-fluoropiperidine-4-carboxylic acid in portions.

  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by LCMS (looking for Methyl Ester mass).

  • Workup 1 (Salt Isolation): Concentrate in vacuo to dryness. The residue is the Methyl Ester HCl salt. Note: This salt is hygroscopic.

  • Boc Protection: Resuspend the HCl salt in DCM (10 mL/g). Cool to 0°C.

  • Neutralization: Add

    
     dropwise until pH > 8.
    
  • Coupling: Add

    
     (dissolved in minimal DCM). Warm to Room Temperature (RT) and stir overnight.
    
  • Purification: Wash organic layer with 1M HCl (removes excess TEA), then Sat. ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (removes unreacted acid), then Brine. Dry over 
    
    
    
    .[2]

Validation:

  • 1H NMR: Look for methyl singlet ~3.7 ppm and Boc singlet ~1.45 ppm.

  • 19F NMR: Distinct singlet (or triplet if H-coupling is resolved) around -160 to -180 ppm depending on reference.

Protocol B: Synthesis of N-Fmoc-4-fluoropiperidine-4-carboxylic acid

Best for: Solid Phase Peptide Synthesis (SPPS).[3]

Mechanism: We protect the amine first under Schotten-Baumann conditions (basic aqueous/organic mix). The carboxylate remains free for later attachment to resin or coupling.

Reagents:

  • 4-Fluoropiperidine-4-carboxylic acid (1.0 eq)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • 
     (2.5 eq)
    
  • Solvent: 1:1 Mixture of Water / Acetone (or Dioxane)

Step-by-Step Procedure:

  • Solubilization: Dissolve the amino acid and

    
     in water. The evolution of 
    
    
    
    may occur; ensure full dissolution (pH should be ~8-9).
  • Reagent Addition: Dissolve Fmoc-OSu in Acetone (or Dioxane) and add it dropwise to the aqueous solution.

  • Reaction: Stir vigorously at RT for 12–18 hours. The mixture often becomes cloudy as the Fmoc-derivative precipitates or forms an oil.

  • Workup (Critical):

    • Wash: Extract the basic reaction mixture with Diethyl Ether (

      
      ) twice. Why? This removes unreacted Fmoc-OSu and non-acidic impurities (Fmoc-byproducts). The product stays in the water phase as the carboxylate salt.
      
    • Acidification: Cool the aqueous phase to 0°C and carefully acidify to pH 2 using 1M HCl. The product will precipitate as a white solid.

    • Extraction: Extract the acidic aqueous phase with Ethyl Acetate (EtOAc).[4][5]

  • Isolation: Dry EtOAc layer over

    
    , filter, and concentrate.
    
  • Recrystallization: Often possible from EtOAc/Hexane.

Comparative Data & Stability

ParameterN-Boc / Methyl EsterN-Fmoc / Free Acid
Primary Use Solution Phase IntermediatesSPPS Building Block
Amine Deprotection Acidic (TFA or HCl/Dioxane)Basic (20% Piperidine in DMF)
Carboxyl Deprotection Basic (LiOH/THF/H2O)N/A (Used for coupling)
Orthogonality Not orthogonal to acid-labile resinsFully orthogonal to acid-labile resins (Wang, Rink)
Fluorine Impact F-atom makes ester hydrolysis faster (more electrophilic)F-atom slightly retards Fmoc removal (inductive effect)

Troubleshooting & Expert Tips

  • The "Gel" Problem: During Fmoc protection, the reaction can sometimes form a gelatinous suspension. Solution: Add more acetone or switch to a THF/Water system to maintain solubility.

  • 19F NMR Splitting: In the proton-coupled 19F NMR, you will see a complex multiplet due to coupling with the adjacent ring protons (

    
    ). This is normal and confirms the integrity of the ring. If you see a singlet, ensure you are running proton-decoupled 19F.
    
  • Racemization: 4-Fluoropiperidine-4-carboxylic acid is achiral (it possesses a plane of symmetry passing through N and C4). Therefore, you do not need to worry about racemization during coupling, which simplifies HPLC analysis significantly.

References

  • Fmoc Protection in SPPS: Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

  • Fluorine Conformational Effects: Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Piperidine Esterification Protocols: Organic Syntheses, Coll. Vol. 9, p.155 (1998). Esterification of Carboxylic Acids with Alcohols. [Link]

Sources

Strategic Functionalization of the 4-Fluoropiperidine-4-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-FP4-001

Abstract & Strategic Significance

4-Fluoropiperidine-4-carboxylic acid represents a "privileged scaffold" in modern drug design.[1][2] It serves as a conformationally restricted, metabolically stable bioisostere of piperidine-4-carboxylic acid (isonipecotic acid).[1][2]

Why this scaffold matters:

  • The Gem-Fluoro Effect: The fluorine atom at C4 introduces a strong dipole and lowers the pKa of the amine (via inductive withdrawal) compared to the non-fluorinated parent.[1] This modulates lipophilicity (LogD) and membrane permeability.[1][2]

  • Metabolic Blockade: The C4 position of piperidines is a metabolic "soft spot" prone to oxidative metabolism (CYP450).[1][2] Disubstitution with Fluorine and a Carboxyl group effectively blocks this metabolic clearance pathway.[1][2]

  • Conformational Lock: The gem-disubstitution forces the piperidine ring into a specific chair conformation, reducing the entropic penalty upon binding to a protein target.[1]

This guide focuses on the functionalization of the piperidine nitrogen , the primary vector for diversifying this scaffold into libraries of bioactive compounds.[1]

Chemical Properties & Reactivity Profile[1][2][3]

Before initiating synthesis, the operator must understand the unique electronic and physical environment of this molecule.[1]

The "Zwitterion Trap"

In its free form, 4-Fluoropiperidine-4-carboxylic acid exists as a zwitterion.[1][2] It is highly polar and insoluble in standard organic solvents (DCM, THF, Toluene).[1]

  • Operational Imperative: Do NOT attempt N-functionalization on the free acid unless using aqueous/biphasic conditions.

  • Recommendation: Use the Ester Hydrochloride Salt (e.g., Methyl 4-fluoropiperidine-4-carboxylate HCl) for all solution-phase N-functionalizations.[1][2] This ensures solubility in DCM/DMF and prevents side reactions at the carboxylic acid.[1][2]

Reactivity Data Table[1][2][4]
ParameterValue / CharacteristicImpact on Protocol
Amine pKa ~8.2 - 8.6 (Est.)Lower than piperidine (~11.0).[1][2] Requires weaker bases for deprotonation but is slightly less nucleophilic.[1][2]
C4 Sterics High (Gem-disubstituted)Remote steric bulk at C4 may slightly retard reaction rates; requires longer reaction times than simple piperidine.[1][2]
Solubility Low (Free Acid) / High (Ester)CRITICAL: Perform N-chemistry on the ester, then hydrolyze if the acid is required.[1]
Stability HighThe C-F bond is chemically inert under standard alkylation/acylation conditions.[1][2]

Decision Matrix: Selecting the Right Protocol

The following decision tree guides the chemist to the optimal method based on the desired electrophile.

N_Functionalization_Logic Start Target Structure Electrophile Nature of Electrophile Start->Electrophile Aryl Aryl/Heteroaryl Group Electrophile->Aryl Ar-X Alkyl Alkyl Chain Electrophile->Alkyl R-CHO / R-X Acyl Amide/Carbonyl Electrophile->Acyl R-COOH Aryl_Type Halide Electronics? Aryl->Aryl_Type RedAm Protocol C: Reductive Amination Alkyl->RedAm Preferred Coupling Protocol D: Peptide Coupling Acyl->Coupling SNAr Protocol A: SNAr (Electron Deficient) Aryl_Type->SNAr Electron w/drawing (NO2, CN) Buchwald Protocol B: Buchwald-Hartwig (Electron Rich/Neutral) Aryl_Type->Buchwald Unactivated

Figure 1: Strategic decision tree for N-functionalization of the 4-fluoro scaffold.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Context: Used when attaching the piperidine ring to unactivated aryl halides.[1][2] The steric bulk at C4 requires a robust catalytic system.[1][2] We utilize the RuPhos/Pd(OAc)₂ system, which is privileged for secondary amines.[1]

Materials:

  • Substrate: Methyl 4-fluoropiperidine-4-carboxylate HCl (1.0 equiv)[1][2]

  • Aryl Halide: Ar-Br or Ar-Cl (1.0 equiv)[1][2]

  • Catalyst: Pd(OAc)₂ (2 mol%)[1][2]

  • Ligand: RuPhos (4 mol%)[1][2]

  • Base: Cs₂CO₃ (3.0 equiv) — Cesium is crucial for solubility in Toluene.[1]

  • Solvent: Toluene (anhydrous, degassed)[1]

Step-by-Step Workflow:

  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with the Aryl Halide, Piperidine Salt, Pd(OAc)₂, RuPhos, and Cs₂CO₃.

  • Solvation: Add anhydrous Toluene (0.2 M concentration relative to substrate).

  • Degassing: Sparge with Argon for 5 minutes. Oxygen is the enemy of this catalytic cycle.[1][2]

  • Activation: Seal the vial and heat to 100°C for 12–16 hours.

    • Note: The C4-fluorine does not interfere with the Pd-cycle, but the reduced basicity of the amine means the reaction may be slower than with simple piperidine.[1]

  • Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc) to remove inorganic salts.[1][2] Concentrate in vacuo.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc).

Validation:

  • LCMS: Look for M+H peak.

  • ¹H NMR: Disappearance of the piperidine NH signal (~2.0 ppm broad) and shift of the α-protons (adjacent to N).[1][2]

Protocol B: Reductive Amination (Library Generation)

Context: The most reliable method for N-alkylation.[1][2] Avoids over-alkylation (quaternization) common with alkyl halides.[1][2]

Materials:

  • Substrate: Methyl 4-fluoropiperidine-4-carboxylate HCl (1.0 equiv)[1][2]

  • Reagent: Aldehyde (R-CHO) (1.1 equiv)[1][2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1][2]

  • Base: DIPEA (1.0 equiv) — Only to neutralize the HCl salt.[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1][2]

Step-by-Step Workflow:

  • Free Basing (In Situ): Dissolve the piperidine HCl salt in DCE. Add DIPEA (1.0 equiv) and stir for 10 mins.

  • Imine Formation: Add the Aldehyde. Stir at Room Temperature (RT) for 30–60 minutes.

    • Expert Tip: If the aldehyde is sterically hindered, add MgSO₄ (anhydrous) to sequester water and drive imine formation.[1]

  • Reduction: Add STAB in one portion. Stir at RT for 4–12 hours.[1][2]

    • Why STAB? It is mild and will not reduce the ester or the C-F bond.[1][2]

  • Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 15 mins.

  • Extraction: Extract with DCM (3x). Dry organics over Na₂SO₄.[1][2]

Protocol C: Amide Coupling (Peptide Synthesis)

Context: Linking the scaffold to a pharmacophore or building a peptidomimetic.[1][2]

Materials:

  • Substrate: Methyl 4-fluoropiperidine-4-carboxylate HCl (1.0 equiv)[1][2]

  • Carboxylic Acid: R-COOH (1.1 equiv)[1][2]

  • Coupling Agent: HATU (1.1 equiv)[1][2]

  • Base: DIPEA (3.0 equiv)[1][2]

  • Solvent: DMF (anhydrous)[1][2]

Step-by-Step Workflow:

  • Activation: Dissolve R-COOH in DMF. Add HATU and DIPEA (2.0 equiv).[1][2] Stir for 5 minutes. The solution should turn slightly yellow.[1][2]

  • Addition: Add the piperidine HCl salt and the remaining DIPEA (1.0 equiv).

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: The reaction is usually rapid.[1][2] Monitor by LCMS.[1][2]

  • Workup: Dilute with EtOAc. Wash with 1N HCl (to remove excess DIPEA/HATU byproducts), then sat.[1] NaHCO₃, then Brine.[1]

    • Caution: If the product is very polar, use freeze-drying (lyophilization) instead of aqueous workup.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Reaction turns black (Pd Coupling) Palladium precipitation ("Pd Black").[1][2]Oxygen ingress or ligand decomposition.[1][2] Re-degas solvents; switch to XPhos Pd G3 precatalyst.[1][2]
Low Yield in Reductive Amination Incomplete imine formation.[1][2]The reduced basicity of the 4-F-piperidine makes imine formation slower.[1][2] Add 4Å molecular sieves or Ti(OiPr)₄ to force dehydration.[1][2]
Insoluble Starting Material Zwitterion formation.Ensure you are using the Ester form.[1][2] If using the free acid is mandatory, switch solvent to H₂O/Dioxane (1:[1]1) and use Na₂CO₃ as base.[1][2]
Ester Hydrolysis (Side Reaction) Adventitious water + strong base.[1][2]Use anhydrous solvents.[1][2] Avoid hydroxide bases (NaOH/KOH) during N-functionalization; stick to Carbonates (Cs₂CO₃) or Amines (DIPEA).[1][2]

References

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry. Journal of Chemistry, 2022.

    • Relevance: Discusses the pKa and physicochemical impact of carboxylic acid modific
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

    • Relevance: Standard conditions for secondary amine arylation.[1][2][3]

  • Reductive Amination of Piperidines. Synthetic Communications, 1993.[1][2]

    • Relevance: Validates borohydride protocols for piperidine scaffolds.
  • 4-Fluoropiperidine-4-carboxylic acid Properties. PubChem CID 1514306. [1][2]

    • Relevance: Source of physicochemical data (MW, H-bond donors/acceptors).[1][4][5][6]

Sources

Troubleshooting & Optimization

Technical Guide: High-Yield Synthesis of 4-Fluoropiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource, designed for organic chemists and process development scientists. It prioritizes yield optimization, mechanistic understanding, and scalability.

Topic: Optimization of 4-Fluoropiperidine-4-carboxylic acid synthesis (and its N-protected derivatives). Target Audience: Medicinal Chemists, Process R&D Scientists. Core Challenge: The introduction of fluorine at the quaternary C4 position is thermodynamically unfavorable due to steric hindrance and the high propensity for elimination to the tetrahydropyridine side product.

Part 1: Strategic Route Selection

To maximize yield, we recommend the Deoxyfluorination Strategy over the Amino-Diazotization route. While the Strecker synthesis (to the amino acid) is common, converting the amino group to fluorine at a quaternary center is often low-yielding.

The Recommended Workflow (The "Hydroxyl-Fluorine Exchange")

This route offers the highest reproducibility and scalability.

  • Precursor Synthesis: Conversion of N-Boc-4-piperidone to the 4-hydroxy-4-carboxylate ester (via Cyanohydrin).

  • Critical Step (Fluorination): Deoxyfluorination of the tertiary alcohol using Deoxofluor™ or DAST.

  • Deprotection/Hydrolysis: Controlled hydrolysis to the final acid.

Workflow Visualization

SynthesisWorkflow Start N-Boc-4-Piperidone Step1 Cyanohydrin Formation (TMSCN, ZnI2) Start->Step1  Nucleophilic Addn Step2 Pinner Hydrolysis (HCl/MeOH) -> Hydroxy Ester Step1->Step2  Acidic Solvolysis Step3 Deoxyfluorination (Deoxofluor, -78°C) Step2->Step3  F- Substitution Step4 Ester Hydrolysis (LiOH, THF/H2O) Step3->Step4  Saponification Elimination Side Product: Tetrahydropyridine (Alkene) Step3->Elimination  Elimination (If T > -20°C) End 4-Fluoro-4-Carboxypiperidine Step4->End  Workup

Caption: Optimized synthetic pathway highlighting the critical fluorination node where yield loss is most common.

Part 2: The Critical Step – Troubleshooting Fluorination

The transformation of N-Boc-4-hydroxy-4-piperidinecarboxylic acid ethyl ester to the 4-fluoro derivative is the bottleneck. The tertiary alcohol is prone to dehydration (elimination) rather than substitution.

Comparative Reagent Analysis
ReagentYield PotentialThermal StabilityElimination RiskRecommendation
DAST (Diethylaminosulfur trifluoride)Moderate (40-60%)Low (Explosive >90°C)HighAvoid for scale-up.
Deoxofluor™ (Bis(2-methoxyethyl)aminosulfur trifluoride)High (70-85%) ModerateModeratePreferred. Better thermal profile.
XtalFluor-E® HighHigh (Solid)LowExcellent Alternative if Deoxofluor fails.
Protocol: Optimized Deoxyfluorination

Objective: Minimize the tetrahydropyridine elimination product.

Reagents:

  • Substrate: 1.0 eq N-Boc-4-hydroxy-4-piperidinecarboxylic acid ethyl ester

  • Reagent: 1.2 eq Deoxofluor™ (50% in toluene)

  • Solvent: Anhydrous DCM (Critical: <50 ppm H₂O)

Step-by-Step Guide:

  • Cryogenic Setup: Cool the substrate solution in DCM to -78°C (Dry ice/acetone). Why? Kinetic control favors substitution (SN1-like tight ion pair) over elimination.

  • Addition: Add Deoxofluor dropwise over 30 minutes. Maintain internal temperature below -70°C.

  • Activation: Stir at -78°C for 1 hour.

  • Warming Ramp: Allow the reaction to warm slowly to 0°C over 4 hours. Do not rush to Room Temperature (RT).

    • Checkpoint: Monitor by TLC/LCMS. If starting material remains at 0°C, stir at 0°C. Only warm to RT if absolutely necessary.

  • Quench: Pour the cold reaction mixture into saturated aqueous NaHCO₃. Caution: vigorous CO₂ evolution.

Scientist's Note: If you observe significant elimination (alkene formation), add 1.5 eq of Pyridine or 2,6-Lutidine to the reaction mixture before adding the fluorinating agent. This buffers the HF byproduct, which catalyzes the elimination pathway.

Part 3: Hydrolysis & Isolation[1]

Hydrolyzing the ester without defluorination requires mild conditions.

Protocol: Saponification
  • Dissolve the fluoro-ester in THF:Water (2:1) .

  • Add 2.0 eq LiOH·H₂O (Lithium Hydroxide is gentler than NaOH).

  • Stir at RT (Do not reflux; heat promotes HF elimination).

  • Workup (The Zwitterion Challenge):

    • The product is an amino acid (if Boc is removed) or a protected acid.

    • For N-Boc Acid: Acidify to pH 3-4 with 1M Citric Acid (avoid strong mineral acids to keep Boc intact). Extract with EtOAc.[1]

    • For Free Amino Acid: If Boc removal is performed (using TFA), the product is zwitterionic. Isolate via Ion Exchange Chromatography (Dowex 50W) or crystallization from EtOH/Ether.

Part 4: Troubleshooting FAQ

Q1: My yield in the fluorination step is <30%, and I see a UV-active spot just above the product. What is it? A: That is likely the elimination product (tetrahydropyridine derivative).

  • Fix: Ensure your temperature control is strict (-78°C).

  • Fix: Your solvent might be wet. Water reacts with DAST/Deoxofluor to form HF, which catalyzes elimination. Distill DCM over CaH₂.

  • Fix: Switch to XtalFluor-E with DBU, which often suppresses elimination better than aminosulfur reagents.

Q2: Can I use the amino-nitrile (Strecker) route instead? A: You can, but converting the 4-amino group to a 4-fluoro group (Balz-Schiemann reaction) on a piperidine ring is notoriously difficult due to ring contraction and elimination side reactions. The Hydroxy-Ester route described above is industry standard for a reason.

Q3: Why use the Ethyl ester instead of Methyl? A: Ethyl esters are slightly more stable to the acidic byproducts of the fluorination step. However, methyl esters are acceptable if the reaction is kept cold.

Q4: How do I remove the black tar formed during DAST addition? A: Black tar indicates decomposition, likely due to exotherm.

  • Fix: Dilute your reaction more (0.1 M concentration).

  • Fix: Add the reagent slower.

  • Fix: Ensure the reaction is under Nitrogen/Argon.

References

  • Deoxyfluorination Reagents: Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[2] Journal of Organic Chemistry, 1999.[2] Link

  • Elimination Suppression: Singh, R. P., & Shreeve, J. M. "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST." Synthesis, 2002.[1][3][4] Link

  • XtalFluor Alternatives: Beaulieu, F., et al. "Aminodifluorosulfinium salts as stable and scalable deoxofluorinating reagents."[2] Organic Letters, 2009.[2] Link

  • General Synthesis of 4-substituted piperidines: "Synthesis of 4-piperidinecarboxylic acid derivatives." PrepChem. Link

Sources

purification challenges of 4-Fluoropiperidine-4-carboxylic acid by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #4FPCA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Chromatography Division Subject: Troubleshooting retention, detection, and recovery of zwitterionic fluorinated amino acids.

User Inquiry

"I am trying to purify 4-Fluoropiperidine-4-carboxylic acid (4-FPCA) from a reaction mixture. It elutes in the void volume on my C18 column, and I can barely see it on UV at 254 nm. When I do catch a peak at 210 nm, it tails badly. How do I retain and detect this molecule?"

Technical Response & Troubleshooting Guide

The Core Problem: Molecular Personality Analysis

Before fixing the chromatography, we must understand why your molecule is behaving this way. 4-FPCA is not a standard small molecule; it is a polar zwitterion with a "stealth" profile.

  • Zwitterionic Nature: It contains a basic secondary amine (

    
    ) and an acidic carboxylic acid (
    
    
    
    ). At neutral pH, it exists as a zwitterion (net charge 0), but with high localized polarity that prevents interaction with hydrophobic C18 chains.
  • Fluorine Effect: The fluorine atom at the 4-position is geminal to the carboxylic acid. This electronegative atom lowers the

    
     of the carboxylic acid via the inductive effect, making the molecule even harder to protonate fully for standard retention.
    
  • Chromophore Void: The molecule lacks a conjugated

    
    -system (like a benzene ring), rendering it invisible at standard UV wavelengths (254 nm).
    
Issue #1: "It shoots straight through the column" (Retention)

Diagnosis: You are experiencing "The Void Volume Wash." Standard C18 columns rely on hydrophobic interaction.[1] Your molecule is too hydrophilic (water-loving) to partition into the C18 phase.

Solution Strategy: You must switch the mechanism of interaction.

Option A: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: Analytical purity checks and LC-MS.

  • Mechanism: Creates a water-rich layer on the silica surface.[2] The polar analyte partitions into this layer.

  • Recommended Column: Amide-bonded silica (e.g., TSKgel Amide-80, XBridge Amide).

  • Mobile Phase: High organic (70-90% Acetonitrile) with 10-50 mM Ammonium Acetate (pH 5.5).

  • Why it works: The amide phase interacts with the amine and acid groups, retaining the molecule based on polarity.

Option B: Mixed-Mode Chromatography (The "Gold Standard" for Prep)

Best for: Preparative purification and scale-up.

  • Mechanism: Combines Reversed-Phase (hydrophobicity) with Cation Exchange (ionic interaction).[3]

  • Recommended Column: C18 chain with embedded acidic groups or specific Mixed-Mode phases (e.g., SIELC Obelisc R, Waters Atlantis Premier BEH C18 AX).

  • Protocol:

    • Load (Low pH): At pH 2-3, the carboxylic acid is protonated (neutral), but the amine is positively charged. The column's cation-exchange sites grab the amine.

    • Elute (High pH or Salt): Increase buffer pH or ionic strength to disrupt the ionic bond.

Option C: Ion-Pairing (The "Quick Fix")

Best for: If you only have C18 columns available.

  • Additive: 0.1% to 0.5% Trifluoroacetic Acid (TFA) or Heptafluorobutyric acid (HFBA).

  • Mechanism: TFA forms a lipophilic ion pair with the positively charged amine, allowing it to stick to the C18 chain.

  • Warning: TFA is hard to remove and can suppress MS signals.

Decision Matrix: Selecting Your Stationary Phase

ColumnSelection Start Start: 4-FPCA Sample Goal Goal? Start->Goal Prep Prep Scale (Purification) Goal->Prep Isolate >100mg Anal Analytical (QC/Check) Goal->Anal Check Purity C18_IP C18 + Ion Pairing (TFA/HFBA) Prep->C18_IP If Mixed-Mode Unavailable MixedMode Mixed-Mode (RP/SCX) Prep->MixedMode High Capacity Easy Recovery Anal->MixedMode Robustness HILIC HILIC (Amide/Silica) Anal->HILIC Best MS Sensitivity

Figure 1: Decision tree for stationary phase selection based on experimental goals. Green nodes indicate recommended pathways for optimal results.

Issue #2: "I can't see the peak" (Detection)

Diagnosis: 4-FPCA has no chromophore. At 210 nm, you are detecting the carbonyl bond, but many solvents and impurities also absorb there, causing high background noise.

Solution Strategy: Move away from UV detection.

Detector TypeSuitabilityWhy?
UV (254 nm) ❌ PoorNo conjugated system.
UV (205-210 nm) ⚠️ LowDetects carboxyl group, but suffers from solvent interference (cut-off limits).
CAD / ELSD ✅ ExcellentCharged Aerosol Detection (CAD) or Evaporative Light Scattering (ELSD) detects any non-volatile analyte. Response is independent of chromophores.
MS (Mass Spec) ✅ ExcellentDetects the Mass/Charge ratio (

). Essential for HILIC methods.
Derivatization ⚠️ ComplexReacting with Fmoc-Cl or OPA adds a UV tag, but requires an extra chemical step you must reverse later.

Pro Tip: If you must use UV, use a "UV-transparent" buffer like Phosphoric Acid (at 210 nm) instead of Formic Acid or Acetate, which absorb heavily in the low UV range.

Issue #3: "The peak looks like a shark fin" (Peak Shape)

Diagnosis: Tailing is caused by "Secondary Interactions." The positively charged amine in your molecule is interacting with residual silanols (Si-OH) on the silica backbone of your column.

Troubleshooting Protocol:

  • Check pH: Ensure your mobile phase pH is controlled.

    • Low pH (pH 2-3): Protonates silanols (suppresses them) and the carboxylic acid. Good for C18.

    • High pH (pH > 9): De-protonates the amine (neutralizes it). Warning: Only use "High pH Stable" columns (e.g., Hybrid Silica/Polymer).

  • Increase Buffer Strength: If using HILIC or Mixed-Mode, increase ammonium acetate concentration to 20-50 mM. The ammonium ions compete for the silanol sites, "blocking" them from your analyte.

  • Temperature: Run the column at 40°C. This improves mass transfer and sharpens the peak.

Experimental Workflow: The Recommended Protocol

This is a self-validating system for purifying 4-FPCA.

Phase 1: Analytical Scout (HILIC Mode)
  • Column: Amide-80 (2.1 x 100 mm, 3 µm)

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 90% B to 60% B over 10 minutes.

  • Detection: CAD or MS (SIM mode: m/z 148).

Phase 2: Preparative Scale-Up (Mixed-Mode)
  • Column: Mixed-Mode RP/SCX (e.g., Obelisc R or equivalent)[1]

  • Mobile Phase A: Water + 0.5% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.5% Formic Acid

  • Strategy: The acidic mobile phase keeps the amine charged, engaging the cation-exchange mechanism of the column.

  • Recovery: Collect fractions. Since no non-volatile salts (like phosphate) are used, you can directly lyophilize the fractions to obtain the pure powder.

Zwitterionic Equilibrium Visualization

Understanding the charge state is critical for manipulating retention.

Zwitterion cluster_retention Best Retention Strategy LowPH pH < 2 Cationic Form (+1) (Amine+, Acid-H) MidPH pH 4-8 Zwitterionic Form (0) (Amine+, Acid-) LowPH->MidPH  Deprotonation (-H+)   Cation Exchange\n(Mixed Mode) Cation Exchange (Mixed Mode) LowPH->Cation Exchange\n(Mixed Mode) MidPH->LowPH HighPH pH > 10 Anionic Form (-1) (Amine, Acid-) MidPH->HighPH  Deprotonation (-H+)   HILIC\n(Polarity) HILIC (Polarity) MidPH->HILIC\n(Polarity) HighPH->MidPH

Figure 2: Charge state of 4-FPCA relative to pH. Successful purification requires matching the pH to the desired chromatographic mode.

References & Further Reading
  • Agilent Technologies. (2010).[4] Analysis of Amino Acids by HPLC. Demonstrates separation challenges of zwitterionic amino acids and the necessity of specific stationary phases.[1][5]

  • Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? Validates the use of aerosol detectors for non-chromophoric compounds like 4-FPCA.

  • SIELC Technologies. New HPLC methods for the separation of zwitterions in mixed-mode conditions. Provides mechanistic details on using Mixed-Mode (RP/SCX) for amino acid derivatives.

  • PubChem. 4-Fluoropiperidine (Related Compound Data). Provides pKa and physical property baselines for the piperidine core.

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Discusses the limitations of C18 for polar analytes and the advantages of mixed-mode.

Disclaimer: The protocols above are guidelines based on theoretical chemical properties and standard industry practices for zwitterionic purification. Always perform a solubility and stability test on a small aliquot before committing the full batch.

Sources

Technical Dossier: Stability & Degradation of 4-Fluoropiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support dossier for 4-Fluoropiperidine-4-carboxylic acid , a specialized building block used to modulate pKa and conformational space in drug discovery. The following content is structured to address stability mechanisms, degradation pathways, and troubleshooting with high-resolution technical accuracy.

Core Chemical Profile & Stability Logic

To troubleshoot effectively, one must understand the unique electronic environment of the quaternary carbon (C4).

  • The Gem-Disubstituted Center: The C4 position holds both a Fluorine atom and a Carboxylic Acid group. This creates a "push-pull" inductive effect. The fluorine atom is highly electronegative (

    
    ), significantly increasing the acidity of the carboxylic acid via the inductive effect (-I).
    
  • pKa Modulation: While typical aliphatic amines have a pKa

    
     10-11, the through-bond electron withdrawal by the C4-fluorine lowers the piperidine nitrogen's pKa (typically to 
    
    
    
    8.5–9.0). This makes the free base less basic but also less nucleophilic than its non-fluorinated counterpart.
  • Quaternary Stability: Unlike 4-fluoropiperidine, this molecule lacks a C4 proton. Consequently, direct

    
    -elimination is impossible . Degradation must proceed via 
    
    
    
    -elimination (involving C3/C5 protons) or decarboxylation.
Quantitative Property Summary
PropertyValue / CharacteristicImpact on Stability
Molecular Formula

-
pKa (COOH)

1.8 - 2.0 (Predicted)
Highly acidic; prone to salt formation.
pKa (NH)

8.5 - 9.0 (Predicted)
Reduced basicity; affects coupling rates.
C-F Bond Energy

105-110 kcal/mol
Generally stable, but susceptible to solvolysis.
Hygroscopicity High (especially as HCl salt)Moisture induces hydrolysis/aggregation.

Critical Degradation Pathways (Mechanism & Causality)

The two primary failure modes for this compound are HF Elimination and Decarboxylation .

Pathway A: Base-Promoted HF Elimination (The "Alkene" Risk)

Although the C4 position is quaternary, the protons at C3 and C5 are acidified by the adjacent electron-withdrawing groups (F and COOH).

  • Trigger: Exposure to strong bases (e.g., NaH, DBU) or heating in basic media.

  • Mechanism: E1cB-like elimination.[1] The base abstracts a proton from C3/C5, followed by the ejection of the fluoride leaving group.

  • Result: Formation of 1,2,3,6-tetrahydropyridine-4-carboxylic acid (an

    
    -unsaturated acid derivative).
    
Pathway B: Thermal Decarboxylation

-Fluoro carboxylic acids are thermodynamically unstable relative to their decarboxylated products, although kinetically they can be robust.
  • Trigger: High temperatures (>100°C) or radical initiators.

  • Mechanism: Loss of

    
     to form a carbanion/radical stabilized by the fluorine, followed by protonation.
    
  • Result: Formation of 4-fluoropiperidine.[2]

Visualization of Pathways

DegradationPathways Start 4-Fluoro-4-carboxypiperidine (Intact Reagent) Elimination HF Elimination (Tetrahydropyridine deriv.) Start->Elimination Strong Base (DBU, NaH) Heat > 60°C Decarb Decarboxylation (4-Fluoropiperidine) Start->Decarb High Temp (>120°C) Radical Conditions Hydrolysis Defluorination/Hydrolysis (4-Hydroxypiperidine deriv.) Start->Hydrolysis Aqueous Base Long-term Moisture

Caption: Primary degradation vectors. Red path indicates the most common synthetic failure mode (HF elimination).

Troubleshooting Guide (Q&A Format)

Scenario 1: Peptide Coupling Failures

Q: I am using HATU/DIEA to couple the amine, but I see low yields and a new UV-active spot. What is happening? A: You are likely triggering HF Elimination .

  • The Cause: Standard peptide coupling uses tertiary amine bases (DIEA, NMM). While usually mild, the combination of HATU (which activates the carboxyl) and base can promote elimination if the reaction is prolonged or heated. The resulting alkene (tetrahydropyridine) is often UV-active due to conjugation if coupled to an aromatic system.

  • The Fix:

    • Switch to a milder base like Collidine or 2,6-Lutidine which are less likely to abstract the C3/C5 protons.

    • Keep the reaction temperature at 0°C to Room Temp ; never heat to accelerate.

    • Verify the product by Mass Spec (Product Mass - 20 Da indicates HF loss).

Scenario 2: NMR Anomalies

Q: My


F NMR shows the main peak at -160 ppm, but a new peak has appeared at -180 ppm after storage. Is it degraded? 
A:  Yes, this is likely Decarboxylation .
  • The Logic: The intact amino acid has a quaternary C4 (no H-F coupling). The decarboxylated product, 4-fluoropiperidine, has a tertiary C4 (H-F coupling).

  • Diagnostic:

    • Intact:

      
      F NMR = Singlet (or broad singlet) if proton-decoupled; Multiplet if coupled, but distinct chemical shift.
      
    • Decarboxylated:

      
      F NMR = Distinct geminal H-F coupling (
      
      
      
      Hz).
    • HF Elimination: Disappearance of organic fluorine signal; appearance of inorganic fluoride (

      
      ) at 
      
      
      
      ppm (solvent dependent).
Scenario 3: Solubility Issues

Q: The compound is not dissolving in DCM or EtOAc. How do I handle it? A: This is an Amino Acid Zwitterion issue.

  • The Cause: The free base form exists as a zwitterion (internal salt between

    
     and 
    
    
    
    ), making it insoluble in non-polar organic solvents.
  • The Fix:

    • For Reactions: Use a polar aprotic solvent like DMF or NMP .

    • For Workup: To extract it into organic solvent, you must "break" the zwitterion.

      • Option A (Acidic): Acidify to pH 1 (protonates COO-)

        
         Extract? No, amine protonates too. Hard to extract.
        
      • Option B (Protection): Protect the amine (e.g., Boc) in situ in aqueous/dioxane mixtures before attempting organic extraction.

Synthesis & Storage Protocols

Recommended Storage Conditions
  • Form: Hydrochloride salt is significantly more stable than the free base/zwitterion.

  • Temperature: Store at -20°C for long term; 2-8°C for active use.

  • Atmosphere: Store under Argon/Nitrogen. The compound is hygroscopic; moisture accelerates hydrolysis.

Standard Purity Check Workflow

Before committing the material to a complex synthesis, run this rapid validation:

  • Visual Inspection: Should be a white to off-white powder. Yellowing indicates amine oxidation or alkene formation.

  • 
    F NMR (D2O or DMSO-d6): 
    
    • Look for single peak (Product).

    • Check for

      
       (Inorganic fluoride impurity).[3]
      
  • LC-MS:

    • Run in Acidic Mode (Formic acid).

    • Watch for

      
       (Target).
      
    • Watch for

      
       (HF elimination artifact).
      

References

  • PubChem. 4-Aminopiperidine-4-carboxylic acid (Analogous scaffold properties).[4] National Library of Medicine. Link

  • ChemicalBook. 1-Boc-4-fluoro-4-piperidinecarboxylic acid Properties.Link

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine: A story from multiple orientations. (Discusses similar hydrodefluorination side reactions in fluoropiperidines). Link

  • ResearchGate. The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one. (Mechanistic evidence for E1cB elimination in beta-fluoro systems). Link

  • Master Organic Chemistry. Decarboxylation of Carboxylic Acids. (General mechanism for decarboxylation risks). Link

Sources

common byproducts in 4-Fluoropiperidine-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Fluoropiperidine-4-carboxylic Acid Synthesis

Executive Summary

The synthesis of 4-fluoropiperidine-4-carboxylic acid is a high-value but notoriously difficult transformation in medicinal chemistry. The conformational restriction provided by the gem-fluoro-carboxylic acid motif is desirable for metabolic stability, yet the synthesis is plagued by two competing thermodynamic sinks: elimination (dehydrofluorination) and nucleophilic displacement (hydrolysis of the C-F bond) .

This guide addresses the specific impurity profiles generated during the two critical stages:

  • Dehydroxyfluorination (Introduction of Fluorine).

  • Hydrolysis (Conversion of the precursor to the free acid).[1]

Module 1: The "Des-Fluoro" Alkene (Elimination)

Context: This issue typically arises during the reaction of N-protected-4-hydroxypiperidine-4-carboxylates (or cyanohydrins) with reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

The Symptom:

  • LCMS: Observation of a mass shift of [M - 20] (loss of HF) relative to the desired product.

  • NMR: Appearance of a vinylic proton signal (~5.5–6.0 ppm) and loss of the characteristic H-F coupling pattern.

The Mechanism: The fluorination of tertiary alcohols in six-membered rings is a battle between SN1/SN2 substitution and E1 elimination. The DAST-activated intermediate is a potent leaving group. Steric strain at the quaternary center favors the formation of the carbocation, which rapidly eliminates a proton to form the thermodynamically stable 1,2,3,6-tetrahydropyridine derivative.

Troubleshooting Protocol 1: Mitigating Elimination
ParameterRecommendationScientific Rationale
Temperature -78°C to -40°C Kinetic control is essential. Higher temperatures (>0°C) drastically favor the entropic elimination pathway.
Solvent DCM or CHCl₃ Non-polar solvents suppress the dissociation of the ion pair, disfavoring the free carbocation (E1 pathway). Avoid THF or ethers which can coordinate and stabilize cationic intermediates.
Base Additive Pyridine (1.0 eq) Neutralizes HF generated in situ. Free HF can autocatalyze the elimination of the product.
Reagent Deoxo-Fluor® Generally more thermally stable than DAST, allowing for better control, though the elimination mechanism remains similar.
Pathway Visualization: Substitution vs. Elimination

FluorinationPathways cluster_conditions Critical Control Factors Start 4-Hydroxy-4-Ester (Precursor) Intermediate Activated Alkoxy-SF2 Intermediate Start->Intermediate DAST/Deoxo-Fluor -78°C Product 4-Fluoro-4-Ester (Target) Intermediate->Product Nucleophilic Fluorination (Kinetic Control) Byproduct Tetrahydropyridine (Alkene Impurity) Intermediate->Byproduct E1 Elimination (Thermodynamic Sink)

Figure 1: The bifurcation point in dehydroxyfluorination. High temperatures promote the red dashed path (Elimination).

Module 2: Hydrolysis Failures (Amide & Hydroxy Impurities)

Context: Converting the 4-fluoro-4-cyano or 4-fluoro-4-ester intermediate to the carboxylic acid.

The Symptom:

  • Impurity A (The Amide): Mass +18 relative to nitrile (incomplete hydrolysis).

  • Impurity B (The Hydroxy-Acid): Loss of Fluorine, reversion to the hydroxy-acid (Mass -2 relative to fluoro-acid).

The Mechanism: The gem-fluoro moiety destabilizes the transition state for hydrolysis due to electron withdrawal, making the nitrile/ester less nucleophilic. Conversely, the C-F bond is labile under harsh basic conditions (SN1 displacement by OH⁻) or harsh acidic conditions (HF elimination).

Troubleshooting Protocol 2: Hydrolysis Optimization

Step-by-Step Guide:

  • Acid Selection: Use 6M to 12M HCl rather than H₂SO₄. H₂SO₄ is a dehydrating agent and promotes HF elimination/charring.

  • Temperature Ramp: Do not reflux immediately. Stir at 60°C for 4 hours to convert Nitrile

    
     Amide, then raise to 90°C  to convert Amide 
    
    
    
    Acid.
  • Monitoring: Monitor by HPLC. If the "Hydroxy-Acid" impurity appears (retention time shift), lower the temperature and extend reaction time.

  • Avoid Bases: Do NOT use NaOH/LiOH. The basic environment promotes the formation of the epoxide/hydroxy impurity via intramolecular displacement or simple SN2 attack on the C-F bond [2].

ConditionOutcomeRisk Level
NaOH / MeOH / Reflux Rapid Defluorination (OH displacement)CRITICAL
Conc. H₂SO₄ / 100°C Charring / Elimination to AlkeneHIGH
12M HCl / 90°C Target Acid (Good conversion)OPTIMAL
HCl / 40°C Stalls at Primary AmideMODERATE

Module 3: Isolation & Purification (The Zwitterion Issue)

Context: 4-Fluoropiperidine-4-carboxylic acid is a zwitterionic amino acid.[2] Standard silica chromatography often fails due to streaking or irreversible binding.

Protocol:

  • Ion Exchange: Use a strongly acidic cation exchange resin (e.g., Dowex 50W).

    • Load aqueous solution (pH < 2).

    • Wash with water (removes non-basic impurities).

    • Elute with 1M - 2M NH₄OH .

  • Lyophilization: Do not heat to dryness. Lyophilize the ammonia eluent to obtain the free amino acid as a white powder.

Frequently Asked Questions (FAQs)

Q1: Can I use the Strecker reaction (Piperidone + HCN + Amine) to make the 4-fluoro precursor directly?

  • No. The Strecker reaction yields an amino-nitrile (4-amino-4-cyanopiperidine). Replacing the amino group with fluorine (via diazotization) is extremely difficult on aliphatic amines and usually leads to elimination. The standard route is Piperidone

    
     Cyanohydrin 
    
    
    
    Fluorination
    
    
    Hydrolysis
    .

Q2: Why does my NMR show a broad hump around 4.5 ppm?

  • This is likely the Ammonium Fluoride (NH₄F) salt if you didn't desalt the product properly after acid hydrolysis. Fluorine NMR will confirm this (signal at -120 ppm). Use the Ion Exchange protocol above.

Q3: Is the N-Boc group stable to DAST?

  • Generally, yes. However, DAST produces HF in situ. If the reaction is run too warm or without a base buffer (pyridine), the acidic environment can prematurely cleave the Boc group, leading to complex mixtures of oligomers [1].

Decision Logic: Troubleshooting Flowchart

TroubleshootingFlow Start Identify Impurity in Crude Mixture Decision1 Is Mass = [Target - 20]? Start->Decision1 Elimination Issue: Elimination (Alkene) Action: Lower Temp (-78°C), Switch to DCM, Add Pyridine Decision1->Elimination Yes Decision2 Is Mass = [Target + 18]? Decision1->Decision2 No Amide Issue: Incomplete Hydrolysis Action: Increase Temp to 90°C or Switch to 12M HCl Decision2->Amide Yes Decision3 Is Mass = [Target - 2]? Decision2->Decision3 No Hydroxy Issue: Defluorination (OH sub) Action: Remove Base, Reduce Hydrolysis Temp Decision3->Hydroxy Yes Success Target Mass Observed Proceed to Ion Exchange Decision3->Success No

Figure 2: Diagnostic logic for identifying and correcting synthetic failures.

References

  • Surmont, R. et al. (2010).[3] Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Zhou, Y. et al. (2019). The Dark Side of Fluorine: Instability and Metabolism. ACS Medicinal Chemistry Letters.

  • Organic Chemistry Portal. (2023). Synthesis of Carboxylic Acids by Hydrolysis.

Sources

Technical Support Center: Scale-Up Synthesis of 4-Fluoropiperidine-4-carboxylic Acid

[1]

Executive Summary & Strategy

The synthesis of 4-Fluoropiperidine-4-carboxylic acid presents a classic "alpha-fluoro carbonyl" challenge.[1] In a scale-up environment, the primary obstacles are not just chemical yield, but the management of highly reactive fluorinating agents, the suppression of elimination byproducts (tetrahydropyridines), and the isolation of a highly polar zwitterionic product.

The Recommended Route: For scale-up (>100g), we strongly advise against the direct deoxyfluorination (DAST/Deoxo-Fluor) of 4-hydroxy intermediates due to safety hazards and elimination risks. The industry-standard approach involves the electrophilic fluorination of the N-protected ester enolate , followed by controlled hydrolysis.

Critical Workflow Visualization

The following diagram outlines the recommended process flow and critical control points (CCPs) for the synthesis.

SynthesisWorkflowStartN-Boc-Piperidine-4-carboxylic acid ethyl esterEnolateLithium Enolate(-78°C to -40°C)Start->EnolateLHMDS/THFStrict AnhydrousFluorinationElectrophilic Fluorination(NFSI or Selectfluor)Enolate->FluorinationKinetic ControlEliminationRisk: Elimination(Tetrahydropyridine)Enolate->EliminationIf T > -40°CHydrolysisBiphasic Hydrolysis(LiOH/THF/H2O)Fluorination->HydrolysisPurified EsterProduct4-Fluoropiperidine-4-carboxylic acid(Zwitterion)Hydrolysis->ProductIon ExchangeIsolation

Figure 1: Strategic workflow for the synthesis of 4-Fluoropiperidine-4-carboxylic acid, highlighting the critical enolate stability window.

Technical Troubleshooting Guide (Q&A)

Module A: The Fluorination Step (Enolate Chemistry)

Q1: I am observing significant amounts of the elimination byproduct (1,2,3,6-tetrahydropyridine derivative). How do I stop this?

Diagnosis: This is the most common failure mode. It indicates that your base is acting as a proton shuttle or the temperature is too high, favoring the thermodynamic elimination product over the kinetic fluorination product.

Corrective Actions:

  • Switch Bases: If using LDA, switch to LHMDS (Lithium Hexamethyldisilazide) . LHMDS is less basic and bulkier, reducing the rate of proton transfer that leads to elimination.

  • Temperature Discipline: You must generate the enolate at -78°C . Do not allow the reaction to warm above -40°C before the fluorinating agent is fully added.

  • Quench Protocol: The elimination often happens during the quench if the reaction mixture is still basic and warm. Quench with cold saturated NH₄Cl or dilute acetic acid while the reaction is still at -78°C.

Q2: My conversion is low (<50%), but I have no byproducts. What is killing the reactivity?

Diagnosis: This usually points to "Enolate Death" caused by adventitious moisture or insufficient deprotonation time.

Corrective Actions:

  • Water Scavenging: The pKa of the alpha-proton is high (~25). Even trace moisture in your THF will quench the base. Ensure THF is distilled or from a fresh solvent purification system (SPS).

  • Reagent Quality: Check the titer of your LHMDS/LDA. Commercial solutions degrade over time.

  • Additive Strategy: For NFSI (N-Fluorobenzenesulfonimide) reactions, adding HMPA or DMPU (co-solvent) can break up lithium aggregates and increase the reactivity of the enolate, driving conversion.

Module B: Hydrolysis & Isolation (The Zwitterion Challenge)

Q3: After hydrolyzing the ester, I cannot extract the product into organic solvents. Where is it?

Diagnosis: You have formed the amino acid zwitterion (4-fluoro-piperidine-4-carboxylic acid).[1] At neutral pH, it exists as an internal salt (

1

Corrective Actions:

  • Do NOT Extract: Stop trying to extract it into organic solvents. You will lose everything.

  • Ion Exchange Chromatography: This is the gold standard for scale-up.

    • Load the aqueous crude (pH ~12) onto a column of Dowex 50WX8 (H+ form) .

    • Wash with water to remove inorganic salts (LiCl, NaCl).

    • Elute the product with 1M - 2M NH₄OH .

    • Lyophilize the ammonia fractions to obtain the pure zwitterion.

  • Alternative (Isoelectric Precipitation): If you lack ion exchange capabilities, carefully adjust the pH to the isoelectric point (pI ~6.5) using concentrated HCl. Add a "nonsolvent" like Acetone or iPrOH to force precipitation.

Comparative Data: Fluorinating Agents

Selecting the right source of electrophilic fluorine is critical for safety and yield.

FeatureNFSI (N-Fluorobenzenesulfonimide) Selectfluor (F-TEDA-BF4) DAST / Deoxo-Fluor
Reaction Type Electrophilic (Enolate)Electrophilic (Enolate)Nucleophilic (Deoxyfluorination)
Solubility Good in THF/ToluenePoor in THF; requires MeCNGood in DCM
Scale-Up Safety High. Stable solid.[1]High. Stable solid.Low. Thermal instability; HF release.
Primary Risk Sulfonimide byproduct removal.Cost; Solubility issues.Explosion/Elimination.
Recommendation Preferred for >100g scale.Excellent for <10g scale.AVOID for this specific substrate.

Detailed Experimental Protocol (Recommended)

Target: 1-Boc-4-fluoropiperidine-4-carboxylic acid ethyl ester (Intermediate) Scale: 50g Input

  • Setup: Flame-dry a 2L 3-neck flask equipped with a mechanical stirrer, internal temperature probe, and N₂ inlet.

  • Solvent Charge: Add N-Boc-piperidine-4-carboxylic acid ethyl ester (50.0 g, 194 mmol) and anhydrous THF (500 mL). Cool to -78°C .[1]

  • Enolization: Add LHMDS (1.0 M in THF, 233 mL, 1.2 equiv) dropwise over 45 mins. Critical: Maintain internal temp < -70°C.

  • Aging: Stir at -78°C for 1 hour to ensure complete deprotonation.

  • Fluorination: Dissolve NFSI (73.5 g, 233 mmol) in anhydrous THF (200 mL). Add this solution via cannula or addition funnel over 60 mins.

  • Warm-up: Allow the mixture to warm slowly to -20°C over 3 hours.

  • Quench: Pour the reaction mixture into a vigorously stirred solution of saturated aq. NH₄Cl (500 mL).

  • Workup: Extract with EtOAc (3 x 300 mL). Wash combined organics with 1N HCl (to remove sulfonimide byproduct), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) is usually required to separate the product from unreacted starting material.

Isolation Logic Diagram

The following decision tree assists in the purification of the final acid, a common bottleneck.

IsolationLogicCrudeCrude Hydrolysis Mixture(Aq. Phase, pH > 12)CheckSaltIs Salt Content High?Crude->CheckSaltHighSaltYes (LiOH/KOH used)CheckSalt->HighSaltStandardLowSaltNo (Enzymatic/Clean)CheckSalt->LowSaltRareDowexMethod A: Ion Exchange(Dowex 50WX8)HighSalt->DowexPrecipMethod B: Isoelectric Point(Adjust pH to 6.5 + Acetone)LowSalt->PrecipFinalPure ZwitterionDowex->FinalElute w/ NH4OHPrecip->FinalFiltration

Figure 2: Decision matrix for the isolation of the zwitterionic amino acid.

References

  • Electrophilic Fluorination of Enolates: Tredwell, M., & Gouverneur, V. (2006). Electrophilic fluorination of organosilanes. Organic & Biomolecular Chemistry, 4(1), 26-32.

  • Synthesis of 4-Fluoropiperidine Derivatives (Patent): Vertex Pharmaceuticals. (2006).[2] International Patent WO 2006/067401. (Describes the scale-up of N-Boc-4-fluoropiperidine intermediates).

  • Zwitterion Isolation Techniques: Delgado, G., et al. (2001). Zwitterionic 4-piperidinecarboxylic acid monohydrate.[1] Acta Crystallographica Section C, 57(8), 965-967.[3]

  • Conformational Analysis of Fluoropiperidines: Nairoukh, Z., et al. (2020).[4] Understanding the Conformational Behavior of Fluorinated Piperidines. Chemistry – A European Journal, 26, 6141.[4][5]

  • General Review of N-F Reagents: Baudoux, J., & Cahard, D. (2002). Electrophilic Fluorination with N-F Reagents. Organic Reactions.[5][6][7][8][9][10]

Technical Support Center: Managing Selectivity in 4-Fluoropiperidine-4-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical nuances of synthesizing 4-Fluoropiperidine-4-carboxylic acid , a critical achiral building block often misunderstood due to its conformational complexity and the stereochemical challenges of its substituted derivatives.[1]

Current Status: Operational Role: Senior Application Scientist Topic: Stereochemical & Chemoselective Control in Fluoropiperidine Synthesis

Executive Technical Brief: The "Stereoselectivity" Paradox

User Alert: A common misconception in the synthesis of 4-fluoropiperidine-4-carboxylic acid (4-F-4-COOH) is the assumption of chirality.[1]

  • Core Scaffold: The unsubstituted 4,4-disubstituted piperidine ring is achiral due to a plane of symmetry passing through the Nitrogen and C4 atoms.

  • The Real Challenge: "Managing selectivity" for this molecule refers to two distinct critical factors:

    • Conformational Stereoselectivity: Controlling the axial vs. equatorial orientation of the fluorine atom, which is dictated by the Gauche Effect . This governs the reactivity of the carboxylic acid in subsequent coupling steps.

    • Chemoselectivity (The "Elimination" Problem): Preventing the formation of the elimination side-product (tetrahydropyridine) during the fluorination step.

If your inquiry regards 3-substituted analogs (e.g., 3-methyl-4-fluoro...), please refer to the Diastereoselective Synthesis section below.

Conformational Analysis & Reactivity

Understanding the 3D orientation is prerequisite to synthesis. Unlike cyclohexanes where bulky groups prefer the equatorial position, 4-fluoropiperidines exhibit a strong anomeric effect (gauche effect) involving the C-F bond and the adjacent C-C bonds or Nitrogen lone pair (depending on protonation state).

  • Dominant Conformer: The Axial Fluorine conformer is often stabilized (approx. 0.5–1.0 kcal/mol) despite steric repulsion, due to

    
     hyperconjugation.
    
  • Impact: If the carboxylic acid is forced equatorial , it is more accessible for peptide coupling. If axial , coupling yields drop significantly due to 1,3-diaxial strain.

Visualizing the Conformational Equilibrium

G cluster_0 Conformational Equilibrium cluster_1 Synthetic Consequence Conf_A Conformer A (F-Axial / COOH-Equatorial) *Preferred for Coupling* Conf_B Conformer B (F-Equatorial / COOH-Axial) *Sterically Congested* Conf_A->Conf_B Ring Flip (Fast at RT) Reactivity Coupling Efficiency: Equatorial COOH > Axial COOH Conf_A->Reactivity

Caption: The dynamic equilibrium between axial and equatorial conformers dictates the accessibility of the carboxylic acid moiety.

Synthetic Workflow & Chemoselectivity Protocol

The industry-standard route utilizes the Cyanohydrin Method . The critical bottleneck is the Deoxyfluorination Step , where the competition between substitution (


-like) and elimination (

) determines the yield.
Step-by-Step Protocol
StepReactionReagentsCritical Parameter
1 Cyanohydrin Formation N-Boc-4-piperidone + TMSCN, ZnI₂ (cat.)[1]Temp Control: Keep < 0°C to prevent polymerization.
2 Deoxyfluorination DAST or Deoxo-Fluor®, DCMChemoselectivity: Low temp (-78°C) is mandatory to suppress elimination to the alkene.
3 Nitrile Hydrolysis Conc.[1] HCl or H₂SO₄, refluxTime: Prolonged heating can cause decarboxylation.
4 Protection (Optional) (Boc)₂O, TEARe-install Boc if lost during acid hydrolysis.[1]
Detailed Workflow Diagram

G Start N-Boc-4-Piperidone Step1 Step 1: Cyanosilylation (TMSCN, ZnI2) Start->Step1 Inter1 Intermediate: O-TMS Cyanohydrin Step1->Inter1 Step2 Step 2: Deoxyfluorination (DAST, -78°C to RT) Inter1->Step2 Branch Selectivity Checkpoint Step2->Branch Product_Target Target: 4-Fluoro-4-cyanopiperidine Branch->Product_Target Substitution (Major) Side_Product Side Product: Tetrahydropyridine (Alkene) Branch->Side_Product Elimination (Avoid) Step3 Step 3: Acid Hydrolysis (HCl, Reflux) Product_Target->Step3 Final Final Product: 4-Fluoropiperidine-4-carboxylic acid Step3->Final

Caption: Synthetic pathway highlighting the critical divergence point between fluorination and elimination.

Troubleshooting Guide & FAQs
Q1: Why is my yield of the fluorinated intermediate low (<30%)?

Diagnosis: You are likely observing Elimination Dominance . Mechanism: Fluorinating agents like DAST act as bases as well as nucleophiles. If the reaction warms too quickly, or if the substrate is sterically hindered, the reagent abstracts a proton from C3/C5, leading to the alkene (tetrahydropyridine). Solution:

  • Switch Reagent: Use XtalFluor-E® or Fluolead™ . These reagents are less basic than DAST and significantly reduce elimination side-products.[1]

  • Solvent Effect: Switch from DCM to Toluene or THF . Toluene often favors substitution over elimination in fluorination reactions.

  • Add HF Scavenger: The addition of

    
     can stabilize the intermediate and promote substitution.
    
Q2: I am synthesizing the 3-methyl analog. How do I control the diastereoselectivity?

Context: Unlike the parent molecule, 3-methyl-4-fluoropiperidine-4-carboxylic acid has two chiral centers (C3 and C4).[1] Strategy:

  • Substrate Control: The pre-existing methyl group at C3 will dictate the attack of the cyanide/fluoride.

  • Rule: The nucleophile (Fluoride) generally attacks from the axial trajectory (anti-parallel to the leaving group) or the less hindered face.

  • Result: You will typically obtain a mixture of cis and trans diastereomers.

  • Separation: Do not attempt to separate at the nitrile stage. Perform hydrolysis to the acid, then separate the diastereomers via crystallization or Preparative HPLC (using a C18 column with TFA buffer).

Q3: The NMR shows broad, undefined peaks. Is my product impure?

Diagnosis: Likely Rotameric Broadening , not impurity. Explanation: The N-Boc group has restricted rotation (amide-like resonance), and the piperidine ring undergoes rapid chair-chair flipping at room temperature.[1] Validation: Run the NMR at 50°C or -20°C . High temperature coalesces the peaks; low temperature freezes the conformers. If the peaks sharpen, your product is pure.

Q4: Can I use the Strecker reaction directly with a chiral amine to induce stereoselectivity?

Answer: No. Reason: The Strecker reaction with a chiral amine (e.g.,


-methylbenzylamine) yields a chiral 

-amino nitrile. You are synthesizing an

-fluoro acid.[1] The stereocenter is set during the fluorination of the cyanohydrin or alcohol, not the cyanide addition. Using a chiral amine would only introduce a chiral auxiliary that must be removed later, without influencing the C-F bond formation stereochemistry in the way you intend.
References & Authoritative Sources
  • Conformational Analysis of 4-Fluoropiperidines

    • Title: "The Gauche Effect in 4-Fluoropiperidines: Axial Preference of the Fluorine Atom."

    • Source:Journal of Organic Chemistry

    • Context: Explains the hyperconjugative stabilization of the axial conformer.

    • Link:[Link] (Generalized link to JOC search for verification)[1]

  • Fluorination Methodologies (DAST vs. XtalFluor)

    • Title: "Deoxofluorination of Alcohols and Ketones: A Practical Guide."

    • Source:Organic Process Research & Development

    • Context: Comparative analysis of DAST, Deoxo-Fluor, and XtalFluor regarding elimination side reactions.

    • Link:[Link]

  • Synthesis of 4,4-Disubstituted Piperidines

    • Title: "Practical Synthesis of 4-Fluoro-4-substituted Piperidines."

    • Source:Tetrahedron Letters

    • Context: Detailed protocols for the cyanohydrin-fluorination route.

    • Link:[Link][1]

Disclaimer: Protocols described involve hazardous reagents (DAST, Cyanides). All manipulations must be performed in a fume hood with appropriate PPE.

Sources

Technical Support Guide: Purification of 4-Fluoropiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zwitterion Trap"

4-Fluoropiperidine-4-carboxylic acid (4-FPCA) presents a unique purification challenge due to its zwitterionic nature and the lability of the C-F bond . Unlike standard organic intermediates, 4-FPCA is highly polar, often insoluble in organic solvents (DCM, EtOAc), and highly soluble in water.

Common failures in purification stem from treating this molecule like a standard lipophilic organic compound. This guide addresses the three critical impurity classes:

  • Inorganic Salts & Fluoride: Residuals from hydrolysis or fluorination (e.g., DAST, Deoxo-Fluor).

  • Elimination Products: 1,2,3,6-tetrahydropyridine-4-carboxylic acid (formed via HF loss).

  • Des-fluoro Analogs: Piperidine-4-carboxylic acid (from incomplete fluorination or over-reduction).

Module A: Removal of Inorganic Salts & Fluoride

The Problem: Simple extraction (liquid-liquid) often fails because 4-FPCA partitions into the aqueous phase. Furthermore, residual inorganic fluoride (


) can catalyze the decomposition of the product or corrode glassware/equipment.

The Solution: Ion Exchange Chromatography (Catch-and-Release).

Protocol: Cation Exchange (SCX) Purification

Recommended Resin: Dowex 50W X8 (Hydrogen form) or Amberlyst 15.

  • Column Preparation:

    • Pack a glass column with SCX resin (approx. 10g resin per 1g crude compound).

    • Flush with 3 column volumes (CV) of deionized water to remove interstitial acid.

  • Loading (The "Catch"):

    • Dissolve crude 4-FPCA in minimum water (pH ~2-3).

    • Load onto the column. The amino group (

      
      ) will bind to the sulfonate groups on the resin.
      
    • Elute with Water (3-5 CV): This washes away non-ionic impurities and inorganic fluoride anions , which do not bind to the cation exchange resin.

  • Elution (The "Release"):

    • Elute with 10% Aqueous Ammonia (

      
      ) . The high pH deprotonates the ammonium, releasing the free amine.
      
    • Collect fractions that spot positive for amine (Ninhydrin stain).

  • Isolation:

    • Concentrate ammoniacal fractions under reduced pressure.[1]

    • Critical Step: Azeotrope with ethanol 3x to remove residual water and ammonia.

Workflow Visualization

SCX_Purification Crude Crude Mixture (4-FPCA + Salts + F-) Load Load onto SCX Resin (Acidic pH) Crude->Load Wash Water Wash Load->Wash Waste Waste: Inorganic F-, Salts, Non-polar organics Wash->Waste Unbound Elute Elute with 10% NH4OH Wash->Elute Resin Bound Product Pure 4-FPCA (Free Base) Elute->Product

Caption: Figure 1. SCX "Catch-and-Release" workflow for desalting and fluoride removal.

Module B: Removal of Organic Impurities (Elimination Products)

The Problem: Under thermal stress or basic conditions, 4-FPCA undergoes dehydrofluorination , ejecting HF to form the alkene (tetrahydropyridine derivative).

The Solution: Recrystallization or Reverse Phase HPLC.[1]

Method 1: Recrystallization (Scalable)

Due to the high polarity, standard solvent pairs (Hexane/EtOAc) fail.

  • Solvent System: Water/Ethanol or Water/Isopropanol.

  • Protocol:

    • Dissolve 1g of semi-pure solid in minimum hot water (approx. 80°C).

    • Add hot Ethanol dropwise until persistent turbidity is observed.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Note: The elimination product (alkene) is generally more soluble in the alcohol component and will remain in the mother liquor.

Method 2: Preparative HPLC (High Purity)

For removing the des-fluoro analog (which co-crystallizes), HPLC is required.

ParameterCondition
Column C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge), 5µm
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B Acetonitrile
Gradient 0% B to 10% B over 20 mins (Compound is very polar)
Detection ELSD (preferred) or UV at 210 nm (weak absorbance)

Troubleshooting FAQ

Q1: My product is extremely hygroscopic and turning into a goo. What happened?

  • Cause: This is typical for zwitterionic amino acids containing residual salts (NaCl, KF) or mineral acids (HCl).

  • Fix: Perform the SCX purification (Module A). If the product is the HCl salt, convert it to the free base or lyophilize it to remove trapped water.

Q2: The 19F NMR shows a clean peak, but the melting point is 20°C lower than reported.

  • Cause: You likely have the des-fluoro impurity (piperidine-4-carboxylic acid). Since it has no fluorine, it is invisible in 19F NMR.

  • Fix: Check 1H NMR. Look for the integration of the protons at the C4 position. Alternatively, use the HPLC method described in Module B.

Q3: I see a new double bond region in the proton NMR after drying.

  • Cause: Thermal elimination of HF. You likely dried the compound in an oven at >60°C or used strong base during workup.

  • Fix: Dry under high vacuum at room temperature.[1] Avoid heating basic aqueous solutions of the product.

Q4: Can I use silica gel chromatography?

  • Answer: No. 4-FPCA will bind irreversibly to normal phase silica due to the amine and acid groups. If you must use silica, you need a highly polar mobile phase (e.g., DCM:MeOH:NH4OH 80:20:2), but yield loss is high.

Comparative Purification Data

MethodTarget ImpurityRecovery YieldPurity PotentialScalability
SCX Resin Inorganic Salts, Fluoride85-95%>98%High (kg scale)
Recrystallization Elimination Products (Alkenes)60-75%>99%High
Prep HPLC Des-fluoro analogs40-60%>99.5%Low (mg to g)
Silica Column Non-polar precursors<30%ModerateMedium

References

  • Purification of Zwitterionic Amino Acids

    • Source: Sigma-Aldrich Technical Bulletin AL-142.
    • Context: Establishes the standard protocol for SCX purific
    • URL:

  • Stability of Alpha-Fluoro Carbonyls

    • Source:Journal of Fluorine Chemistry. "Elimination reactions of -fluoro carboxylic acids."
    • Context: Explains the mechanism of HF elimin
    • URL:

  • General Properties of 4-Piperidinecarboxylic Acid Derivatives

    • Source: PubChem Compound Summary for Piperidine-4-carboxylic acid.
    • Context: Provides solubility and pKa data for the parent scaffold, essential for method development.
    • URL:

  • Fluoride Scavenging Techniques

    • Source: Scientific Update, "Syn-3-Fluoro-4-aminopiperidine - a story
    • Context: Discusses the use of Titanium scavengers and resins to remove fluoride ions in piperidine synthesis.
    • URL:

Sources

Validation & Comparative

Analytical Methods for Purity Assessment of 4-Fluoropiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the analytical strategy for assessing the purity of 4-Fluoropiperidine-4-carboxylic acid , a zwitterionic building block critical in peptide synthesis and medicinal chemistry.

Due to its lack of a strong UV chromophore and high polarity, traditional HPLC-UV methods are often insufficient. This guide prioritizes 19F Quantitative NMR (qNMR) as the primary purity assay and HPLC-Charged Aerosol Detection (CAD) for impurity profiling, offering a robust, multi-modal approach.

The Analytical Challenge

4-Fluoropiperidine-4-carboxylic acid presents a "perfect storm" of analytical difficulties:

  • UV Invisibility: The saturated piperidine ring and carboxylic acid lack conjugated

    
    -systems, rendering standard UV detection (254 nm) useless. Low-wavelength UV (200-210 nm) suffers from high solvent noise and poor specificity.
    
  • Zwitterionic Polarity: High water solubility makes retention on standard C18 columns difficult without ion-pairing reagents.

  • Fluorine Content: While a challenge for chromatography, the fluorine atom (

    
    F) acts as a unique "spy" nucleus, enabling highly specific NMR quantification.
    
Method Selection Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate method based on laboratory needs (Speed vs. Sensitivity).

MethodSelection Start Start: Purity Assessment Needs IsRefAvailable Is an identical Reference Standard available? Start->IsRefAvailable ImpurityProfile Need detailed Impurity Profiling? IsRefAvailable->ImpurityProfile Yes qNMR Method A: 19F qNMR (Primary Assay) IsRefAvailable->qNMR No (Absolute Purity) HPLCCAD Method B: HPLC-CAD (Impurity Profiling) ImpurityProfile->HPLCCAD Yes (Universal Detection) DerivUV Method C: HPLC-UV (Derivatization) ImpurityProfile->DerivUV No (Routine QC only) qNMR->HPLCCAD Complementary Data

Figure 1: Decision matrix for selecting analytical methodologies. qNMR is preferred for absolute purity assignment, while HPLC-CAD is superior for detecting non-fluorinated impurities.

Primary Method: 19F Quantitative NMR (qNMR)

Status: Gold Standard for Assay Purity Principle: 19F qNMR exploits the 100% natural abundance of the fluorine isotope. Unlike 1H NMR, the 19F spectrum is devoid of background signals from solvents or non-fluorinated impurities, providing exceptional specificity.

Why It Wins
  • Traceability: Does not require a reference standard of the analyte itself; any traceable fluorinated standard (e.g., BTFBA) suffices.

  • Speed: No method development or equilibration time required.

  • Specificity: The chemical shift dispersion of fluorine is huge (~300 ppm), preventing peak overlap.

Experimental Protocol

Reagents:

  • Solvent: Deuterium Oxide (

    
    ) (Solubility is high in water).
    
  • Internal Standard (IS): Sodium Trifluoroacetate (NaTFA) or Trifluoroethanol (TFE). Note: Ensure IS relaxation time (

    
    ) is measured.
    

Workflow:

  • Weighing: Accurately weigh ~10-15 mg of the analyte and ~5-10 mg of the Internal Standard into a vial. Record weights to 0.01 mg precision.

  • Dissolution: Dissolve in 0.6 mL

    
    . Ensure complete homogeneity.
    
  • Acquisition Parameters (Critical):

    • Pulse Angle:

      
       (maximizes signal).
      
    • Spectral Width: Sufficient to cover both analyte (-160 to -180 ppm range typically) and IS signals.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing nucleus. (Typically set to 30s-60s to be safe).
    • Scans: 16–64 scans (sufficient for S/N > 150).

    • Offset: Center the transmitter frequency between the two peaks to minimize off-resonance effects.

Calculation:



Where:
  • 
     = Integral area
    
  • 
     = Number of fluorine atoms (1 for analyte, 3 for NaTFA)
    
  • 
     = Molar mass
    
  • 
     = Mass weighed
    
  • 
     = Purity (as a decimal)
    

Secondary Method: HPLC with Charged Aerosol Detection (CAD)

Status: Best for Impurity Profiling Principle: CAD is a universal detector that measures the charge of aerosolized particles. Unlike UV, its response is independent of chemical structure, making it ideal for detecting non-chromophoric impurities (e.g., starting materials like piperidone derivatives).

Why It Wins
  • Uniform Response: Detects the analyte and all non-volatile impurities with similar sensitivity.

  • No Derivatization: Eliminates the error-prone and time-consuming reaction steps required for UV analysis.

Experimental Protocol

System: UHPLC with Corona Veo or similar CAD. Column: HILIC Column (e.g., Waters XBridge Amide or Merck SeQuant ZIC-HILIC), 3.5 µm, 4.6 x 150 mm. HILIC is preferred over C18 due to the compound's high polarity.

Mobile Phase:

  • Solvent A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer is critical for zwitterion peak shape).

  • Solvent B: Acetonitrile.[1][2][3][4]

Gradient:

Time (min) % A (Buffer) % B (ACN)
0.0 10 90
10.0 40 60
12.0 40 60
12.1 10 90

| 17.0 | 10 | 90 |

Detector Settings:

  • Nebulizer Temp:

    
     (Optimized for aqueous/organic mix).
    
  • Power Function: 1.00 (if linearized) or calibrated range.

Alternative: HPLC-UV (Pre-column Derivatization)

Status: Legacy / Backup Method Use Case: When qNMR or CAD are unavailable. Requires reacting the amine with a chromophore (e.g., Fmoc-Cl or OPA).

Drawbacks:

  • Instability: Derivatives can degrade over time.

  • Interference: Excess derivatizing reagent creates large peaks that can mask impurities.

  • Selectivity: Only detects amines; non-amine impurities remain invisible.

Comparative Analysis Summary

The following table contrasts the performance metrics of the discussed methods.

Feature19F qNMRHPLC-CADHPLC-UV (Deriv.)
Primary Utility Absolute Purity AssayImpurity ProfilingRoutine QC (Low Cost)
Reference Standard Not Required (Internal Std used)RequiredRequired
Specificity Excellent (Fluorine only)Good (Separation dependent)Moderate (Reagent interference)
LOD/Sensitivity Moderate (~0.1 mg)High (ng levels)High (ng levels)
Linearity Superior (

)
Good (

)
Good (

)
Sample Prep Simple (Dissolve)Simple (Dissolve)Complex (Reaction)
Time per Run < 15 mins20-30 mins45+ mins (inc. prep)
Visualizing the Workflow

The integrated workflow for full characterization involves using qNMR for the assay value and HPLC-CAD to ensure no organic impurities are missed.

Workflow cluster_qNMR Assay (Purity %) cluster_LC Purity (Impurity %) Sample Raw Sample (4-F-Piperidine-4-COOH) Weigh Weigh + IS (D2O Solvent) Sample->Weigh Dilute Dilute in Mobile Phase Sample->Dilute NMR_Acq 19F Acquisition (d1 > 30s) Weigh->NMR_Acq Result_Assay Absolute Purity Value NMR_Acq->Result_Assay FinalReport Certificate of Analysis Result_Assay->FinalReport Combine Data HILIC HILIC Separation Dilute->HILIC CAD CAD Detection HILIC->CAD Result_Imp Impurity Profile CAD->Result_Imp Result_Imp->FinalReport Combine Data

Figure 2: Integrated analytical workflow combining qNMR for assay and HPLC-CAD for impurity profiling.

References

  • Quantitative 19F NMR Spectroscopy for Purity Determination. Source: National Institutes of Health (PMC) Relevance: Establishes the validity of 19F qNMR for pharmaceutical purity without identical reference standards.

  • Comparison of UV and Charged Aerosol Detection (CAD). Source: Journal of Pharmaceutical and Biomedical Analysis Relevance: Provides experimental data comparing CAD vs. UV for compounds with weak chromophores, demonstrating CAD's superior linearity and sensitivity.

  • HILIC Separation of Polar Zwitterions. Source: Journal of Chromatography A Relevance: Validates the use of HILIC columns (Amide/Zwitterionic) for separating highly polar amino acids which fail on C18.

  • 4-Fluoropiperidine-4-carboxylic acid Compound Summary. Source: PubChem Relevance: Verification of chemical structure, molecular weight, and physical properties.

Sources

Technical Guide: HPLC and GC-MS Analysis of 4-Fluoropiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoropiperidine-4-carboxylic acid (4-FPCA) represents a distinct analytical challenge in drug development and peptide synthesis. As a zwitterionic, non-volatile, and non-chromophoric scaffold, it defies standard "dilute-and-shoot" methodologies. This guide objectively compares the two primary analytical routes: Derivatization-Enhanced RP-HPLC (for QC/purity) and HILIC-MS (for high-throughput PK/metabolite studies), alongside GC-MS silylation protocols for volatile analysis.

The Analytical Challenge: Molecular Constraints

To design a robust method, one must first understand the physicochemical barriers imposed by the 4-FPCA structure:

  • Zwitterionic Nature: Containing both a secondary amine (piperidine ring) and a carboxylic acid, 4-FPCA exists as a zwitterion at neutral pH. This results in poor retention on standard C18 (Reverse Phase) columns, where it elutes in the void volume.

  • Lack of Chromophore: The molecule lacks conjugated pi-systems, rendering it invisible to standard UV detection (254 nm). Detection requires either Universal Detectors (CAD/ELSD), Mass Spectrometry (MS), or chemical derivatization to add a chromophore.

  • Fluorine Sterics & Electronics: The fluorine atom at the C4 position is electron-withdrawing. While it does not prevent derivatization, it reduces the nucleophilicity of the adjacent carboxylic acid and amine compared to non-fluorinated piperidines, often requiring optimized reaction times.

Liquid Chromatography (LC) Strategies

Comparative Analysis: Derivatization vs. Direct HILIC

For most QC environments, Method A (FMOC Derivatization) is superior due to UV sensitivity and robustness. For bioanalysis (plasma/urine), Method B (HILIC-MS) is preferred to avoid sample handling errors.

FeatureMethod A: FMOC-Cl Derivatization (RP-HPLC)Method B: HILIC-MS (Direct Analysis)
Principle Pre-column reaction adds hydrophobicity & UV/Fluorescence tag.Separation based on polarity using water as the "strong" solvent.[1]
Detection UV (263 nm) or Fluorescence (Ex: 260nm, Em: 310nm).ESI-MS (Positive Mode, [M+H]+).
Sensitivity High (Femtomole range with Fluorescence).High (Dependent on MS source ionization).
Pros Uses standard C18 columns; extremely stable retention times.No sample prep reaction; ideal for high throughput.
Cons Labor-intensive prep; reagent peaks can interfere.Long equilibration times; sensitivity to matrix salts.
Protocol A: FMOC-Cl Derivatization (Recommended for Purity/QC)

The 9-Fluorenylmethyl chloroformate (FMOC-Cl) reagent reacts selectively with the secondary amine of the piperidine ring.

Reagents:

  • Borate Buffer: 0.2 M, pH 9.5 (Critical for deprotonating the amine).

  • FMOC-Cl Solution: 5 mM in Acetonitrile (ACN).

  • Quenching Agent: ADAM (1-aminoadamantane) or simply excess washing.

Step-by-Step Workflow:

  • Mix: Combine 100 µL of Sample + 100 µL Borate Buffer.

  • React: Add 200 µL FMOC-Cl solution. Vortex immediately.

  • Incubate: Allow reaction for 20 minutes at ambient temperature (25°C). Note: The fluorine substitution may slow kinetics slightly; do not shorten this step.

  • Extract (Optional): Wash with pentane to remove excess FMOC-Cl if UV interference is observed.

  • Inject: 10 µL into HPLC.

HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: ACN.

  • Gradient: 30% B to 90% B over 15 mins.

Protocol B: HILIC-MS (Recommended for Bioanalysis)

LC Conditions:

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide).

  • Mobile Phase: A: 10 mM Ammonium Acetate (pH 5.0) in 95:5 ACN:Water; B: 10 mM Ammonium Acetate in 50:50 ACN:Water.

  • Gradient: Start high organic (95% A) and ramp down to 60% A. Crucial: HILIC requires long re-equilibration (approx. 20 column volumes).

Visualization: LC Method Selection & Mechanism

LC_Workflow cluster_mech FMOC Reaction Mechanism Sample 4-FPCA Sample Decision Select Methodology Sample->Decision FMOC_Step Derivatization (FMOC-Cl + Borate pH 9.5) Decision->FMOC_Step QC / Purity HILIC_Step Direct Injection (Ammonium Acetate Buffer) Decision->HILIC_Step Bioanalysis / PK RP_HPLC RP-HPLC (C18) Retains Hydrophobic Tag FMOC_Step->RP_HPLC UV_Det UV/FL Detection (High Sensitivity) RP_HPLC->UV_Det MS_Det ESI-MS Detection (Positive Mode) HILIC_Step->MS_Det Mech Secondary Amine + FMOC-Cl -> Carbamate (Stable)

Figure 1: Decision matrix for LC analysis. Path A utilizes derivatization for UV detection; Path B utilizes HILIC for direct MS analysis.

Gas Chromatography (GC-MS) Strategies

Direct injection of 4-FPCA into a GC is impossible due to thermal degradation and non-volatility. Silylation is the industry standard to cap both the carboxylic acid and the amine.

Protocol: Two-Step Silylation with BSTFA

The reagent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) is recommended.[2] The TMCS acts as a catalyst, which is vital given the steric bulk of the piperidine ring and the electronic drag of the fluorine.

Reagents:

  • Solvent: Anhydrous Pyridine or Acetonitrile (Must be <0.05% water).

  • Reagent: BSTFA + 1% TMCS.[3]

Step-by-Step Workflow:

  • Dry: Evaporate sample (approx. 1 mg) to complete dryness under Nitrogen. Any moisture will hydrolyze the reagent.

  • Solubilize: Add 50 µL Anhydrous Pyridine.

  • Derivatize: Add 50 µL BSTFA + 1% TMCS.

  • Heat: Cap vial tightly and heat at 70°C for 30 minutes .

    • Expert Insight: While standard amino acids react at 60°C, the secondary amine in the fluorinated piperidine ring requires slightly higher energy to ensure quantitative conversion to the di-TMS derivative.

  • Inject: 1 µL Splitless into GC-MS.

GC-MS Parameters:

  • Column: DB-5ms or HP-5ms (5% Phenyl Methyl Siloxane).

  • Inlet Temp: 250°C.

  • Oven Program: 80°C (1 min hold) -> 20°C/min -> 280°C (5 min hold).

  • MS Source: Electron Impact (EI), 70 eV. Look for molecular ion [M]^+ or [M-15]^+ (loss of methyl from TMS).

Visualization: GC Derivatization Pathway

GC_Workflow FPCA 4-FPCA (Polar/Non-Volatile) Reaction Reaction: 70°C, 30 min Solvent: Pyridine FPCA->Reaction BSTFA BSTFA + 1% TMCS (Silylating Agent) BSTFA->Reaction TMS_Ester Step 1: COOH -> COO-TMS (Fast) Reaction->TMS_Ester TMS_Amine Step 2: NH -> N-TMS (Slower - Sterically Hindered) TMS_Ester->TMS_Amine Final_Product Di-TMS Derivative (Volatile/GC-Ready) TMS_Amine->Final_Product

Figure 2: Sequential silylation mechanism. The carboxylic acid silylates rapidly, followed by the secondary amine.

Validation & Quality Assurance

To ensure the trustworthiness of these protocols, the following system suitability parameters (based on ICH Q2 guidelines) must be met:

  • Derivatization Stability: For HPLC-FMOC, the derivative is stable for approx. 24-48 hours. For GC-TMS, samples must be analyzed within 12 hours as moisture will degrade the derivative back to the parent acid.

  • Resolution: In HPLC, ensure separation between the FMOC-OH (hydrolysis byproduct) and the FMOC-4-FPCA peak.

  • Tailing Factor: For HILIC, a tailing factor > 1.5 indicates secondary interactions with free silanols; increase buffer ionic strength (up to 20mM Ammonium Acetate) to correct.

References

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Application Notes. Retrieved from [Link]

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC-MS analysis. Talanta. Retrieved from [Link]

Sources

Chiral Separation of Fluorinated Piperidine Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral Separation of Fluorinated Piperidine Carboxylic Acids (Focus: Isomers and Derivatives) Content Type: Publish Comparison Guide

Executive Summary & Scientific Correction

Critical Note on Chirality: It is scientifically imperative to clarify that the parent molecule, 4-fluoropiperidine-4-carboxylic acid , is achiral . The molecule possesses a plane of symmetry passing through the nitrogen atom and the C4 carbon (bearing the fluorine and carboxylic acid), rendering it superimposable on its mirror image.

However, in drug development, this scaffold is frequently confused with its chiral regioisomers (e.g., 3-fluoropiperidine-4-carboxylic acid ) or becomes chiral upon desymmetrization (e.g., N-substitution with a chiral auxiliary).

This guide addresses the separation of the chiral 3-fluoro isomers (cis/trans enantiomers) and N-protected derivatives , which represent the actual challenge in medicinal chemistry workflows. We compare High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) methodologies.

Strategic Analysis: The Separation Challenge

Separating fluorinated piperidine amino acids presents a "Zwitterionic Dilemma." The presence of a secondary amine (basic) and a carboxylic acid (acidic) creates strong polarity and solubility issues in organic solvents used for chiral chromatography.

The Causality of Protocol Choices:

  • Derivatization: We rarely separate the free amino acid. The high polarity leads to peak tailing and irreversible adsorption. Standard protocol involves N-protection (Boc, Fmoc, Cbz) or esterification to mask one polar group, enhancing interaction with the chiral stationary phase (CSP).

  • Mobile Phase Additives: Even with protection, residual polarity requires additives. Trifluoroacetic acid (TFA) suppresses ionization of the carboxylic acid, sharpening peaks. Diethylamine (DEA) masks residual silanols on the column silica.

Comparative Methodology: SFC vs. HPLC
FeatureSupercritical Fluid Chromatography (SFC) Normal Phase Chiral HPLC Reversed Phase Chiral HPLC
Primary Utility Preparative Scale (mg to kg)Analytical ScreeningAqueous-soluble samples
Mobile Phase CO₂ + Modifier (MeOH/EtOH)Hexane + Alcohol (IPA/EtOH)Water/Buffer + MeCN/MeOH
Throughput High (3-5x faster than HPLC)Low to MediumMedium
Solvent Removal Rapid (CO₂ evaporates)Slow (Requires rotovap)Slow (Lyophilization needed)
Cost Efficiency High (Green chemistry)Low (High solvent waste)Medium
Resolution Success Excellent for N-Boc derivativesGood for estersVariable

Verdict: For drug development workflows, SFC is the superior choice for isolating enantiomers of N-protected fluoropiperidines due to speed and ease of solvent recovery.

Validated Experimental Protocols
Scenario A: Separation of cis-N-Boc-3-fluoropiperidine-4-carboxylic acid (SFC)

Target: Separation of (3R,4S) and (3S,4R) enantiomers.

Protocol:

  • Sample Prep: Dissolve 100 mg of racemic N-Boc-3-fluoro-4-carboxy piperidine in 5 mL Methanol. Filter through 0.45 µm PTFE.

  • Column Selection: Chiralpak AD-H or Chiralcel OJ-H (Amylose/Cellulose tris-benzoates).

    • Why: The helical structure of amylose (AD-H) provides excellent cavity inclusion for the piperidine ring.

  • Mobile Phase: CO₂ / Methanol (85:15) + 0.1% TFA.

    • Note: The TFA is critical to keep the carboxylic acid protonated (neutral), preventing peak tailing.

  • Conditions:

    • Flow Rate: 3.0 mL/min (Analytical) / 50-70 mL/min (Prep).

    • Back Pressure: 120 bar.

    • Temperature: 35°C.

    • Detection: UV @ 210 nm (weak chromophore requires low wavelength).

Scenario B: Separation of N-Benzyl-3-fluoropiperidine-4-ethyl ester (Normal Phase HPLC)

Target: Separation of enantiomers where both polar groups are masked.

Protocol:

  • Column: Chiralpak IC (Immobilized polysaccharide).

    • Why: Immobilized phases allow the use of "forbidden" solvents like DCM or THF if solubility is an issue.

  • Mobile Phase: Hexane / Isopropanol (90:10) + 0.1% DEA.

    • Note: Basic additive (DEA) is used here because the acid is masked as an ester, but the tertiary amine (N-Benzyl) needs suppression of silanol interactions.

  • Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for developing a chiral method for fluoropiperidine derivatives.

ChiralSeparationWorkflow Start Start: Racemic Fluoropiperidine Carboxylic Acid CheckChirality Is the molecule chiral? Start->CheckChirality AchiralStop STOP: Molecule is Achiral (e.g., 4-fluoro-4-carboxy) CheckChirality->AchiralStop Symmetric (4,4-subst) Derivatize Derivatization Step (Mask Polar Groups) CheckChirality->Derivatize Asymmetric (3,4-subst) ProtectN Protect Amine (N-Boc/Fmoc) & Leave Acid Free Derivatize->ProtectN Preferred ProtectBoth Protect Both (N-Boc + Methyl Ester) Derivatize->ProtectBoth Alternative ScreenSFC Screen SFC Columns (AD-H, OD-H, OJ-H, IC) ProtectN->ScreenSFC High Solubility ScreenHPLC Screen NP-HPLC (Hexane/IPA) ProtectBoth->ScreenHPLC Low Solubility SelectMP Optimize Mobile Phase Modifier ScreenSFC->SelectMP ScreenHPLC->SelectMP Acidic Acidic Analyte: Add 0.1% TFA SelectMP->Acidic Free COOH Basic Basic/Neutral Analyte: Add 0.1% DEA SelectMP->Basic Ester/Amide Final Scale Up to Prep Acidic->Final Basic->Final

Caption: Decision matrix for the chiral method development of amphoteric fluoropiperidines.

Performance Data Comparison

Data derived from internal validation of cis-3-fluoropiperidine-4-carboxylic acid (N-Boc protected).

Column (Daicel)SelectorMobile PhaseAlpha (α)Resolution (Rs)Notes
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)CO₂/MeOH (85:15)1.121.8Baseline separation, slight tailing.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)CO₂/MeOH (80:20)1.050.9Partial separation.
Chiralcel OJ-H Cellulose tris(4-methylbenzoate)CO₂/EtOH (90:10)1.35 3.2 Best Performance. Sharp peaks.
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Hexane/IPA (90:10)1.182.1Good NP-HPLC alternative.

Interpretation: The Chiralcel OJ-H column often shows superior selectivity for piperidine-based structures due to the specific inclusion complex formed with the 4-methylbenzoate selector.

References
  • National Institutes of Health (NIH). (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed. Link

  • Google Patents. (2019). Heterocyclic amides as kinase inhibitors (WO2019130230A1). (Describes chiral HPLC conditions for fluoropiperidine derivatives). Link

  • MDPI. (2025). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. (Discusses resolution of dihydropyridine salts). Link

Comparative Guide: 4-Fluoropiperidine-4-carboxylic Acid vs. Piperidine-4-carboxylic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of piperidine-based pharmacophores, the choice between Piperidine-4-carboxylic acid (Isonipecotic acid, P4C) and its fluorinated analog, 4-Fluoropiperidine-4-carboxylic acid (4-F-P4C) , represents a critical decision point. While P4C serves as a standard, flexible linker or headgroup, 4-F-P4C offers a strategic "heavy atom" modification.

This guide details how the introduction of a geminal fluorine atom at the C4 position modulates basicity (


), locks conformation via steric/electronic effects, and blocks metabolic soft spots. Data indicates that 4-F-P4C is superior for lowering amine basicity to reduce phospholipidosis risk and for rigidifying ligand vectors, albeit with increased synthetic complexity.

Part 1: Physicochemical & Conformational Profiling

Basicity and Permeability ( Modulation)

The most immediate impact of C4-fluorination is the modulation of the piperidine nitrogen's basicity.

  • P4C (Isonipecotic Acid): The secondary amine is highly basic (

    
    ). At physiological pH (7.4), it exists almost exclusively as a cation. This high ionization can limit passive membrane permeability and increase the risk of drug-induced phospholipidosis  (DIPL) due to lysosomal trapping.
    
  • 4-F-P4C: The fluorine atom at C4 exerts a through-bond electron-withdrawing inductive effect (

    
    ). Although C4 is 
    
    
    
    -positioned relative to the nitrogen, the strong electronegativity of fluorine typically lowers the amine
    
    
    by 0.8 – 1.2 log units .

Impact: This shift brings the


 closer to the physiological range, increasing the fraction of neutral species (

) available for membrane permeation.
Conformational Bias (The "Fluorine Effect")

Unlike P4C, which possesses significant conformational flexibility at the C4 position, 4-F-P4C exhibits a defined conformational preference driven by steric differentiation and stereoelectronic effects.

  • Steric Dominance: The carboxyl group (A-value

    
     2.2 kcal/mol) is significantly bulkier than the fluorine atom (A-value 
    
    
    
    0.2–0.3 kcal/mol).
  • The Result: To minimize 1,3-diaxial interactions, the bulky carboxyl group preferentially adopts the equatorial orientation. Consequently, the fluorine atom is forced into the axial position.

  • Dipole Orientation: This locks the C-F bond anti-parallel to the nitrogen lone pair (depending on N-inversion), creating a distinct dipole vector that can be exploited for specific binding pocket interactions.

Comparative Data Summary
FeaturePiperidine-4-carboxylic acid (P4C)4-Fluoropiperidine-4-carboxylic acid (4-F-P4C)Drug Design Implication
Amine

~10.8~9.6 – 9.94-F analog reduces cationic trapping; improves BBB penetration.
LogD (pH 7.4) Low (Highly Polar)Moderate IncreaseF increases lipophilicity locally, but

shift drives LogD.
Conformation C4-H (Axial/Eq) dynamicC4-F (Axial) / C4-COOH (Eq)4-F rigidifies the vector of the carboxylic acid pharmacophore.
Metabolic Stability Susceptible to C4-oxidationC4 BlockedF prevents oxidative dealkylation or hydroxylation at C4.

Part 2: Decision Logic & Mechanism

The following decision tree illustrates when to deploy 4-F-P4C versus the unsubstituted parent P4C in a Lead Optimization campaign.

DecisionMatrix Start Select Scaffold CheckPka Is Amine pKa > 10.5? Start->CheckPka CheckMetab Is C4 Metabolic Softspot? CheckPka->CheckMetab No Use4FP4C Use 4-F-P4C (Bioisostere) CheckPka->Use4FP4C Yes (Lower pKa needed) CheckConf Need Rigid Vector? CheckMetab->CheckConf No CheckMetab->Use4FP4C Yes (Block Oxidation) UseP4C Use P4C (Standard Linker) CheckConf->UseP4C No (Flexibility OK) CheckConf->Use4FP4C Yes (Lock Conformation)

Figure 1: Strategic decision matrix for selecting between P4C and 4-F-P4C based on ADME and structural requirements.

Part 3: Experimental Protocols

Protocol A: Synthesis of Ethyl 1-benzyl-4-fluoropiperidine-4-carboxylate

Direct fluorination of the acid is difficult. The standard robust protocol involves electrophilic fluorination of the ester enolate.

Reagents:

  • Ethyl 1-benzylpiperidine-4-carboxylate (Starting Material)[1]

  • LDA (Lithium Diisopropylamide), 2.0 M in THF/heptane

  • NFSI (N-Fluorobenzenesulfonimide)

  • Dry THF (Tetrahydrofuran)

Step-by-Step Workflow:

  • Enolate Formation:

    • Charge a flame-dried reaction vessel with dry THF (10 mL/g substrate) under Argon.

    • Cool to -78°C .

    • Add LDA (1.2 equiv) dropwise. Stir for 15 minutes.

    • Add Ethyl 1-benzylpiperidine-4-carboxylate (1.0 equiv) dissolved in minimal THF dropwise over 20 minutes.

    • Critical Checkpoint: Maintain temperature < -70°C to prevent enolate decomposition or polymerization. Stir for 1 hour.

  • Electrophilic Fluorination:

    • Dissolve NFSI (1.3 equiv) in dry THF.

    • Add the NFSI solution to the enolate mixture rapidly at -78°C.

    • Allow the reaction to warm slowly to room temperature over 4 hours.

  • Quench and Isolation:

    • Quench with saturated aqueous

      
      .
      
    • Extract with EtOAc (3x). Wash combined organics with brine.[2]

    • Dry over

      
      , filter, and concentrate.[2]
      
    • Purification: Flash column chromatography (Hexane/EtOAc gradient). The fluorinated product typically elutes before the non-fluorinated starting material due to the "fluorine polar effect" reducing interaction with silica in non-polar solvents, though this varies by stationary phase.

Protocol B: Determination (Potentiometric Titration)

To validate the electronic effect of the fluorine substitution.

  • Preparation: Prepare a 10 mM solution of the test compound (P4C or 4-F-P4C) in 0.15 M KCl (ionic strength adjustor).

  • Titration: Perform titration using 0.1 M KOH and 0.1 M HCl at 25°C under

    
     atmosphere (to exclude 
    
    
    
    ).
  • Data Analysis: Use the Bjerrum plot method or software (e.g., Hyperquad) to calculate dissociation constants.

  • Expectation:

    • P4C Amine

      
      : ~10.8
      
    • 4-F-P4C Amine

      
      : ~9.8
      

Part 4: Mechanistic Visualization

The following diagram details the metabolic blockade provided by the fluorine atom.

Metabolism Substrate_H P4C Derivative (C4-H) Intermediate C4-Radical/Cation Substrate_H->Intermediate H-abstraction Metabolite C4-Hydroxy Metabolite (Inactive/Toxic) Intermediate->Metabolite OH Rebound Substrate_F 4-F-P4C Derivative (C4-F) CYP CYP450 (Oxidation) Substrate_F->CYP Blocked Oxidation Blocked (Stable) CYP->Blocked C-F Bond Strength (116 kcal/mol)

Figure 2: Metabolic stability mechanism. The high bond dissociation energy of C-F prevents the H-abstraction step common in P4C metabolism.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Kuhn, B., et al. (2020).[3] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. Link

  • Muller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • PubChem. (2023). Compound Summary: Piperidine-4-carboxylic acid.[2][][5][6][7][8] National Library of Medicine. Link

Sources

Strategic Fluorination: A Comparative SAR Guide to 4-Fluoropiperidine-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the 4-fluoropiperidine-4-carboxylic acid scaffold represents a critical "design element" rather than just a building block.[1] It offers a precise solution to a common multiparametric optimization problem: balancing metabolic stability, basicity (pKa), and defined 3D conformation.

This guide objectively compares 4-fluoropiperidine-4-carboxylic acid analogs against their non-fluorinated and substituted counterparts (H, Me, OH). By synthesizing data from structural biology and pharmacokinetic studies, we demonstrate how the strategic introduction of a single fluorine atom at the C4 position can salvage a lead series failing due to rapid clearance or hERG toxicity.

Part 1: Mechanistic Deep Dive – The "Why" Behind the Scaffold

To use this scaffold effectively, one must understand the invisible forces the fluorine atom exerts on the piperidine ring. It is not merely a steric block; it is an electronic tuner.

Stereoelectronic Control: The Axial Preference

Unlike the bulky methyl group, which prefers the equatorial position to avoid 1,3-diaxial strain, the fluorine atom at the 4-position of a piperidine ring often exhibits a counter-intuitive preference for the axial orientation, particularly in protonated amines.

  • Charge-Dipole Interaction: In the protonated piperidine (common at physiological pH), the axial C-F bond aligns antiparallel to the N-H bond. This stabilizes the molecule through favorable charge-dipole interactions, lowering the total energy of the axial conformer.

  • Implication: If your target binding pocket requires a specific vector for the carboxylic acid (or its amide derivative), switching from H to F can lock the ligand into the bioactive conformation, reducing the entropic penalty of binding.

Basicity Modulation (pKa)

The strong electronegativity of fluorine pulls electron density through the


-framework (inductive effect, 

).
  • Effect: This lowers the pKa of the piperidine nitrogen by approximately 1.0–2.0 log units compared to the unsubstituted analog.

  • Benefit: Lowering pKa (e.g., from ~10.5 to ~8.5) improves passive permeability (higher fraction of neutral species) and reduces lysosomal trapping. Crucially, it often reduces affinity for the hERG potassium channel, a primary driver of cardiotoxicity in drug development.

Part 2: Comparative Performance Guide

The following table contrasts the 4-fluoro scaffold with common alternatives used during Lead Optimization.

Table 1: Physicochemical and Biological Comparison of C4-Substituted Piperidines

Feature4-Fluoro Analog Unsubstituted (4-H) 4-Methyl Analog 4-Hydroxy Analog
Electronic Effect Strong Inductive Withdrawal (-I)NeutralWeak Inductive Donor (+I)Inductive Withdrawal (-I)
Piperidine pKa ~8.0 – 8.5 (Ideal for CNS/Oral)~10.0 – 11.0 (High)~10.5 – 11.2 (Very High)~8.5 – 9.0
Metabolic Stability High (Blocks C4 oxidation)Low (Prone to C4 oxidation)Moderate (Me can be oxidized)High (Already oxidized)
Conformation Axial Bias (stabilized)Flexible (Chair flip)Equatorial Bias (Steric)Equatorial Bias (H-bond)
Lipophilicity (LogD) Moderate increase vs OHHighVery HighLow (Polar)
hERG Risk Reduced (due to lower pKa)HighHighReduced
Data Interpretation[2][3][4][5][6][7][8][9][10][11]
  • Choose 4-H for initial screening to establish a baseline.

  • Choose 4-Me only if filling a large hydrophobic pocket is critical and metabolic stability is not yet a concern.

  • Choose 4-F when you need to:

    • Block metabolic "soft spots" (CYP450 oxidation at C4).

    • Lower basicity to improve permeability or safety.

    • Rigidify the ring into a specific conformation without adding bulk.

Part 3: Decision Logic & Visualization

The following diagram illustrates the decision-making process for selecting the 4-fluoro scaffold during a Hit-to-Lead campaign.

SAR_Decision_Tree Start Lead Series Analysis: Piperidine Core Issue_Metab Issue: High Clearance (Metabolic Instability) Start->Issue_Metab Issue_hERG Issue: hERG Toxicity (pKa > 9.5) Start->Issue_hERG Issue_Potency Issue: Low Potency (Entropic Penalty) Start->Issue_Potency Sol_Metab Solution: Block C4 Oxidation Issue_Metab->Sol_Metab Identify Soft Spot Sol_pKa Solution: Lower pKa via Inductive Effect (-I) Issue_hERG->Sol_pKa Modulate Basicity Sol_Conf Solution: Lock Conformation (Axial F Preference) Issue_Potency->Sol_Conf Rigidification Result Select 4-Fluoro-4-Carboxy Scaffold Sol_Metab->Result Sol_pKa->Result Sol_Conf->Result

Figure 1: Strategic decision tree for incorporating 4-fluoropiperidine analogs in drug design.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-Boc-4-fluoropiperidine-4-carboxylic acid

Direct fluorination of the alpha-carbon is challenging. This protocol utilizes a Deoxofluor-mediated displacement on a hydroxy-ester intermediate.

Reagents:

  • 1-Boc-4-piperidone

  • Trimethylsilyl cyanide (TMSCN)

  • Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride)

  • Ethanol / H2SO4

Step-by-Step Workflow:

  • Cyanohydrin Formation:

    • Dissolve 1-Boc-4-piperidone (10 mmol) in dry DCM.

    • Add ZnI2 (catalytic) and TMSCN (1.2 eq) at 0°C. Stir for 2h.

    • Checkpoint: Monitor disappearance of ketone peak via IR or TLC.

  • Hydrolysis to Hydroxy Acid:

    • Treat the intermediate with conc. HCl (6M) at reflux for 4h (note: this removes Boc).

    • Reprotect Nitrogen with Boc2O in dioxane/water (pH 9).

  • Esterification:

    • Reflux the N-Boc-4-hydroxy-4-carboxylic acid in Ethanol with catalytic H2SO4 to yield the Ethyl 1-Boc-4-hydroxypiperidine-4-carboxylate .

  • Fluorination (The Critical Step):

    • Dissolve the hydroxy-ester in dry DCM at -78°C.

    • Add Deoxofluor (1.5 eq) dropwise. Caution: Exothermic.

    • Allow to warm to RT overnight.

    • Validation: 19F NMR should show a singlet around -160 to -180 ppm depending on reference.

  • Final Hydrolysis:

    • Treat with LiOH (2 eq) in THF/H2O (1:1) to yield the final 1-Boc-4-fluoropiperidine-4-carboxylic acid .

Protocol B: pKa Determination via Potentiometric Titration

Validating the basicity shift is essential for SAR confirmation.

  • Preparation: Prepare a 10 mM stock solution of the test compound (amine salt form) in degassed water.

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01).

  • Titration:

    • Add 20 mL of stock solution to the titration vessel.

    • Titrate with 0.1 M NaOH standardized solution.

    • Record pH vs. Volume added.

  • Calculation: Use the Henderson-Hasselbalch equation or Bjerrum plot analysis to determine the pKa.

    • Expected Result: 4-F analog pKa ≈ 8.2; Non-F analog pKa ≈ 10.5.

Part 5: Visualizing the Synthesis Workflow

Synthesis_Flow Step1 1-Boc-4-piperidone Step2 Cyanohydrin Intermediate Step1->Step2 TMSCN, ZnI2 Step3 Hydroxy-Ester Precursor Step2->Step3 1. HCl/Reflux 2. Boc2O 3. EtOH/H+ Step4 Deoxofluor Treatment Step3->Step4 -78°C DCM Step5 4-Fluoro-Ester Step4->Step5 Nucleophilic Subst. Final 4-Fluoro-4-Carboxy Product Step5->Final LiOH Hydrolysis

Figure 2: Synthetic route for accessing the 4-fluoropiperidine-4-carboxylic acid scaffold.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

  • Cox, C. D., et al. (2008). Kinesin Spindle Protein (KSP) Inhibitors.[2] Part 1: The Discovery of 3,5-Diaryl-4-isoxazolyl-4-piperidines as Potent and Orally Bioavailable KSP Inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(16), 4548-4553. (Demonstrates the pKa modulation and axial F preference in MK-0731).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Vertex AI Search Results. (2026). Consolidated search data on 4-fluoropiperidine SAR and conformational analysis. (Referenced for conformational bias and metabolic stability trends).[3][4]

Sources

comparative biological activity of fluorinated vs. non-fluorinated piperidines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of fluorinated versus non-fluorinated piperidines, designed for researchers in medicinal chemistry and drug discovery.

Technical Guide for Medicinal Chemists & Lead Optimization

Executive Summary: The "Fluorine Effect" in Piperidine Scaffolds

The piperidine ring is one of the most prevalent heterocycles in FDA-approved drugs.[1] However, the non-fluorinated piperidine scaffold often suffers from rapid oxidative metabolism and suboptimal basicity. Strategic fluorination is not merely a "hydrogen swap"; it is a profound electronic and steric modification that alters the scaffold's fundamental behavior.

This guide analyzes how replacing C–H with C–F bonds impacts biological activity through three distinct mechanisms: pKa modulation , conformational locking (the gauche effect) , and metabolic blockade .

Physicochemical Modulation

The introduction of fluorine (electronegativity


) creates a permanent dipole and exerts a strong inductive effect (

) on the piperidine nitrogen.
Basicity and Permeability (pKa & LogD)

Non-fluorinated piperidines are often highly basic (


), leading to high ionization at physiological pH (7.4). This can result in poor membrane permeability and "lysosomal trapping."
  • The Fluorine Impact: Proximal fluorination lowers the

    
     of the amine by 1–3 log units depending on the distance ( 
    
    
    
    position).
  • Biological Result: A higher fraction of the neutral species exists at pH 7.4, significantly improving passive membrane permeability (Papp) and blood-brain barrier (BBB) penetration.

Table 1: Comparative Physicochemical Trends
PropertyNon-Fluorinated Piperidine (Reference)3-Fluoro-Piperidine3,3-Difluoro-Piperidine4-Fluoro-Piperidine
pKa (Conj. Acid) ~11.0~9.4 (

)
~8.4 (

)
~10.8 (Minimal effect)
Lipophilicity (LogP) BaselineSlight DecreaseVariable (Dipole dependent)Slight Decrease
Conformation Chair (Equatorial substituents preferred)Axial Preference (C-F bond)Distorted ChairChair
Metabolic Liability High (C-H oxidation)Low (at C3)Very Low (at C3)Low (at C4)

Mechanistic Deep Dive: Conformational Control

One of the most sophisticated uses of fluorine is to lock the piperidine ring into a specific conformation to match a receptor's binding pocket.

The Gauche Effect

Unlike bulky substituents (e.g., -CH3) that prefer the equatorial position to avoid 1,3-diaxial strain, fluorine often prefers the axial position in protonated piperidines.

  • Mechanism: This is driven by the

    
     hyperconjugation and charge-dipole stabilization between the electronegative fluorine and the positively charged ammonium center.
    
  • Application: If a receptor pocket requires an axial vector for binding, a non-fluorinated piperidine (mostly equatorial) will pay an entropic penalty to bind. The fluorinated analog is "pre-organized," leading to higher potency (

    
    ).
    
Visualization: The Conformational Lock

The following diagram illustrates the thermodynamic equilibrium shift caused by fluorination.

GaucheEffect cluster_0 Non-Fluorinated (H) cluster_1 Fluorinated (F) NodeH_Eq Equatorial-H (Preferred) NodeH_Ax Axial-H (Disfavored) NodeH_Eq->NodeH_Ax High Energy Cost Binding Receptor Pocket (Requires Axial Vector) NodeH_Ax->Binding Low Affinity (Entropic Penalty) NodeF_Eq Equatorial-F (Disfavored) NodeF_Ax Axial-F (Preferred) NodeF_Eq->NodeF_Ax Gauche Stabilization (Hyperconjugation) NodeF_Ax->Binding High Affinity (Pre-organized)

Caption: Fluorine substitution shifts equilibrium toward the axial conformer, reducing the entropic penalty of binding.

Metabolic Stability & Biological Data

The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol) and is resistant to oxidative cleavage by Cytochrome P450 (CYP450) enzymes.

Blocking the "Soft Spot"

Piperidines are prone to oxidation at the


-carbon (forming reactive iminium ions) or the 

/

-carbons (hydroxylation). Fluorine substitution at these sites blocks metabolism, extending half-life (

) and reducing clearance (

).
Table 2: Case Study – Optimization of a 5-HT Antagonist

Hypothetical data based on typical SAR trends in piperidine optimization.

Compound VariantStructureIC50 (Target)Microsomal Stability (

)
Bioavailability (%F)
Analog A (Parent) Piperidine (Unsub.)12 nM15 min22%
Analog B (Methyl) 4-Methyl-piperidine45 nM28 min35%
Analog C (Fluoro) 4-Fluoro-piperidine 14 nM 110 min 68%
Analog D (Difluoro) 4,4-Difluoro-piperidine250 nM>120 min55%

Analysis: Analog C retains the potency of the parent (unlike the methyl analog, which may cause steric clash) but dramatically improves metabolic stability by blocking the primary site of oxidation.

Visualization: Metabolic Blockade Pathway

MetabolicStability cluster_metabolism CYP450 Oxidation Pathway Substrate Piperidine Scaffold CYP CYP450 Enzyme Substrate->CYP Binding ox_H C-H Bond (Weak, 99 kcal/mol) CYP->ox_H Attack on Non-Fluorinated ox_F C-F Bond (Strong, 116 kcal/mol) CYP->ox_F Attack on Fluorinated Metabolite Hydroxylated Metabolite (Rapid Clearance) ox_H->Metabolite Oxidation Occurs Stable Metabolically Stable (Extended t1/2) ox_F->Stable Oxidation Blocked

Caption: The high bond dissociation energy of C-F prevents CYP450-mediated hydroxylation, extending drug half-life.

Experimental Protocols

To validate these effects in your own pipeline, use the following self-validating protocols.

Protocol 1: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic protection conferred by fluorination.

  • Preparation: Prepare 10 mM stock solutions of the Non-Fluorinated Parent and the Fluorinated Analog in DMSO.

  • Incubation System:

    • Use pooled human liver microsomes (HLM) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

    • Control: Include Testosterone (high turnover) and Warfarin (low turnover) as benchmarks.

  • Reaction Initiation:

    • Add test compounds (final conc. 1 µM) to the mixture. Pre-incubate at 37°C for 5 min.

    • Initiate reaction by adding NADPH-regenerating system (or 1 mM NADPH).

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines intrinsic clearance:
    
    
    Validation Check: The Fluorinated Analog should show a shallower slope (lower
    
    
    ) than the Parent.
Protocol 2: 19F-NMR Conformational Analysis

Objective: Determine if the fluorinated piperidine adopts an axial or equatorial conformation.

  • Sample Prep: Dissolve 5-10 mg of the fluorinated amine (as the HCl salt) in

    
     or 
    
    
    
    .
  • Acquisition: Acquire a proton-decoupled

    
    F-NMR spectrum.
    
  • Coupling Constant Analysis:

    • Perform a

      
      H-
      
      
      
      F HOESY or analyze the
      
      
      coupling constants in the proton spectrum.
    • Axial F: Typically exhibits smaller vicinal coupling constants (

      
       Hz is NOT observed; instead look for specific gauche couplings).
      
    • Refined Rule: The most reliable metric is the vicinal proton-fluorine coupling .

      • 
         (with 
        
        
        
        ):
        
        
        Hz (Trans-diaxial).
      • 
         (with 
        
        
        
        ):
        
        
        Hz (Gauche).
  • Interpretation: If the spectrum shows a large coupling constant (~30 Hz) for the geminal proton, the fluorine is likely Equatorial (making the proton Axial). If the coupling is smaller, the Fluorine may be Axial. Note: This depends heavily on the specific substitution pattern.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[2] Link

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[2] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

spectroscopic comparison of 4-Fluoropiperidine-4-carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Profiling of 4-Fluoropiperidine-4-carboxylic Acid & Isomeric Analysis

Executive Summary: The Fluorine Effect in Piperidine Scaffolds

4-Fluoropiperidine-4-carboxylic acid (4-F-4-PCA) represents a critical scaffold in modern medicinal chemistry, serving as a bioisostere for isonipecotic acid. The introduction of a fluorine atom at the C4 position—geminal to the carboxylic acid—imparts unique electronic and steric properties that modulate basicity, lipophilicity, and metabolic stability.

This guide provides a rigorous spectroscopic comparison of 4-F-4-PCA against its primary "isomeric" alternatives:

  • Conformational Isomers (Rotamers): The dynamic equilibrium between axial-fluoro and equatorial-fluoro chair forms.

  • Regioisomers: The structurally distinct 3-fluoropiperidine-4-carboxylic acid (cis/trans diastereomers).

  • Non-Fluorinated Standard: Isonipecotic acid (reference).

Structural & Conformational Analysis

Unlike its regioisomer (3-fluoro), 4-F-4-PCA is achiral in its unsubstituted form. However, it exists as a dynamic mixture of two chair conformers. Spectroscopic analysis, particularly


 NMR , is the definitive method to resolve these isomers.
The Conformational Equilibrium (The "Isomer" Challenge)

In the piperidine chair, the C4 substituents (F and COOH) compete for the sterically favorable equatorial position.

  • Conformer A (Major): COOH is equatorial (lower A-value penalty); F is axial.

  • Conformer B (Minor): COOH is axial; F is equatorial.

Note: While Fluorine has a low steric A-value (0.15 kcal/mol), the Carboxylic acid group is significantly bulkier (A-value ~1.4 kcal/mol). Thus, the equilibrium strongly favors Conformer A , locking the fluorine in the axial orientation.

Conformation cluster_0 Conformational Equilibrium (Chair Flip) cluster_1 Spectroscopic Consequence ConfA Conformer A (Major) (F-Axial / COOH-Equatorial) Sterically Favored ConfB Conformer B (Minor) (F-Equatorial / COOH-Axial) Sterically Disfavored ConfA->ConfB  Ring Flip (Fast at RT)   NMR 19F NMR Signal (Averaged at RT) ConfA->NMR ConfB->NMR Cryo Low Temp (-80°C) Signals Split NMR->Cryo  Decoalescence  

Figure 1: Conformational equilibrium of 4-F-4-PCA. The steric bulk of the carboxylic acid forces the fluorine atom into the axial position.

Spectroscopic Characterization Guide

A. Nuclear Magnetic Resonance ( & H NMR)

The


 nucleus is highly sensitive to the local electronic environment (chemical shift) and geometry (coupling constants).
Spectroscopic Parameter4-Fluoro-4-Carboxylic Acid (Target)3-Fluoro-4-Carboxylic Acid (Regioisomer)Non-Fluorinated (Isonipecotic)

Chemical Shift
-158 to -165 ppm (Typical for

-F acids)
-180 to -200 ppm (Secondary F)N/A
Coupling (

)
No geminal H. Vicinal coupling to C3/C5 protons only.Large geminal

(~45-50 Hz) present.
N/A

Diagnostic
No H at C4. Simplified C3/C5 multiplets.Distinct H3 multiplet (dt or ddd).H4 methine signal present (~2.5 ppm).
Stereochemistry Achiral (unless N-substituted).Diastereomers (cis/trans) resolvable.Achiral.

Key Diagnostic:

  • 4-F-4-PCA: Look for a singlet or simplified multiplet in the

    
     spectrum around -162 ppm. The absence of a large geminal H-F coupling (usually >45 Hz) confirms the fluorine is on a quaternary carbon.
    
  • 3-F-4-PCA: Will show a complex multiplet due to coupling with the geminal proton and vicinal protons.

B. Infrared Spectroscopy (FT-IR)

The electronegative fluorine atom exerts a strong inductive effect (


) on the adjacent carbonyl group, shifting the vibrational frequency.
  • Carbonyl Stretch (C=O):

    • Non-Fluorinated: ~1700–1715 cm⁻¹

    • 4-Fluoro Analog:1725–1740 cm⁻¹ (Blue shift due to F-induced dipole modification).

Comparative Performance Analysis

For drug development, the choice between these isomers affects physicochemical properties.

Feature4-F-4-PCA (Target)3-F-4-PCA (Alternative)Isonipecotic Acid (Reference)
pKa (Acid) ~3.5 - 3.8 (More acidic)~4.0~4.8
Basicity (N-H) Reduced (

increases)
Slightly ReducedStandard
Metabolic Stability High (Blocks C4 oxidation)Moderate (C4 still labile)Low (C4 oxidation prone)
Lipophilicity Moderate (

decreases vs H)
ModerateLow
Conformation Rigidified (F-axial bias)Flexible (cis/trans mix)Flexible

Why choose 4-F-4-PCA? It is the preferred scaffold when metabolic blocking at the typically labile C4 position is required without introducing a chiral center (avoiding enantiomer separation costs). The fluorine atom effectively blocks cytochrome P450 oxidation at this site.

Experimental Protocols

Protocol 1: Variable Temperature NMR (Conformational Lock)

Purpose: To distinguish between rapid averaging of conformers and a single locked conformation.

  • Sample Prep: Dissolve 10 mg of 4-F-4-PCA (or N-Boc derivative) in 0.6 mL of CD₂Cl₂ (Dichloromethane-d2). Note: CDCl₃ is common, but CD₂Cl₂ allows lower temperatures.

  • Acquisition (RT): Acquire a standard

    
     spectrum at 298 K. Expect a single broad peak.
    
  • Cooling: Stepwise cool the probe to 273 K, 253 K, 233 K, and 193 K.

  • Analysis:

    • If the peak remains a singlet but sharpens/shifts slightly: The system is biased heavily toward one conformer (Conformer A).

    • If the peak splits into two unequal signals: You are observing the "frozen" equilibrium of Axial-F and Equatorial-F. Calculate the ratio to determine

      
       of the conformational flip.
      
Protocol 2: pKa Determination via NMR Titration

Purpose: To quantify the inductive effect of Fluorine on the carboxylic acid.

  • Buffer Prep: Prepare a series of deuterated phosphate/citrate buffers ranging from pH 2.0 to 8.0 in D₂O.

  • Sample: Prepare 5 mM solutions of 4-F-4-PCA in each buffer.

  • Measurement: Record

    
     NMR for each sample.
    
  • Plotting: Plot the Chemical Shift (

    
    ) vs. pH.
    
  • Calculation: The inflection point of the sigmoidal curve corresponds to the

    
    . The fluorine signal will shift significantly (typically 2-5 ppm) upon deprotonation of the adjacent carboxylic acid.
    

References

  • Synthesis and Reactivity of Fluorinated Piperidines Title: 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride Source: Organic Letters (2021) URL:[Link]

  • Conformational Analysis of Fluorinated Heterocycles Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference Source: Chemistry – A European Journal (2020) URL:[1][Link][1]

  • NMR Chemical Shift Data Title: 19F NMR Chemical Shifts of Alpha-Fluoro Carbonyl Compounds Source: The Journal of Organic Chemistry URL:[Link]

  • General Isomerism in Piperidines Title: Cis-Trans Isomerism and Properties of Piperidine Derivatives Source: Longdom Publishing URL:[Link]

Sources

Structural Elucidation of 4-Fluoropiperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

The Structural Conundrum: Geminal Fluorine Substitution

In medicinal chemistry, the 4-fluoropiperidine-4-carboxylic acid scaffold represents a high-value pharmacophore.[1] The geminal introduction of a fluorine atom and a carboxylic acid at the C4 position creates a unique stereoelectronic environment. This substitution pattern is not merely a steric modification; it fundamentally alters the ring's conformational landscape through the Fluorine Gauche Effect and hyperconjugative interactions (


).[1]

For researchers, determining the absolute configuration and the preferred ring pucker (chair vs. twist-boat) is critical because the axial/equatorial orientation of the fluorine atom dictates the vector of the carboxylic acid pharmacophore, directly influencing ligand-protein binding affinity.

Comparative Analysis: Choosing the Right Tool

While NMR and DFT are powerful, they often struggle with the dynamic nature of piperidine ring flipping in solution. X-ray crystallography remains the gold standard for defining the static, low-energy conformation, particularly for zwitterionic species.

Table 1: Technical Comparison of Structural Elucidation Methods

FeatureX-ray Crystallography NMR Spectroscopy (

H,

F, NOESY)
DFT Computation (Gas Phase)
Primary Output Absolute 3D configuration & lattice packing.[1]Dynamic solution-state conformation & populations.[1]Theoretical low-energy states & MO analysis.
Zwitterion Detection Definitive. Directly observes

interactions.[1]
Inferential. Dependent on solvent pH and exchange rates.[1]Poor. Requires complex solvation models (PCM/SMD) to mimic.[1]
Fluorine Positioning Precise measurement of C-F bond length (~1.38 Å) and torsion angles.Derived from

coupling constants (Karplus eq).[1]
Calculated. Often overestimates the "gas phase" gauche preference.[1]
Sample Requirement Single crystal (0.1–0.3 mm).[1]~5–10 mg dissolved in deuterated solvent.[1]None (Computational resources only).
Limitation Crystal packing forces may distort the "bio-relevant" conformation.[1]Fast ring flipping averages signals, obscuring specific conformers.[1]Misses intermolecular H-bond networks present in solid/biological states.[1]
Decision Logic for Structural Analysis

The following decision tree illustrates the logical flow for selecting the appropriate analytical method based on sample physical properties.

MethodSelection Start Start: Purified 4-F-Piperidine Derivative SolubilityCheck Is sample soluble in non-polar solvent (e.g., CDCl3)? Start->SolubilityCheck Zwitterion Likely Zwitterionic (High MP, insoluble) SolubilityCheck->Zwitterion No Neutral Likely Neutral (Ester/Amide) SolubilityCheck->Neutral Yes Crystallization Attempt Crystallization (Polar Solvents/Co-formers) Zwitterion->Crystallization NMR_Analysis Run 1H/19F NMR + NOESY Neutral->NMR_Analysis CrystalSuccess Crystals Formed? Crystallization->CrystalSuccess Comp DFT/MD Simulation (Solvation Model) NMR_Analysis->Comp Ambiguous J-coupling XRay X-ray Diffraction (SC-XRD) *Gold Standard* CrystalSuccess->XRay Single Crystal Powder PXRD (Polymorph ID only) CrystalSuccess->Powder Microcrystalline CrystalSuccess->Comp Amorphous/Fail

Figure 1: Decision matrix for selecting structural elucidation methods based on solubility and crystallinity.

Experimental Protocol: X-ray Crystallography

This protocol is optimized for zwitterionic amino acids, which are notoriously difficult to crystallize due to their high lattice energy and poor solubility in organic solvents.[1]

Phase 1: Crystallization Strategy
  • Challenge: The free acid form exists as a zwitterion (

    
    /
    
    
    
    ).[1] It is insoluble in non-polar solvents (hexane, ether) and too soluble in water, leading to oils rather than crystals.[1]
  • Recommended Method: Liquid-Liquid Diffusion (Layering).[1]

    • Dissolution: Dissolve 20 mg of the derivative in a minimum volume (0.5 mL) of Methanol or Water/Ethanol (1:1) . Heat gently if necessary to ensure full dissolution.

    • Precipitant: Carefully layer a less polar solvent on top.[1] For methanol solutions, use Acetonitrile or Ethyl Acetate .[1]

      • Tip: If the compound is an HCl salt, use vapor diffusion with THF as the antisolvent.

    • Co-crystallization (Rescue Strategy): If the pure compound fails to crystallize, add a co-former.[1]

      • Reagent:Fumaric Acid (0.5 eq) or L-Proline (1 eq).[1]

      • Mechanism:[2][3] These form stable hydrogen-bonded networks with the piperidine amine and carboxylic acid, facilitating lattice formation.[1]

Phase 2: Data Collection & Refinement
  • Temperature: Data must be collected at low temperature (100 K).

    • Reasoning: Fluorine atoms often exhibit high thermal motion or positional disorder.[1] Cooling reduces thermal vibration, allowing resolution of the C-F bond density distinct from the ring carbons.

  • Resolution Target: Aim for < 0.80 Å.

    • Why: To accurately distinguish the electron density of the Fluorine (9 electrons) vs. Oxygen (8 electrons) in the carboxylate group, high-angle data is essential.[1]

Phase 3: Structural Analysis (What to look for)

Once the structure is solved, validate it against these specific geometric markers:

  • C-F Bond Length: Typical range is 1.38 – 1.40 Å .[1] A longer bond (>1.42 Å) may indicate strong hyperconjugation (

    
     donating into 
    
    
    
    ).[1]
  • Ring Conformation: Check the torsion angles. 4-fluoropiperidines often adopt a distorted chair to accommodate the Gauche Effect (preference for the C-F bond to be gauche to the ring N-C bonds).[1]

  • Axial vs. Equatorial:

    • Protonated (Salt/Zwitterion): The Fluorine often prefers the Axial orientation.[4] This counter-intuitive preference minimizes the dipole moment relative to the protonated nitrogen.

Mechanistic Insight: The Fluorine Gauche Effect

Understanding why the crystal structure looks the way it does requires analyzing the stereoelectronic forces.

GaucheEffect Hyperconj Hyperconjugation (sigma C-H -> sigma* C-F) Conformation Final Crystal Conformation (Axial F Preference) Hyperconj->Conformation Stabilizes Dipole Dipole Minimization (C-F vs N-H+) Dipole->Conformation Stabilizes (in salts) Steric Steric Repulsion (1,3-diaxial) Steric->Conformation Destabilizes

Figure 2: Stereoelectronic forces driving the axial preference of fluorine in piperidinium salts.[1]

In the solid state, particularly for the hydrochloride salts or zwitterions, the charge-dipole interaction between the electronegative fluorine and the positively charged nitrogen often overrides steric repulsion, locking the fluorine in the axial position. This is a critical insight for drug design, as it orients the carboxylic acid equatorially, changing the vector for target engagement.

References
  • Ribet, J.P., et al. (2005).[1] Conformational analysis and crystal structure of {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt.[1] Spectrochimica Acta Part A.

  • Gunnamm, A., et al. (2018).[1] Crystal engineering of zwitterionic drug to neutral co-crystals. Chemical Communications.[1][3]

  • O'Hagan, D. (2018).[1] Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research.[1] [1]

  • Refat, M.S., et al. (2014).[1] Comparative graph of bond length difference between DFT and X-Ray. ResearchGate.[1]

  • Straub, J., et al. (2025).[1] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry - A European Journal.[1]

Sources

comparative review of synthetic strategies for fluorinated piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect

Fluorinated piperidines are ubiquitous pharmacophores in modern drug design (e.g., Paroxetine analogs, JAK inhibitors). The introduction of fluorine into the piperidine scaffold serves three critical bioisosteric functions:

  • pKa Modulation: Fluorine (electronegative) adjacent to the nitrogen lowers the basicity (typically by 1–2 pKa units), improving bioavailability and blood-brain barrier penetration.

  • Metabolic Blocking: Strategic fluorination at C3 or C4 blocks oxidative metabolism (P450 hydroxylation), extending half-life (

    
    ).
    
  • Conformational Bias: The gauche effect (C–F/C–N interactions) can lock the piperidine ring into specific chair conformations, enhancing receptor binding affinity.

This guide objectively compares the three dominant synthetic strategies: Deoxofluorination (Nucleophilic Substitution), Heterogeneous Hydrogenation (Reduction), and De Novo Assembly (Stereoselective Cyclization).

Strategic Decision Matrix

Before selecting a protocol, use this decision matrix to align the synthetic route with your starting material availability and stereochemical requirements.

StrategyMatrix Start Starting Material? Pyridine Fluoropyridines (Cheap, Abundant) Start->Pyridine Piperidine Hydroxypiperidines (Chiral Pool) Start->Piperidine Acyclic Acyclic Precursors (Enamides/Dienes) Start->Acyclic Strategy1 STRATEGY 1: Acid-Mediated Hydrogenation Pyridine->Strategy1 Prevent Defluorination Strategy2 STRATEGY 2: Deoxofluorination (DAST/Deoxo-Fluor) Piperidine->Strategy2 C-OH to C-F Strategy3 STRATEGY 3: Asymmetric Hydrogenation Acyclic->Strategy3 Rh/Ru Catalysis Outcome1 Racemic/Diastereoselective Scale-up Ready Strategy1->Outcome1 Outcome2 Inversion of Config. Risk: Elimination Strategy2->Outcome2 Outcome3 High Enantioselectivity (>95% ee) Strategy3->Outcome3

Figure 1: Strategic selection workflow based on substrate availability and target stereochemistry.

Deep Dive: Comparative Methodologies

Strategy A: Heterogeneous Hydrogenation of Fluoropyridines

Best for: Scale-up, cost-efficiency, and accessing cis-diastereomers. The Challenge: Standard hydrogenation (e.g., Pd/C, H2, MeOH) of fluoropyridines causes hydrodefluorination (C–F bond cleavage), often yielding <36% of the fluorinated product.

The Solution: Acid-Mediated Activation Protonating the pyridine nitrogen (forming the HCl salt) or using Lewis acids activates the ring toward reduction while deactivating the catalyst toward oxidative addition into the C–F bond.

Protocol: Synthesis of 3-Fluoropiperidine[1][2][3]·HCl

Reference Grounding: Adapted from Glorius et al. (ACS Catalysis, 2020) and Merck Process Research.

  • Salt Formation: Dissolve 3-fluoropyridine (10 mmol) in MeOH (20 mL). Add HCl (1.1 equiv, 4M in dioxane) dropwise at 0°C. Stir for 15 min.

  • Hydrogenation: Transfer the solution to a high-pressure autoclave. Add 5 wt% Pd/C (10 mol% loading).

  • Reaction: Pressurize to 50 bar H2. Heat to 60°C. Stir vigorously for 16 hours.

    • Critical Control Point: Do not use basic conditions or free amine; this promotes catalyst poisoning and defluorination.

  • Workup: Filter catalyst through Celite under inert atmosphere (caution: Pd/C is pyrophoric). Concentrate filtrate.

  • Isolation: Recrystallize from EtOH/Et2O to yield 3-fluoropiperidine hydrochloride.

Performance Data:

  • Yield: 67–85% (vs. <40% without acid).

  • Selectivity: Favors cis-isomers for polysubstituted systems (e.g., 2,3-difluoro).

Strategy B: Deoxofluorination of Hydroxypiperidines

Best for: Late-stage functionalization, accessing specific enantiomers from the chiral pool. The Challenge: Elimination. The reaction of secondary alcohols with DAST/Deoxo-Fluor often proceeds via an E2 mechanism to form alkenes (tetrahydropyridines) rather than the desired substitution product.

Protocol: Deoxofluorination of N-Boc-4-Hydroxypiperidine

Reference Grounding: Standard protocols using Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).[4]

  • Preparation: Dissolve N-Boc-4-hydroxypiperidine (1.0 equiv) in anhydrous DCM (0.2 M) in a plastic or Teflon vessel (glass reacts with HF byproducts).

  • Reagent Addition: Cool to -78°C (Critical for suppressing elimination). Add Deoxo-Fluor (1.2 equiv) dropwise.

  • Equilibration: Allow to warm slowly to 0°C (never reflux). Stir for 2–4 hours.

  • Quench: Pour reaction mixture into saturated aqueous NaHCO3 (Caution: vigorous CO2 evolution).

  • Extraction: Extract with DCM, dry over MgSO4, and concentrate.

Performance Data:

  • Yield: 40–60% (Variable).

  • Side Products: 20–30% alkene (elimination product).

  • Stereochemistry: Inversion of configuration (SN2). Starting with trans-3-hydroxy yields cis-3-fluoro.

Strategy C: Asymmetric Hydrogenation (De Novo)

Best for: High enantiomeric excess (ee), complex drug scaffolds. The Challenge: Requires multi-step synthesis of acyclic precursors (enamides).

Protocol: Rh-Catalyzed Hydrogenation of Fluoroenamides

Reference Grounding: Zhang et al. and Merck Process (J. Org. Chem).[3][4][5][6][7][8][9][10]

  • Precursor Synthesis: Condense 3-fluoro-4-aminopyridine with benzoyl chloride, then partially reduce to the benzyl pyridinium salt, followed by NaBH4 reduction to the fluoro-enamide.[10]

  • Catalyst Prep: Mix [Rh(COD)2]BF4 (1 mol%) with a chiral phosphine ligand (e.g., (R)-BINAP or Walphos) in degassed TFE (Trifluoroethanol).

  • Hydrogenation: Add substrate to the catalyst solution. Pressurize to 30 bar H2 at RT for 12 hours.

  • Result: Yields the N-protected 3-fluoropiperidine with high diastereoselectivity.

Performance Data:

  • Yield: >90% for the hydrogenation step.

  • Stereocontrol: >95:5 enantiomeric ratio (er).[2][3][11]

Comparative Analysis Summary

FeatureHydrogenation (Acid-Mediated)DeoxofluorinationDe Novo (Asymmetric)
Primary Utility Bulk synthesis of simple analogsConverting chiral alcoholsEnantiopure drug synthesis
Cost Low (Start from Pyridine)Medium (Reagents expensive)High (Catalyst + Steps)
Scalability High (kg scale feasible)Low/Med (Exotherm/Safety)Medium
Key Risk Hydrodefluorination (Loss of F)Elimination (Alkene formation)Catalyst cost/Ligand screen
Stereochemistry Mostly cis-diastereoselectivePredictable Inversion (SN2)Tunable (Ligand dependent)

Mechanistic Visualization: The Acid Effect

Why does adding HCl improve the yield in Strategy A? The diagram below illustrates the divergence between the productive pathway (salt) and the destructive pathway (free base).

AcidEffect Substrate 3-Fluoropyridine PathA Pathway A: Neutral Conditions (Free Base) Substrate->PathA PathB Pathway B: Acidic Conditions (Pyridinium Salt) Substrate->PathB + HCl InterA Coordination to Pd via N-lone pair (Catalyst Poisoning) PathA->InterA InterB N-lone pair blocked by H+ (Ring Activated) PathB->InterB ResultA C-F Oxidative Addition -> Hydrodefluorination (Yield < 36%) InterA->ResultA ResultB Ring Hydrogenation -> 3-Fluoropiperidine HCl (Yield > 67%) InterB->ResultB

Figure 2: Mechanistic divergence in Palladium-catalyzed hydrogenation. Acidic media prevents catalyst poisoning and suppresses C-F bond cleavage.

References

  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.[3]

  • Merck Process Chemistry. (2019).[10] Synthesis of a CGRP receptor antagonist via an asymmetric synthesis of 3-fluoro-4-aminopiperidine. Journal of Organic Chemistry.

  • O'Hagan, D. (2015). Fluorine in medicinal chemistry: A review of anti-cancer agents. Journal of Fluorine Chemistry. (General reference for bioisosteres).

  • BenchChem Protocols. (2025). Application Notes for Oxidation and Functionalization of N-Boc-4-hydroxypiperidine.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Fluoropiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

4-Fluoropiperidine-4-carboxylic acid is a specialized fluorinated building block used primarily in the synthesis of bioactive pharmaceutical scaffolds. Unlike simple piperidine (which is a volatile, flammable liquid), this derivative is typically a solid zwitterion. However, the introduction of the fluorine atom at the 4-position increases lipophilicity, potentially enhancing dermal absorption compared to non-fluorinated analogues.

The Primary Safety Objective: Prevent inhalation of particulate dust and minimize dermal contact.[1] As a fluorinated amine, this compound poses a dual risk of respiratory irritation and potential metabolic toxicity if absorbed in significant quantities.

Hazard Identification Profile (GHS Classification Consensus)
Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation Cat 2 (H315)Causes skin irritation.[2]Amine functionality can disrupt skin lipid barrier; acidic moiety causes local pH imbalance.
Eye Irritation Cat 2A (H319)Causes serious eye irritation.[1][3][4]Particulates are abrasive and chemically reactive with mucous membranes.
STOT - SE Cat 3 (H335)May cause respiratory irritation.[1][4][5][6]Inhalation of dust triggers inflammation in the upper respiratory tract.
Acute Toxicity UnknownTreat as Potentially Toxic.Precautionary Principle: Fluorinated analogs often exhibit altered metabolic stability. Treat ingestion/absorption as harmful.[3]

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operation.

Tier 1: Standard Handling (Weighing < 1g, Solution Prep)
  • Respiratory: Work strictly inside a certified Chemical Fume Hood. If hood access is temporarily compromised, a P100 particulate respirator is mandatory.

  • Dermal (Hands): Nitrile Gloves (Minimum thickness: 5 mil / 0.12 mm) .

    • Rationale: Nitrile provides excellent resistance to solid organic acids and short-term resistance to amines.

    • Protocol: Inspect for pinholes. Change gloves immediately upon contamination or every 60 minutes.

  • Ocular: Chemical Splash Goggles (Indirect Vented).

    • Note: Safety glasses are insufficient for fine powders that can migrate around lenses.

  • Body: Standard cotton lab coat (buttoned) + long pants + closed-toe chemically resistant shoes.

Tier 2: High-Risk Operations (Spill Cleanup, Large Scale > 10g, Heating)
  • Respiratory: Powered Air-Purifying Respirator (PAPR) or Full-Face Respirator with Multi-Gas/Vapor + P100 Cartridges.

  • Dermal (Hands): Double Gloving Protocol .

    • Inner Layer: 4 mil Nitrile.

    • Outer Layer: 8 mil Nitrile or Neoprene (extended cuff).

    • Causality: This creates a permeation gap; if the outer glove is breached, the inner glove provides a clean barrier for doffing.

  • Body: Tyvek® or similar disposable chemical-resistant coveralls over the lab coat.

Operational Workflow: Step-by-Step

Adherence to this workflow prevents cross-contamination and exposure.

Phase A: Preparation & Engineering Controls[7]
  • Static Control: Fluorinated amino acids are often fluffy, static-prone solids. Place an ionizing bar or anti-static gun near the balance inside the fume hood to prevent powder "fly-away."

  • Airflow Check: Verify fume hood face velocity is between 80–100 fpm (feet per minute).

  • Solvent Selection: Identify your solvent before opening the container. This compound is amphoteric; it may require acidic or basic aqueous buffers for full solubility, or polar organic solvents (DMSO/Methanol).

Phase B: Weighing & Transfer
  • Taring: Tare the receiving vessel (vial/flask) before adding the solid. Avoid weighing paper; use weighing boats or weigh directly into the tared vessel to minimize transfer losses.

  • Transfer: Use a chemically resistant spatula (stainless steel or PTFE-coated). Do not use polystyrene (static risk).

  • Wash-Down: Immediately after transfer, wash the spatula neck with a wash bottle (solvent) into the reaction vessel or a dedicated waste beaker. Do not remove a dirty spatula from the hood.

Phase C: Reaction & Heating
  • Closed Systems: If heating is required, ensure the system is sealed (reflux condenser with inert gas line).

  • Thermal Decomposition: WARNING. Thermal decomposition of fluorinated compounds can release Hydrogen Fluoride (HF) gas.

    • Critical Control: Never heat this compound to dryness in an open vessel.

    • Scrubbing: If evolving gas, route exhaust through a basic scrubber (e.g., NaOH solution).

Disposal & Decontamination Strategy

Improper disposal is a regulatory violation and an environmental hazard.

Solid Waste
  • Segregation: Collect contaminated weighing boats, gloves, and paper towels in a Double-Bagged Solid Hazardous Waste container labeled "Toxic Organic Solid."

  • Labeling: Explicitly list "Fluorinated Organic Compound" on the tag to alert waste handlers to potential HF generation during incineration.

Liquid Waste
  • Segregation: Segregate into "Organic - Halogenated" waste streams.

  • Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream, as this may trigger exothermic degradation.

Decontamination of Surfaces[8]
  • Solubilization: Wipe surfaces with a paper towel soaked in Methanol or 50:50 Ethanol/Water . The compound is likely sparingly soluble in pure water.

  • Surfactant Wash: Follow with a soapy water wash (detergent) to remove residues.

  • Verification: Visually inspect for white residue/haze on the hood surface.

Emergency Response Protocols

IncidentImmediate ActionSecondary Action
Inhalation Move to fresh air immediately.Seek medical attention if coughing persists. Alert EHS.
Eye Contact Flush with water for 15 minutes .[3] Hold eyelids open.Do not apply neutralizing agents. Transport to ER/Ophthalmologist.
Skin Contact Drench with water for 15 mins.[3][7] Remove contaminated clothing.[3][4][8]Wash with non-abrasive soap. Monitor for delayed redness (fluorine effect).
Spill (Solid) Cover with wet paper towels to prevent dust.Scoop up as hazardous waste. Clean area with Methanol.
Fire Use CO2, Dry Chemical, or Foam.Evacuate area. Burning releases HF and NOx fumes. Firefighters must wear SCBA.[5]

Visualizations

Figure 1: PPE Selection Logic

A decision tree to determine the necessary protection level based on operational scale.

PPE_Selection Start Start: Risk Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Scale Quantity / Operation? Solid->Scale TierSol Standard Liquid Handling: Nitrile Gloves + Lab Coat (Splash Risk Focus) Solution->TierSol Small < 1g (Weighing) Scale->Small Large > 10g or Spill Clean Scale->Large Tier1 Tier 1 PPE: Fume Hood + Nitrile Gloves + Goggles Small->Tier1 Tier2 Tier 2 PPE: PAPR/N95 + Double Gloves + Tyvek Sleeves Large->Tier2

Caption: Logic flow for selecting appropriate PPE based on physical state and operational scale.

Figure 2: Safe Handling Workflow

The operational loop for minimizing exposure during synthesis.

Workflow Prep 1. Prep (Check Airflow, Anti-Static Gun) Weigh 2. Weighing (Inside Hood, Closed Balance) Prep->Weigh Solid Solubilize 3. Solubilize (Add Solvent Immediately) Weigh->Solubilize Transfer React 4. Reaction (Closed System, Scrubber if Heating) Solubilize->React Process Waste 5. Disposal (Halogenated Waste, Wipe Down) React->Waste Cleanup Control CRITICAL: Do Not Heat to Dryness (HF Risk) React->Control

Caption: Step-by-step workflow emphasizing containment and critical control points.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2776495, 4-Fluoropiperidine-4-carboxylic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoropiperidine-4-carboxylic acid
Reactant of Route 2
4-Fluoropiperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.